molecular formula C11H14O5 B15139976 Methyl 3,4,5-trimethoxybenzoate-d9

Methyl 3,4,5-trimethoxybenzoate-d9

Katalognummer: B15139976
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: KACHFMOHOPLTNX-GQALSZNTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Methyl 3,4,5-trimethoxybenzoate-d9 is a useful research compound. Its molecular formula is C11H14O5 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H14O5

Molekulargewicht

235.28 g/mol

IUPAC-Name

methyl 3,4,5-tris(trideuteriomethoxy)benzoate

InChI

InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3

InChI-Schlüssel

KACHFMOHOPLTNX-GQALSZNTSA-N

Isomerische SMILES

[2H]C([2H])([2H])OC1=CC(=CC(=C1OC([2H])([2H])[2H])OC([2H])([2H])[2H])C(=O)OC

Kanonische SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)OC

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286). This document details its chemical structure, properties, synthesis, and potential applications, particularly in the realm of drug development and pharmacokinetic studies.

Chemical Identity and Properties

This compound is a stable isotope-labeled compound where nine hydrogen atoms in the three methoxy (B1213986) groups have been replaced with deuterium. This isotopic labeling makes it a valuable tool for various research applications, primarily as an internal standard in quantitative analysis and as a tracer in metabolic studies.

Chemical Structure

The chemical structure of this compound is illustrated below.

Caption: Chemical structure of this compound.
Physicochemical Properties

A summary of the key physicochemical properties for both the deuterated and non-deuterated forms of Methyl 3,4,5-trimethoxybenzoate is presented in the table below for easy comparison.

PropertyThis compoundMethyl 3,4,5-trimethoxybenzoate
CAS Number 1182838-07-8[1]1916-07-0[1]
Molecular Formula C₁₁H₅D₉O₅[1]C₁₁H₁₄O₅[2]
Molecular Weight 235.28 g/mol [3][4]226.23 g/mol [2]
Appearance White to off-white solidWhite crystalline solid
Melting Point 81-85 °C (unlabeled)[5]81-85 °C[5]
Boiling Point 274-275 °C (unlabeled)[5]274-275 °C[5]
SMILES COC(=O)c1cc(OC([2H])([2H])[2H])c(OC([2H])([2H])[2H])c(OC([2H])([2H])[2H])c1COC(=O)c1cc(OC)c(OC)c(OC)c1[2]
InChI InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3/i1D3,2D3,3D3[1]InChI=1S/C11H14O5/c1-13-8-5-7(11(12)16-4)6-9(14-2)10(8)15-3/h5-6H,1-4H3[2]

Experimental Protocols

Proposed Synthesis of this compound

A plausible synthetic route to this compound involves the methylation of methyl gallate using a deuterated methylating agent. This method is an adaptation of known procedures for the synthesis of the non-deuterated analog.[6]

Materials:

  • Methyl gallate

  • Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate (B86663) ((CD₃)₂SO₄)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of methyl gallate (1 equivalent) in anhydrous DMF, add anhydrous potassium carbonate (4 equivalents).

  • Stir the suspension at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Add deuterated methyl iodide (or deuterated dimethyl sulfate) (3.5 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-70 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous mixture with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate (B1210297) gradient) to afford this compound.

cluster_synthesis Synthesis Workflow Methyl Gallate Methyl Gallate Reaction Mixture Reaction Mixture Methyl Gallate->Reaction Mixture 1. CD3I or (CD3)2SO4 2. K2CO3, DMF Extraction Extraction Reaction Mixture->Extraction Quench & Extract Purification Purification Extraction->Purification Dry & Concentrate Final Product Final Product Purification->Final Product Column Chromatography cluster_pk_study Pharmacokinetic Study Workflow Dosing Dosing Sampling Sampling Dosing->Sampling Co-administration of Labeled and Unlabeled Compound Analysis Analysis Sampling->Analysis Biological Matrix Collection (Blood, Urine, etc.) Data Interpretation Data Interpretation Analysis->Data Interpretation LC-MS/MS Quantification

References

Synthesis of Methyl 3,4,5-trimethoxybenzoate-d9 from Gallic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic route to obtain Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated internal standard crucial for pharmacokinetic and metabolic studies of its non-labeled counterpart. The synthesis commences with the readily available starting material, gallic acid, and proceeds through a two-step sequence involving esterification followed by deuterated methylation. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim.[1][2] Its deuterated isotopologue, this compound, serves as an invaluable tool in drug metabolism and pharmacokinetic (DMPK) studies, enabling precise quantification of the active compound in biological matrices. The "-d9" designation indicates that the nine hydrogen atoms on the three methoxy (B1213986) groups are replaced with deuterium (B1214612). This guide details a reliable and reproducible synthetic pathway from gallic acid to this important labeled compound.

Synthetic Strategy

The synthesis of this compound from gallic acid is most effectively achieved through a two-step process:

  • Fischer Esterification: Gallic acid is first esterified with methanol (B129727) in the presence of an acid catalyst to yield methyl gallate.

  • Deuterated Williamson Ether Synthesis: The phenolic hydroxyl groups of methyl gallate are then O-methylated using a deuterated methylating agent, such as Iodomethane-d3 (CD₃I), to introduce the nine deuterium atoms.

This approach allows for the efficient and specific introduction of the deuterium labels at the final stage of the synthesis.

Experimental Protocols

Step 1: Synthesis of Methyl Gallate

This procedure follows a standard Fischer esterification protocol.

Materials:

  • Gallic acid (anhydrous)

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated aqueous solution)

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • To a solution of gallic acid (e.g., 200 g) in methanol (600 ml) in a round-bottom flask, slowly add concentrated sulfuric acid (20 ml) with stirring.[1]

  • Heat the mixture to reflux and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Pour the concentrated residue into cold water (1.2 L) and allow it to stand, which will cause the product to precipitate.[1]

  • Filter the white precipitate using a Büchner funnel and wash thoroughly with cold water to remove any remaining acid.

  • Neutralize the product by washing with a saturated sodium bicarbonate solution, followed by a final wash with cold water.

  • Dry the resulting white solid, methyl gallate, under vacuum.

Step 2: Synthesis of this compound

This step involves the O-methylation of the phenolic hydroxyl groups of methyl gallate using a deuterated methylating agent.

Materials:

  • Methyl gallate

  • Iodomethane-d3 (CD₃I)

  • Anhydrous potassium carbonate (K₂CO₃)

  • Anhydrous acetone (B3395972) or Dimethylformamide (DMF)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Büchner funnel and filter paper

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, suspend methyl gallate and anhydrous potassium carbonate in anhydrous acetone or DMF.

  • Add Iodomethane-d3 (a molar excess is typically used for each hydroxyl group) to the suspension.

  • Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Wash the filter cake with fresh solvent (acetone or DMF).

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., methanol/water) to yield pure this compound.

Data Presentation

The following tables summarize the key quantitative data for the synthesis.

Table 1: Reagents and Conditions for the Synthesis of Methyl Gallate

ReagentMolar Mass ( g/mol )QuantityMolesRole
Gallic Acid170.12200 g1.176Starting Material
Methanol32.04600 ml-Reagent/Solvent
Sulfuric Acid98.0820 ml-Catalyst
Reaction Condition Value
TemperatureReflux
Reaction Time6-8 hours
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%)
Methyl Gallate184.15216.517882%[1]

Table 2: Reagents and Conditions for the Synthesis of this compound

ReagentMolar Mass ( g/mol )QuantityMolesRole
Methyl Gallate184.15(Based on previous step)Starting Material
Iodomethane-d3 (CD₃I)144.96(Molar excess per -OH)Deuterated Methylating Agent
Potassium Carbonate138.21(Molar excess)Base
Acetone/DMF-Sufficient volume-Solvent
Reaction Condition Value
TemperatureReflux
Reaction TimeVaries (monitor by TLC)
Product Molar Mass ( g/mol ) Theoretical Yield (g) Actual Yield (g) Yield (%)
This compound235.28(Calculated from starting material)(To be determined)(To be determined)

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound from gallic acid.

Synthesis_Workflow cluster_step1 Step 1: Fischer Esterification cluster_step2 Step 2: Deuterated Methylation GallicAcid Gallic Acid Reaction1 Reflux (6-8h) GallicAcid->Reaction1 Methanol Methanol Methanol->Reaction1 SulfuricAcid H₂SO₄ (cat.) SulfuricAcid->Reaction1 Workup1 Workup: 1. Evaporation 2. Precipitation 3. Filtration 4. Neutralization Reaction1->Workup1 MethylGallate Methyl Gallate Workup1->MethylGallate Reaction2 Reflux MethylGallate->Reaction2 CD3I Iodomethane-d₃ (CD₃I) CD3I->Reaction2 K2CO3 K₂CO₃ K2CO3->Reaction2 Solvent Acetone/DMF Solvent->Reaction2 Workup2 Workup: 1. Filtration 2. Evaporation 3. Recrystallization Reaction2->Workup2 FinalProduct Methyl 3,4,5-trimethoxybenzoate-d₉ Workup2->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis of this compound from gallic acid. The described two-step protocol, involving Fischer esterification followed by deuterated O-methylation, is a reliable method for obtaining this important labeled compound. The provided experimental details and quantitative data tables should enable researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry to successfully synthesize this valuable internal standard for their research needs. Careful monitoring of the reaction progress and appropriate purification techniques are essential for achieving high purity of the final product.

References

A Technical Guide to Methyl 3,4,5-trimethoxybenzoate and its Deuterated Analog for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Comparison of Methyl 3,4,5-trimethoxybenzoate (B1228286) and Methyl 3,4,5-trimethoxybenzoate-d9

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate and its deuterated counterpart, this compound. This document is intended for researchers, scientists, and drug development professionals, offering a detailed comparison of their physicochemical properties, synthesis, and applications, with a focus on the utility of the deuterated form in quantitative analysis.

Introduction

Methyl 3,4,5-trimethoxybenzoate is a naturally occurring compound and a key intermediate in the synthesis of various pharmaceuticals.[1] Its deuterated analog, this compound, in which the nine hydrogen atoms of the three methoxy (B1213986) groups are replaced by deuterium, serves as an invaluable tool in analytical chemistry, particularly as an internal standard for mass spectrometry-based quantification.[2] The near-identical chemical properties of the labeled and unlabeled compounds, coupled with their distinct mass-to-charge ratios, allow for highly accurate and precise measurements in complex biological matrices.[3]

Physicochemical and Spectroscopic Properties

The primary physical properties of both the unlabeled and deuterated Methyl 3,4,5-trimethoxybenzoate are summarized in the table below. The key difference lies in their molecular weights, a direct result of the isotopic substitution.

PropertyMethyl 3,4,5-trimethoxybenzoateThis compound
Molecular Formula C₁₁H₁₄O₅C₁₁H₅D₉O₅
Molecular Weight 226.23 g/mol 235.28 g/mol [4]
Appearance White to off-white crystalline powder-
Melting Point 82-84 °C-
Boiling Point 274-275 °C-
CAS Number 1916-07-01182838-07-8[4]
Spectroscopic Data Comparison

The following tables provide a comparative summary of the expected and reported spectroscopic data for both compounds.

Table 2.1: ¹H NMR Spectral Data

CompoundChemical Shift (δ) ppmMultiplicityIntegrationAssignment
Methyl 3,4,5-trimethoxybenzoate ~7.25s2HAr-H
~3.89s3H-COOCH
~3.87s6HAr-(OCH ₃)₂
This compound ~7.25s2HAr-H
~3.89s3H-COOCH
---Ar-(OCD ₃)₂

Note: In the ¹H NMR spectrum of the d9 compound, the signal corresponding to the methoxy protons at ~3.87 ppm would be absent due to the substitution of hydrogen with deuterium.

Table 2.2: ¹³C NMR Spectral Data

CompoundChemical Shift (δ) ppmAssignment
Methyl 3,4,5-trimethoxybenzoate ~166.7C =O
~153.3C -OCH₃ (para)
~142.4C -OCH₃ (meta)
~124.9C -COOCH₃
~106.6Ar-C H
~60.9Ar-OC H₃ (para)
~56.2Ar-OC H₃ (meta)
~52.2-COOC H₃
This compound ~166.7C =O
~153.3C -OCD₃ (para)
~142.4C -OCD₃ (meta)
~124.9C -COOCH₃
~106.6Ar-C H
(Expected multiplet)Ar-OC D₃ (para)
(Expected multiplet)Ar-OC D₃ (meta)
~52.2-COOC H₃

Note: In the ¹³C NMR spectrum of the d9 compound, the signals for the deuterated methoxy carbons would appear as multiplets due to C-D coupling.

Table 2.3: Mass Spectrometry Data

CompoundMolecular Ion (M⁺) [m/z]Key Fragmentation Ions [m/z]
Methyl 3,4,5-trimethoxybenzoate 226211, 195, 183, 168
This compound 235217, 200, 186, 171

Note: The mass spectrum of the d9 compound will show a molecular ion peak at m/z 235, which is 9 mass units higher than the unlabeled compound. The fragmentation pattern is expected to be similar, with corresponding shifts in the m/z values of the fragments containing the deuterated methoxy groups.

Table 2.4: FTIR Spectral Data

CompoundWavenumber (cm⁻¹)Assignment
Methyl 3,4,5-trimethoxybenzoate ~2950-3000C-H stretch (aromatic and aliphatic)
~1720C=O stretch (ester)
~1590, 1500C=C stretch (aromatic)
~1250C-O stretch (ester and ether)
This compound ~2950-3000C-H stretch (aromatic and methyl ester)
~2200-2250C-D stretch
~1720C=O stretch (ester)
~1590, 1500C=C stretch (aromatic)
~1250C-O stretch (ester and ether)

Note: The most significant difference in the FTIR spectrum of the d9 compound will be the appearance of C-D stretching vibrations in the region of 2200-2250 cm⁻¹ and the disappearance of the C-H stretching vibrations corresponding to the methoxy groups.

Experimental Protocols

Synthesis of Methyl 3,4,5-trimethoxybenzoate

A common method for the synthesis of Methyl 3,4,5-trimethoxybenzoate is the esterification of 3,4,5-trimethoxybenzoic acid, which can be derived from gallic acid.

Materials:

  • Gallic acid

  • Dimethyl sulfate (B86663) or methyl iodide

  • A suitable base (e.g., potassium carbonate, sodium hydroxide)

  • Methanol (B129727)

  • Concentrated sulfuric acid (for the two-step method)

  • Anhydrous sodium sulfate

  • Organic solvents (e.g., acetone (B3395972), ethyl acetate)

Two-Step Protocol:

  • Methylation of Gallic Acid: Gallic acid is reacted with a methylating agent like dimethyl sulfate in the presence of a base to methylate the hydroxyl groups, yielding 3,4,5-trimethoxybenzoic acid.

  • Esterification: The resulting 3,4,5-trimethoxybenzoic acid is then esterified by refluxing with methanol and a catalytic amount of concentrated sulfuric acid.

  • Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, dried over anhydrous sodium sulfate, and the solvent is evaporated. The crude product is then purified by recrystallization or column chromatography.

Synthesis of this compound

The synthesis of the deuterated analog involves the use of a deuterated methylating agent.

Materials:

  • Gallic acid or Methyl gallate

  • Deuterated methyl iodide (CD₃I) or deuterated dimethyl sulfate ((CD₃)₂SO₄)

  • A suitable base (e.g., potassium carbonate)

  • Anhydrous solvent (e.g., acetone or DMF)

Protocol:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve gallic acid or methyl gallate and a base (e.g., potassium carbonate) in an anhydrous solvent.

  • Addition of Deuterated Methylating Agent: Add the deuterated methylating agent (e.g., CD₃I) dropwise to the reaction mixture at room temperature.

  • Reaction and Monitoring: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield this compound.

Use of this compound as an Internal Standard in Mass Spectrometry

This protocol outlines the general steps for using the deuterated compound as an internal standard for the quantification of the unlabeled analyte in a biological sample.[3][5]

Materials:

  • Biological sample (e.g., plasma, urine)

  • Methyl 3,4,5-trimethoxybenzoate (analyte)

  • This compound (internal standard) stock solution of known concentration

  • Solvents for extraction and mobile phase (e.g., acetonitrile (B52724), methanol, water with formic acid)

  • LC-MS/MS system

Protocol:

  • Sample Preparation: To a known volume of the biological sample, add a precise volume of the this compound internal standard stock solution.

  • Extraction: Perform a protein precipitation or liquid-liquid extraction to remove interfering matrix components. For example, add acetonitrile to precipitate proteins, vortex, and centrifuge.

  • Analysis: Inject the supernatant or the reconstituted extract into the LC-MS/MS system.

  • Data Acquisition: Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard in Selected Reaction Monitoring (SRM) mode.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Construct a calibration curve by plotting the peak area ratios of known standards against their concentrations. Determine the concentration of the analyte in the unknown sample from the calibration curve.

Biological Activity and Relevant Signaling Pathways

Recent studies have indicated that Methyl 3,4,5-trimethoxybenzoate exhibits potential biological activities, including antimelanogenic and antioxidant effects.

Antimelanogenic Activity and the Melanogenesis Signaling Pathway

Methyl 3,4,5-trimethoxybenzoate has been shown to inhibit melanin (B1238610) synthesis. This process, known as melanogenesis, is regulated by a complex signaling cascade. A simplified representation of the core melanogenesis signaling pathway is provided below.

Melanogenesis_Pathway alphaMSH α-MSH MC1R MC1R alphaMSH->MC1R Binds AC Adenylate Cyclase MC1R->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates MITF MITF CREB->MITF Upregulates Transcription Tyrosinase Tyrosinase MITF->Tyrosinase Upregulates Transcription Melanin Melanin Tyrosinase->Melanin Catalyzes MTB Methyl 3,4,5- trimethoxybenzoate MTB->Tyrosinase Inhibits

Caption: Core Melanogenesis Signaling Pathway and the inhibitory action of Methyl 3,4,5-trimethoxybenzoate.

Experimental Protocol: Tyrosinase Inhibition Assay

This assay is used to determine the inhibitory effect of a compound on the enzyme tyrosinase, a key regulator of melanin production.

Materials:

  • Mushroom tyrosinase

  • L-DOPA (substrate)

  • Phosphate (B84403) buffer (pH 6.8)

  • Test compound (Methyl 3,4,5-trimethoxybenzoate)

  • 96-well microplate

  • Microplate reader

Protocol:

  • Preparation: Prepare solutions of tyrosinase, L-DOPA, and the test compound in phosphate buffer.

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations, followed by the tyrosinase solution. Incubate for a short period at room temperature.

  • Initiation of Reaction: Add the L-DOPA solution to each well to start the reaction.

  • Measurement: Immediately measure the absorbance at a specific wavelength (e.g., 475 nm) at regular intervals using a microplate reader.

  • Calculation: The rate of dopachrome (B613829) formation is determined from the linear portion of the absorbance versus time curve. The percentage of tyrosinase inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.

Antioxidant Activity

The antioxidant potential of Methyl 3,4,5-trimethoxybenzoate can be evaluated using various assays, such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH solution in methanol

  • Test compound (Methyl 3,4,5-trimethoxybenzoate)

  • Methanol

  • 96-well microplate

  • Microplate reader

Protocol:

  • Reaction Mixture: In a 96-well plate, add the test compound at various concentrations to the DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 517 nm).

  • Calculation: The radical scavenging activity is calculated as the percentage of DPPH discoloration using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

Logical Workflow for Quantitative Analysis

The following diagram illustrates the logical workflow for using this compound as an internal standard in a typical quantitative analysis experiment.

Quantitative_Analysis_Workflow Start Start: Sample Collection Spike Spike with This compound (Internal Standard) Start->Spike Extraction Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Acquisition (SRM of Analyte and IS) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify Analyte Concentration Calibration->Quantification End End: Report Results Quantification->End

Caption: Logical workflow for quantitative analysis using a deuterated internal standard.

Conclusion

This compound is an essential tool for researchers and drug development professionals requiring accurate and precise quantification of its unlabeled analog. This guide has provided a detailed comparison of the two compounds, including their physicochemical and spectroscopic properties, along with practical experimental protocols for their synthesis and application. The use of such deuterated internal standards is crucial for robust bioanalytical method development and validation, ensuring data integrity in preclinical and clinical studies. Furthermore, the exploration of the biological activities of Methyl 3,4,5-trimethoxybenzoate opens avenues for its potential therapeutic applications.

References

"Methyl 3,4,5-trimethoxybenzoate-d9" stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Stability and Storage of Methyl 3,4,5-trimethoxybenzoate-d9

For researchers, scientists, and professionals in drug development, understanding the stability and appropriate storage of isotopically labeled compounds is paramount to ensure experimental integrity and the quality of research outcomes. This guide provides a comprehensive overview of the stability and recommended storage conditions for this compound, a deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286).

Introduction

This compound is the deuterium-labeled version of Methyl 3,4,5-trimethoxybenzoate. The replacement of hydrogen atoms with deuterium, a stable, non-radioactive isotope, can alter the metabolic fate of the molecule due to the kinetic isotope effect. This often leads to a slower rate of metabolism and can be advantageous in pharmaceutical research.[1][2] The parent compound, Methyl 3,4,5-trimethoxybenzoate, is primarily used as a synthetic intermediate in the production of pharmaceuticals like Trimethoprim.[3] Given that stable isotopes generally do not alter the fundamental chemical properties of a molecule, the stability and storage guidelines for the deuterated and non-deuterated forms are expected to be similar.[4]

Chemical Stability and Incompatibilities

Methyl 3,4,5-trimethoxybenzoate is a chemically stable solid under standard ambient conditions (room temperature).[5] However, it is incompatible with strong oxidizing agents.[5][6] Contact with such agents should be avoided to prevent degradation.

Hazardous Decomposition

In the event of a fire or extreme heat, hazardous decomposition products may be formed, including carbon monoxide and carbon dioxide.[5][6]

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The following table summarizes the recommended storage conditions based on available data for the non-deuterated analog and general guidelines for deuterated compounds.

ConditionRecommendationRationale
General Storage Store in a cool, dry place in a tightly closed container.[6][7]Minimizes exposure to moisture and atmospheric contaminants.
Temperature (Solid) Room temperature for general use.[3][5] For long-term storage, -20°C or colder in a desiccator is recommended for deuterated solids.[8]Lower temperatures slow down potential degradation processes. A desiccator prevents moisture accumulation.[8]
Temperature (Solution) For stock solutions: -20°C for up to 1 month, or -80°C for up to 6 months.[3] For deuterated compound solutions in general, 2-8°C or -20°C is recommended.[8]Reduced temperatures enhance the stability of the compound in solution.
Light Protect from light, especially for solutions.[8]To prevent potential photodegradation.
Inert Atmosphere While not always specified, storage under an inert atmosphere (e.g., nitrogen or argon) can be beneficial for long-term stability.Prevents oxidation.

Experimental Protocols

General Stability Testing Protocol (Forced Degradation Study)

This protocol outlines a general approach to investigate the stability of a substance under various stress conditions.

Objective: To identify potential degradation products and pathways, and to establish the intrinsic stability of the molecule.

Materials:

  • This compound

  • High-purity water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Aprotic solvents (e.g., acetonitrile, methanol)

  • Calibrated analytical balance

  • pH meter

  • HPLC system with a suitable detector (e.g., UV, MS)

  • Photostability chamber

  • Temperature and humidity-controlled oven

Methodology:

  • Sample Preparation: Prepare stock solutions of this compound in a suitable aprotic solvent.

  • Stress Conditions:

    • Acidic Hydrolysis: Incubate the sample solution with HCl (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

    • Basic Hydrolysis: Incubate the sample solution with NaOH (e.g., 0.1 M) at an elevated temperature (e.g., 60°C).

    • Oxidative Degradation: Treat the sample solution with H₂O₂ (e.g., 3%) at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat in an oven (e.g., 80°C).

    • Photostability: Expose the solid compound and a solution to light in a photostability chamber according to ICH Q1B guidelines.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the stressed samples using a validated stability-indicating HPLC method. An MS detector can aid in the identification of degradation products.

  • Data Evaluation:

    • Calculate the percentage of the remaining parent compound at each time point.

    • Identify and quantify major degradation products.

    • Determine the degradation kinetics under each stress condition.

Visualizations

Logical Workflow for Stability Assessment

The following diagram illustrates a typical workflow for assessing the stability of a chemical compound like this compound.

cluster_planning Planning & Preparation cluster_stress Forced Degradation Studies cluster_analysis Analysis & Data Interpretation start Define Stability Study Objectives prep_compound Procure/Synthesize and Characterize this compound start->prep_compound prep_solutions Prepare Stock Solutions (Aprotic Solvent) prep_compound->prep_solutions acid Acidic Hydrolysis prep_solutions->acid base Basic Hydrolysis prep_solutions->base oxidation Oxidative Degradation prep_solutions->oxidation thermal Thermal Degradation prep_solutions->thermal photo Photostability Testing prep_solutions->photo sampling Sample Collection at Predefined Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling analysis HPLC-UV/MS Analysis sampling->analysis data_eval Data Evaluation (% Degradation, Kinetics) analysis->data_eval report Generate Stability Report data_eval->report compound_h R-H transition_h [R---H]* compound_h->transition_h k_H (Faster) product_h R + H transition_h->product_h compound_d R-D transition_d [R---D]* compound_d->transition_d k_D (Slower) product_d R + D transition_d->product_d note The C-D bond is stronger than the C-H bond, requiring more energy to break. This leads to a slower reaction rate (k_H > k_D).

References

An In-Depth Technical Guide to Methyl 3,4,5-trimethoxybenzoate-d9: Supplier and Availability for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 3,4,5-trimethoxybenzoate-d9, a deuterated derivative of a key synthetic intermediate for the antibacterial agent Trimethoprim (B1683648). This document details its suppliers, availability, and primary applications in biomedical and pharmaceutical research, with a focus on its role as a stable isotope-labeled internal standard in bioanalytical studies.

Introduction to this compound

This compound is a stable isotope-labeled analog of Methyl 3,4,5-trimethoxybenzoate. The replacement of nine hydrogen atoms with deuterium (B1214612) atoms in the methoxy (B1213986) groups results in a molecule with a higher mass but nearly identical chemical properties to its unlabeled counterpart. This characteristic makes it an invaluable tool in analytical chemistry, particularly in mass spectrometry-based quantification methods. Its primary application lies in its use as a starting material for the synthesis of deuterated Trimethoprim, which serves as an internal standard in pharmacokinetic and drug metabolism studies. The use of a deuterated internal standard is considered the gold standard in bioanalysis as it corrects for variability in sample preparation and instrument response, leading to highly accurate and precise quantification of the target analyte.[1][2][3]

Supplier and Availability

This compound is available from several specialized chemical suppliers that offer isotopically labeled compounds for research purposes. The availability and pricing can vary, so it is advisable to contact the suppliers directly for the most current information.

SupplierProduct NumberAvailable QuantitiesIsotopic PurityChemical Purity
C/D/N Isotopes Inc. D-61780.5 g, 1 g99 atom % D-
LGC Standards TRC-M331061-10MG10 mg--
Toronto Research Chemicals M3310611 mg, 5 mg, 10 mg99 atom % D-
Santa Cruz Biotechnology sc-21293310 mg, 25 mg--

Note: This information is subject to change. Please verify with the supplier for the most up-to-date details.

Application in the Synthesis of Deuterated Trimethoprim

A plausible synthetic workflow starting from this compound is outlined below.

G cluster_synthesis Plausible Synthesis of Trimethoprim-d9 Start This compound Step1 Reduction to 3,4,5-trimethoxybenzyl alcohol-d9 Start->Step1 e.g., LiAlH4 Step2 Conversion to 3,4,5-trimethoxybenzyl halide-d9 Step1->Step2 e.g., SOCl2 or PBr3 Step3 Condensation with a suitable pyrimidine (B1678525) precursor Step2->Step3 Base-catalyzed reaction Product Trimethoprim-d9 Step3->Product

Caption: Plausible synthetic route for Trimethoprim-d9.

Role in Bioanalytical Methods for Trimethoprim Quantification

Trimethoprim is an antibiotic that inhibits dihydrofolate reductase, an essential enzyme in the folic acid synthesis pathway of bacteria.[4] Accurate measurement of Trimethoprim concentrations in biological matrices like plasma and urine is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials.[4] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred method for this analysis due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Trimethoprim-d9, is critical for the accuracy and precision of these assays.[4]

Experimental Protocol: Quantification of Trimethoprim in Human Plasma using LC-MS/MS with a Deuterated Internal Standard

The following is a representative protocol adapted from published methods for the analysis of Trimethoprim in human plasma.[4][5][6]

1. Sample Preparation (Protein Precipitation)

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard (Trimethoprim-d9) at a fixed concentration (e.g., 100 ng/mL).[4]

  • Vortex the mixture for 1 minute to precipitate plasma proteins.[4]

  • Centrifuge the sample at 13,000 rpm for 5 minutes.[4]

  • Transfer the clear supernatant to a clean vial for LC-MS/MS analysis.[4]

2. LC-MS/MS Instrumentation and Conditions

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient Elution: A suitable gradient to separate Trimethoprim and its internal standard from matrix components.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5-10 µL.

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Trimethoprim: Precursor ion (Q1) m/z 291.1 → Product ion (Q3) m/z 230.1.

      • Trimethoprim-d9 (Internal Standard): Precursor ion (Q1) m/z 300.2 → Product ion (Q3) m/z 230.1.

    • Instrument Settings: Optimized for maximum sensitivity and specificity (e.g., collision energy, declustering potential).

3. Data Analysis

  • Quantification is performed by calculating the peak area ratio of the analyte (Trimethoprim) to the internal standard (Trimethoprim-d9).

  • A calibration curve is constructed by plotting the peak area ratios of known concentrations of Trimethoprim standards against their respective concentrations.

  • The concentration of Trimethoprim in unknown samples is determined by interpolating their peak area ratios from the calibration curve.

Experimental Workflow

The overall workflow for a typical pharmacokinetic study involving the analysis of Trimethoprim is depicted below.

G cluster_workflow Pharmacokinetic Study Workflow Dosing Administer Trimethoprim to study subjects Sampling Collect blood samples at specified time points Dosing->Sampling Processing Process blood to obtain plasma Sampling->Processing Extraction Spike plasma with Trimethoprim-d9 and perform protein precipitation Processing->Extraction Analysis Analyze samples by LC-MS/MS Extraction->Analysis Data Calculate Trimethoprim concentrations Analysis->Data PK Perform pharmacokinetic modeling and analysis Data->PK

Caption: General workflow for a pharmacokinetic study.

Trimethoprim's Mechanism of Action: Inhibition of the Folate Synthesis Pathway

Trimethoprim exerts its antibacterial effect by targeting the bacterial folate synthesis pathway, which is essential for the production of nucleotides and certain amino acids. Specifically, Trimethoprim is a potent and selective inhibitor of bacterial dihydrofolate reductase (DHFR).[4]

G cluster_pathway Bacterial Folate Synthesis Pathway PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase PABA->DHPS Dihydropteroate Dihydropteroate Dihydrofolate Dihydrofolate (DHF) Dihydropteroate->Dihydrofolate DHFR Dihydrofolate Reductase (DHFR) Dihydrofolate->DHFR Tetrahydrofolate Tetrahydrofolate (THF) Nucleotides Nucleotide Synthesis (DNA, RNA) Tetrahydrofolate->Nucleotides DHPS->Dihydropteroate DHFR->Tetrahydrofolate Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibition

Caption: Inhibition of bacterial dihydrofolate reductase by Trimethoprim.

Conclusion

This compound is a critical research tool for scientists and drug development professionals engaged in the study of the antibiotic Trimethoprim. Its primary role as a precursor for the synthesis of a deuterated internal standard enables the development of highly accurate and reliable bioanalytical methods. This technical guide provides a foundational understanding of its suppliers, applications, and the experimental context in which it is utilized, empowering researchers to design and execute robust pharmacokinetic and metabolic studies.

References

In-Depth Technical Guide to the Safety of Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This safety data sheet (SDS) is based on information available for the non-deuterated analogue, Methyl 3,4,5-trimethoxybenzoate (B1228286). The safety and toxicological properties of the deuterated compound have not been fully investigated. It is recommended to handle this compound with the same precautions as its non-deuterated counterpart.

Introduction

Methyl 3,4,5-trimethoxybenzoate-d9 is the deuterated form of Methyl 3,4,5-trimethoxybenzoate, a compound synthesized from gallic acid.[1] The non-deuterated form is primarily used in the production of Trimethoprim (TMP) and as a sulfa synergistic intermediate.[1][2] The introduction of deuterium (B1214612) atoms can potentially alter the pharmacokinetic and metabolic profiles of the drug.[1] This guide provides a comprehensive overview of the safety, handling, and toxicological data available for this compound, primarily based on its non-deuterated form, to assist researchers, scientists, and drug development professionals.

Physicochemical Properties

A summary of the key physical and chemical properties of Methyl 3,4,5-trimethoxybenzoate and its deuterated form are presented below.

PropertyValueSource
Molecular Formula C₁₁H₅D₉O₅[1]
Molecular Weight 235.281 g/mol [1]
Appearance Off-white to light yellow solid powder[3][4]
Melting Point 82 - 84 °C[5][6]
Boiling Point 274.5 ± 0.0 °C at 760 mmHg[1][6]
Density 1.1 ± 0.1 g/cm³[1]
Flash Point 115.2 ± 18.2 °C[1][7]
Water Solubility 2290 mg/L @ 25 °C (estimated)[7]
LogP 1.74[1]
Vapor Pressure 0.0 ± 0.5 mmHg at 25°C[1]

Toxicological Information

Detailed toxicological studies for this compound are not available. The information below is for the non-deuterated form.

EndpointResultSource
Acute Toxicity Not classified[5]
Skin Corrosion/Irritation Causes skin irritation[3][8]
Serious Eye Damage/Irritation Causes serious eye irritation[3][8]
Respiratory or Skin Sensitisation No data available[5]
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation[3]
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available

Experimental Protocols: Handling and Safety

Personal Protective Equipment (PPE)

Proper PPE is essential when handling this compound.

Personal Protective Equipment cluster_ppe Required Personal Protective Equipment ppe_gloves Protective Gloves ppe_goggles Chemical Goggles or Safety Glasses ppe_clothing Suitable Protective Clothing ppe_respirator Respiratory Protection (if dust is generated) handler Researcher/ Scientist handler->ppe_gloves Wears handler->ppe_goggles Wears handler->ppe_clothing Wears handler->ppe_respirator Uses

Figure 1: Required Personal Protective Equipment for handling the compound.
Safe Handling Procedures

Follow these procedures to minimize exposure risk.

Safe Handling Workflow start Start use_ventilation Use in a well-ventilated area start->use_ventilation avoid_contact Avoid contact with skin and eyes wash_hands Wash hands thoroughly after handling avoid_contact->wash_hands avoid_inhalation Avoid breathing dust avoid_inhalation->avoid_contact use_ventilation->avoid_inhalation end End wash_hands->end First Aid Procedures cluster_exposure Exposure Type cluster_action First-Aid Action cluster_medical Medical Attention inhalation Inhalation move_fresh_air Remove to fresh air. If not breathing, give artificial respiration. inhalation->move_fresh_air skin_contact Skin Contact rinse_skin Rinse skin with plenty of water. Remove contaminated clothing. skin_contact->rinse_skin eye_contact Eye Contact rinse_eyes Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. eye_contact->rinse_eyes ingestion Ingestion rinse_mouth Clean mouth with water. Drink plenty of water afterwards. ingestion->rinse_mouth seek_medical_advice Seek medical advice/ attention if symptoms persist. move_fresh_air->seek_medical_advice rinse_skin->seek_medical_advice rinse_eyes->seek_medical_advice rinse_mouth->seek_medical_advice

References

An In-depth Technical Guide on the Biological Activity of Methyl 3,4,5-trimethoxybenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate (B1228286) (MTB), a derivative of gallic acid, is a versatile organic compound with a growing body of research highlighting its significant biological activities. It serves as a crucial intermediate in the synthesis of various pharmaceuticals, including the antimicrobial synergist Trimethoprim and the anxiolytic drug Trimetazidine. This technical guide provides a comprehensive overview of the known biological activities of MTB, focusing on its antiproliferative, antimelanogenic, antioxidant, anti-inflammatory, and antimicrobial properties. The information presented herein is intended to be a valuable resource for researchers and professionals involved in drug discovery and development.

Antiproliferative and Cytotoxic Activity

Methyl 3,4,5-trimethoxybenzoate has demonstrated notable antiproliferative activity against various cancer cell lines. This activity is attributed to its interaction with cellular membranes, leading to the disruption of cancer cell proliferation. While specific IC50 values for MTB against a wide panel of cancer cell lines are still being comprehensively determined, studies on structurally related compounds containing the 3,4,5-trimethoxybenzoyl moiety have shown potent anticancer effects, with IC50 values ranging from the nanomolar to the low micromolar concentrations. For instance, chalcones bearing a 3,4,5-trimethoxylated ring have exhibited excellent activity against selected cancer cell lines, with IC50 values less than 50 nM.

Table 1: Antiproliferative Activity of Compounds with a 3,4,5-Trimethoxybenzoyl Moiety

Compound ClassCell Line(s)IC50 ValueReference
ChalconesVarious< 50 nM[1]
BenzofuransL1210, FM3A, Molt/4, CEM, HeLa16–24 nM[2]
Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation.

Materials:

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well plates

  • Cancer cell lines (e.g., HeLa, MCF-7, A549, PC3)

  • Complete cell culture medium

  • Methyl 3,4,5-trimethoxybenzoate (dissolved in a suitable solvent like DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Treat the cells with various concentrations of MTB and incubate for 24, 48, or 72 hours. Include a vehicle control (solvent only).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability and determine the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.

Workflow for MTT Assay

MTT_Assay start Seed cells in 96-well plate treat Treat with MTB start->treat incubate Incubate (24-72h) treat->incubate add_mtt Add MTT solution incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Add solubilization solution incubate_mtt->solubilize read Read absorbance at 570 nm solubilize->read analyze Calculate IC50 read->analyze

MTT assay workflow for cytotoxicity assessment.

Antimelanogenic and Antioxidant Activities

Methyl 3,4,5-trimethoxybenzoate and its derivatives have been shown to possess significant antimelanogenic and antioxidant properties.

Inhibition of Melanin (B1238610) Synthesis

Studies on B16F10 melanoma cells have demonstrated that MTB can decrease melanin production induced by α-melanocyte-stimulating hormone (α-MSH)[3]. This effect is attributed to the inhibition of tyrosinase, a key enzyme in the melanin synthesis pathway[3].

Table 2: Antimelanogenic and Tyrosinase Inhibitory Activity

ActivityCell Line/EnzymeMethodResultReference
Melanin Inhibitionα-MSH-stimulated B16F10 cellsMelanin Content AssayDecreased melanin production[3]
Tyrosinase InhibitionMushroom TyrosinaseSpectrophotometric AssayDose-dependent inhibition[3]
Experimental Protocol: Melanin Content Assay

Materials:

  • B16F10 melanoma cells

  • α-Melanocyte-stimulating hormone (α-MSH)

  • Methyl 3,4,5-trimethoxybenzoate

  • 1 N NaOH

  • Microplate reader

Procedure:

  • Seed B16F10 cells in a 6-well plate and incubate for 24 hours.

  • Treat the cells with MTB in the presence of α-MSH (100 nM) for 72 hours.

  • Wash the cells with PBS and lyse them with 1 N NaOH.

  • Measure the absorbance of the lysate at 405 nm.

  • Quantify the melanin content by comparing the absorbance to a standard curve of synthetic melanin.

Signaling Pathway of Melanogenesis Inhibition

Melanogenesis_Inhibition MTB Methyl 3,4,5-trimethoxybenzoate Tyrosinase Tyrosinase MTB->Tyrosinase inhibits Melanin Melanin Synthesis Tyrosinase->Melanin catalyzes

Inhibition of tyrosinase by MTB to reduce melanin synthesis.
Antioxidant Activity

MTB exhibits considerable antioxidant activity, which is approximately two-fold higher than that of arbutin, a well-known antioxidant and depigmenting agent[3]. This activity is primarily due to its ability to scavenge free radicals.

Table 3: Antioxidant Activity

AssayRadicalResultReference
DPPH ScavengingDPPH•~2-fold higher activity than arbutin[3]
Experimental Protocol: DPPH Radical Scavenging Assay

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methyl 3,4,5-trimethoxybenzoate

  • Methanol

  • Microplate reader

Procedure:

  • Prepare different concentrations of MTB in methanol.

  • In a 96-well plate, mix 100 µL of each MTB concentration with 100 µL of DPPH solution.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm.

  • The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100.

Anti-inflammatory Activity

While direct studies on the anti-inflammatory properties of MTB are emerging, a closely related compound, methyl 3,4,5-trimethoxycinnamate (B1233958) (MTC), has been shown to exert potent anti-inflammatory effects. MTC, at concentrations of 5-20 µM, significantly suppresses the release of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages[4]. This effect is mediated through the inhibition of the NF-κB signaling pathway[4]. Given the structural similarity, it is highly probable that MTB possesses comparable anti-inflammatory activities.

Table 4: Anti-inflammatory Activity of a Structurally Related Compound (MTC)

MediatorCell LineIC50/Effective ConcentrationReference
NO, TNF-α, IL-6LPS-stimulated RAW 264.75-20 µM[4]
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

Materials:

  • RAW 264.7 macrophage cells

  • Lipopolysaccharide (LPS)

  • Methyl 3,4,5-trimethoxybenzoate

  • Griess reagent

  • Cell culture medium

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and incubate for 24 hours.

  • Pre-treat the cells with various concentrations of MTB for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Mix 100 µL of the supernatant with 100 µL of Griess reagent and incubate for 15 minutes.

  • Measure the absorbance at 540 nm.

  • Determine the concentration of nitrite (B80452), a stable product of NO, using a sodium nitrite standard curve.

Proposed Anti-inflammatory Signaling Pathway

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB TLR4->NFkB activates Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines promotes transcription MTB Methyl 3,4,5-trimethoxybenzoate MTB->NFkB inhibits

Proposed inhibition of the NF-κB pathway by MTB.

Antimicrobial Activity

Derivatives of 3,4,5-trimethoxybenzohydrazide, which can be synthesized from methyl 3,4,5-trimethoxybenzoate, have demonstrated antibacterial and antifungal activities. This suggests that MTB itself or its simple derivatives could be valuable leads for the development of new antimicrobial agents.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

Materials:

  • Bacterial strains (e.g., E. coli, S. aureus, P. aeruginosa)

  • Mueller-Hinton broth (MHB)

  • Methyl 3,4,5-trimethoxybenzoate

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

Procedure:

  • Prepare serial two-fold dilutions of MTB in MHB in a 96-well plate.

  • Add a standardized bacterial inoculum to each well.

  • Include a positive control (broth with inoculum, no drug) and a negative control (broth only).

  • Incubate the plate at 37°C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Workflow for Broth Microdilution Assay

MIC_Assay start Prepare serial dilutions of MTB inoculate Inoculate with bacteria start->inoculate incubate Incubate (18-24h) inoculate->incubate read Observe for growth incubate->read determine_mic Determine MIC read->determine_mic

Workflow for determining the Minimum Inhibitory Concentration.

Conclusion

Methyl 3,4,5-trimethoxybenzoate is a promising bioactive molecule with a diverse range of pharmacological activities. Its demonstrated antiproliferative, antimelanogenic, antioxidant, and potential anti-inflammatory and antimicrobial properties make it a compound of significant interest for further investigation in the fields of drug discovery and development. The experimental protocols and signaling pathway diagrams provided in this guide offer a foundational framework for researchers to explore and expand upon the therapeutic potential of this versatile compound. Further studies are warranted to elucidate the precise mechanisms of action and to establish a comprehensive profile of its efficacy and safety.

References

Deuterium-Labeled Methyl 3,4,5-Trimethoxybenzoate: A Technical Guide for Advanced Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the applications of deuterium-labeled methyl 3,4,5-trimethoxybenzoate (B1228286), a critical tool in modern pharmaceutical research and development. While this isotopically labeled compound is not extensively documented in publicly available literature, its utility can be inferred from the well-established applications of its non-labeled counterpart and the general principles of deuterium (B1214612) labeling in drug discovery. This guide will explore its primary roles as an internal standard in bioanalytical assays and as a tracer in metabolic studies, with a focus on the pharmacokinetic analysis of drugs derived from it, such as the antibacterial agent trimethoprim (B1683648) and the gastrointestinal drug trimebutine.

Core Applications in Drug Development

Deuterium-labeled methyl 3,4,5-trimethoxybenzoate serves as a valuable tool in several key areas of pharmaceutical research, primarily leveraging the analytical advantages of isotopic labeling.

Internal Standard for Quantitative Bioanalysis

The most direct and widespread application of deuterium-labeled methyl 3,4,5-trimethoxybenzoate is as an internal standard for the quantification of its non-labeled analog or its downstream metabolites and derived active pharmaceutical ingredients (APIs) in biological matrices. In techniques like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard is considered the gold standard for achieving high accuracy and precision.

The key advantages of using a deuterated internal standard include:

  • Similar Physicochemical Properties: The deuterated and non-deuterated forms exhibit nearly identical chemical and physical properties, ensuring they behave similarly during sample preparation, chromatography, and ionization in the mass spectrometer.

  • Correction for Matrix Effects: Biological samples are complex matrices that can interfere with the ionization of the analyte, leading to ion suppression or enhancement. A deuterated internal standard co-elutes with the analyte and experiences the same matrix effects, allowing for accurate correction of these variations.

  • Improved Precision and Accuracy: By normalizing the analyte's response to that of the internal standard, variability introduced during sample handling and analysis is minimized, leading to more reliable and reproducible results.

Mechanistic and Metabolic Studies

Deuterium-labeled compounds are instrumental in elucidating the metabolic pathways of drugs. By administering the labeled compound, researchers can track its biotransformation and identify its metabolites using mass spectrometry. The distinct mass shift introduced by the deuterium atoms allows for the unambiguous identification of drug-related material from endogenous compounds in the biological matrix.

For drugs synthesized from methyl 3,4,5-trimethoxybenzoate, such as trimebutine, a deuterated version of the parent molecule can be used to study its extensive first-pass metabolism in the liver. This includes processes like N-demethylation and hydrolysis of the ester bond.

Experimental Protocols

This section provides detailed, representative methodologies for the synthesis of deuterium-labeled methyl 3,4,5-trimethoxybenzoate and its application in a pharmacokinetic study of trimethoprim.

Synthesis of Deuterium-Labeled Methyl 3,4,5-Trimethoxybenzoate (Hypothetical Protocol)

Objective: To synthesize methyl 3,4,5-tri(methoxy-d3)benzoate.

Materials:

  • Gallic acid

  • Deuterated dimethyl sulfate (B86663) ((CD3)2SO4)

  • Potassium carbonate (K2CO3)

  • Acetone

  • Methanol-d4 (CD3OD)

  • Concentrated sulfuric acid (H2SO4)

  • Standard laboratory glassware and purification apparatus

Procedure:

  • Methylation of Gallic Acid: In a round-bottom flask, dissolve gallic acid in acetone. Add an excess of potassium carbonate as a base. To this suspension, add deuterated dimethyl sulfate dropwise with stirring. The reaction mixture is then refluxed for several hours to ensure complete methylation of the hydroxyl groups.

  • Reaction Quenching and Extraction: After cooling, the reaction mixture is filtered to remove the inorganic salts. The filtrate is concentrated under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to yield 3,4,5-tri(methoxy-d3)benzoic acid.

  • Esterification: The deuterated benzoic acid derivative is then esterified. It is dissolved in deuterated methanol (B129727) (methanol-d4), and a catalytic amount of concentrated sulfuric acid is added. The mixture is refluxed for several hours.

  • Work-up and Purification: The reaction mixture is cooled and the excess methanol is removed under reduced pressure. The residue is neutralized with a saturated solution of sodium bicarbonate and extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield pure methyl 3,4,5-tri(methoxy-d3)benzoate.

Pharmacokinetic Study of Trimethoprim in Human Plasma using a Deuterated Internal Standard

This protocol describes a bioanalytical method for the quantification of trimethoprim in human plasma using a deuterated analog of a related compound as an internal standard. For the purpose of this guide, we will adapt a method and assume the use of a deuterated internal standard derived from methyl 3,4,5-trimethoxybenzoate.

Objective: To determine the concentration-time profile of trimethoprim in human plasma following oral administration.

Materials:

  • Human plasma samples

  • Trimethoprim analytical standard

  • Deuterium-labeled methyl 3,4,5-trimethoxybenzoate (as internal standard, IS)

  • Acetonitrile (B52724) (ACN)

  • Formic acid

  • Water (HPLC grade)

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (e.g., 1 µg/mL in methanol).

    • Vortex briefly to mix.

    • Add 300 µL of acetonitrile to precipitate the plasma proteins.

    • Vortex for 1 minute.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient elution: A suitable gradient to separate trimethoprim from endogenous plasma components.

      • Flow rate: 0.4 mL/min.

      • Injection volume: 10 µL.

    • Mass Spectrometry:

      • Ionization mode: Electrospray ionization (ESI) in positive mode.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM transitions:

        • Trimethoprim: Q1/Q3 (e.g., 291.1 -> 230.1)

        • Deuterated IS: Q1/Q3 (e.g., 236.1 -> 185.1 - hypothetical for a deuterated analog of a related compound)

Data Presentation

Quantitative data from pharmacokinetic studies are typically summarized in tables for clarity and ease of comparison.

Table 1: Hypothetical Pharmacokinetic Parameters of Trimethoprim in Human Plasma

ParameterUnitValue (Mean ± SD)
Cmaxng/mL1500 ± 250
Tmaxh2.0 ± 0.5
AUC(0-t)ng·h/mL12000 ± 2000
AUC(0-∞)ng·h/mL13500 ± 2200
t1/2h10.5 ± 1.5
CL/FL/h12.3 ± 2.1
Vd/FL175 ± 30

Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t1/2: Elimination half-life; CL/F: Apparent total clearance; Vd/F: Apparent volume of distribution.

Table 2: Representative MRM Transitions for LC-MS/MS Analysis

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethoprim291.1230.125
Trimethoprim291.1261.115
Deuterated IS (Hypothetical)236.1185.120

Mandatory Visualizations

Diagrams are essential for illustrating complex biological and experimental processes.

experimental_workflow plasma Plasma Sample is Add Deuterated Internal Standard plasma->is ppt Protein Precipitation (Acetonitrile) is->ppt centrifuge Centrifugation ppt->centrifuge evap Evaporation centrifuge->evap recon Reconstitution evap->recon lcms LC-MS/MS Analysis recon->lcms trimebutine_metabolism trimebutine Trimebutine (Deuterium Labeled) hydrolysis Ester Hydrolysis trimebutine->hydrolysis Major Pathway ndemethylation N-Demethylation trimebutine->ndemethylation Major Pathway metabolite1 3,4,5-Trimethoxybenzoic Acid (Deuterated) hydrolysis->metabolite1 metabolite2 N-monodesmethyltrimebutine (Nortrimebutine) ndemethylation->metabolite2 metabolite3 N-didesmethyltrimebutine ndemethylation->metabolite3 metabolite2->ndemethylation Further Metabolism

Methodological & Application

Application Notes and Protocols for the Use of Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of quantitative bioanalysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS), the use of a suitable internal standard (IS) is paramount for achieving accurate, precise, and reproducible results.[1][2] An ideal internal standard should mimic the analyte of interest throughout the entire analytical process, including sample preparation, chromatography, and ionization, thereby compensating for any potential variability.[3][4] Deuterated stable isotope-labeled (SIL) internal standards are widely considered the gold standard for quantitative mass spectrometry due to their close physicochemical similarity to the analyte.[1][2][3][4][5]

This document provides detailed application notes and protocols for the use of Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard. Methyl 3,4,5-trimethoxybenzoate (B1228286) is a key intermediate in the synthesis of the antibacterial drug Trimethoprim (B1683648) (TMP).[6][7] Consequently, its deuterated analog, this compound, serves as an excellent and cost-effective internal standard for the bioanalytical quantification of Trimethoprim and structurally related compounds. Its utility is particularly pronounced in pharmacokinetic, toxicokinetic, and drug metabolism studies where robust and reliable data are essential.

Physicochemical Properties

PropertyValueReference
Chemical Formula C₁₁H₅D₉O₅[6]
Molecular Weight 235.28 g/mol [6]
CAS Number 1182838-07-8[6]
Appearance SolidN/A
Boiling Point 274.5 °C at 760 mmHg[6]
Flash Point 115.2 °C[6]
LogP 1.74[6]

Application: Quantification of Trimethoprim in Human Plasma

This section outlines a detailed protocol for the quantification of Trimethoprim in human plasma using this compound as an internal standard. The method is based on protein precipitation followed by LC-MS/MS analysis.

Experimental Workflow

Experimental Workflow for Trimethoprim Quantification Sample Plasma Sample (e.g., 100 µL) Spike_IS Spike with this compound (IS) Sample->Spike_IS Protein_Precipitation Protein Precipitation (e.g., with Acetonitrile) Spike_IS->Protein_Precipitation Centrifugation Centrifugation Protein_Precipitation->Centrifugation Supernatant_Transfer Supernatant Transfer Centrifugation->Supernatant_Transfer Evaporation Evaporation to Dryness (Optional) Supernatant_Transfer->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution LC_MSMS_Analysis LC-MS/MS Analysis Reconstitution->LC_MSMS_Analysis Data_Processing Data Processing and Quantification LC_MSMS_Analysis->Data_Processing

Caption: Bioanalytical workflow for the quantification of Trimethoprim using an internal standard.

Materials and Reagents
  • Trimethoprim (Reference Standard)

  • This compound (Internal Standard)

  • Human Plasma (with appropriate anticoagulant, e.g., K₂EDTA)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ultrapure Water

Stock and Working Solutions
  • Trimethoprim Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Trimethoprim in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Trimethoprim stock solution with methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples.

  • Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with methanol:water (1:1, v/v).

Sample Preparation Protocol (Protein Precipitation)
  • Aliquot 100 µL of plasma samples, calibration standards, or QC samples into microcentrifuge tubes.

  • Add 20 µL of the Internal Standard Working Solution (100 ng/mL) to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new set of tubes.

  • (Optional) Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to mix and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Method

Liquid Chromatography (LC) Conditions

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry (MS) Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr

MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethoprim 291.1230.125
This compound (IS) 236.1199.120
Data Analysis and Quantification

The concentration of Trimethoprim in the plasma samples is determined by calculating the peak area ratio of the analyte to the internal standard. A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their corresponding concentrations. A linear regression with a weighting factor of 1/x² is typically used.

Method Validation Parameters

A bioanalytical method must be validated to ensure its reliability for the intended application.[8] Key validation parameters are summarized below, with typical acceptance criteria as per regulatory guidelines.

ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Lower Limit of Quantification (LLOQ) Signal-to-noise ratio ≥ 10; accuracy and precision within ±20%
Accuracy Within ±15% of the nominal concentration (±20% at LLOQ)
Precision (Intra- and Inter-day) Coefficient of variation (CV) ≤ 15% (≤ 20% at LLOQ)
Matrix Effect CV of the matrix factor ≤ 15%
Recovery Consistent and reproducible
Stability (Freeze-thaw, short-term, long-term) Analyte concentration within ±15% of the nominal concentration

Illustrative Quantitative Data

The following tables present hypothetical but realistic data from a method validation experiment for the quantification of Trimethoprim in human plasma using this compound as the internal standard.

Table 1: Calibration Curve Data

Nominal Concentration (ng/mL)Analyte/IS Peak Area Ratio (Mean)Calculated Concentration (ng/mL, Mean)Accuracy (%)
10.0121.05105.0
50.0584.9098.0
200.23520.9104.5
500.59049.599.0
1001.18299.399.3
2002.355198.099.0
5005.890501.5100.3
100011.750995.099.5

Table 2: Accuracy and Precision Data for Quality Control Samples

QC LevelNominal Conc. (ng/mL)Intra-day (n=6)Inter-day (n=18, 3 runs)
Mean Conc. (ng/mL) Accuracy (%)
LLOQ 11.08108.0
Low 32.9598.3
Medium 150148.298.8
High 800810.4101.3

Signaling Pathway/Logical Relationship Diagram

The use of a stable isotope-labeled internal standard is based on the principle of isotope dilution mass spectrometry. The diagram below illustrates the logical relationship in this analytical approach.

Isotope Dilution Mass Spectrometry Analyte Analyte (e.g., Trimethoprim) in Sample Sample_Prep Sample Preparation (Extraction, Cleanup) Analyte->Sample_Prep IS Known amount of Internal Standard (this compound) IS->Sample_Prep LC_Separation LC Separation Sample_Prep->LC_Separation Analyte and IS co-processed MS_Detection MS Detection (Measures Analyte/IS Ratio) LC_Separation->MS_Detection Analyte and IS co-elute Quantification Quantification (Concentration Calculation) MS_Detection->Quantification

References

Application Note: High-Throughput Analysis of a Model Analyte in Human Plasma using Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of a model analyte in human plasma. The method utilizes Methyl 3,4,5-trimethoxybenzoate-d9 as a stable isotope-labeled internal standard (IS) to ensure accuracy and precision. A simple protein precipitation procedure is employed for sample preparation, allowing for high-throughput analysis. Chromatographic separation is achieved on a C18 reversed-phase column with a rapid gradient elution. The method demonstrates excellent linearity, accuracy, and precision over a clinically relevant concentration range, making it suitable for pharmacokinetic and drug metabolism studies.

Introduction

The quantitative determination of xenobiotics and their metabolites in biological matrices is a critical aspect of drug development and clinical research. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for bioanalytical studies due to its high sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in sample processing and instrument response.[1]

This compound is the deuterated analog of Methyl 3,4,5-trimethoxybenzoate, a derivative of gallic acid. Its structural similarity and mass difference make it an ideal internal standard for analytes with similar physicochemical properties. This application note provides a comprehensive protocol for the development and validation of an LC-MS/MS method using this compound for the quantification of a model analyte in human plasma.

Experimental

Materials and Reagents
  • Model Analyte (e.g., a small molecule drug)

  • This compound (Internal Standard)

  • Human Plasma (K2-EDTA)

  • Methanol (LC-MS Grade)

  • Acetonitrile (B52724) (LC-MS Grade)

  • Formic Acid (LC-MS Grade)

  • Water (Ultrapure)

Sample Preparation

A simple and rapid protein precipitation method was employed for sample preparation:

  • To 50 µL of human plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution (1 µg/mL this compound in 50% methanol).

  • Add 150 µL of cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture for 30 seconds.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterCondition
LC System A standard UPLC or HPLC system
Column C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B in 2.5 minutes, hold at 95% B for 1 minute, return to 5% B and re-equilibrate for 1 minute
Column Temperature 40°C
Injection Volume 5 µL

Tandem Mass Spectrometry:

ParameterCondition
Mass Spectrometer A triple quadrupole mass spectrometer
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon
MRM Transitions See Table 2
Data Acquisition and Processing

Data were acquired and processed using appropriate instrument control and data analysis software. Quantification was performed by calculating the peak area ratio of the analyte to the internal standard.

Results and Discussion

Method Validation

The developed LC-MS/MS method was validated according to established bioanalytical method validation guidelines. The validation parameters included linearity, accuracy, precision, selectivity, and matrix effect.

Linearity

The method demonstrated excellent linearity over the concentration range of 1 to 1000 ng/mL for the model analyte. The coefficient of determination (r²) was consistently greater than 0.99.

Table 1: Calibration Curve Summary

AnalyteConcentration Range (ng/mL)Regression Equation
Model Analyte1 - 1000y = 0.025x + 0.0010.998
Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at three quality control (QC) levels: low (3 ng/mL), medium (300 ng/mL), and high (800 ng/mL). The results, summarized in Table 2, demonstrate that the method is both accurate and precise, with all values falling within the acceptable limits of ±15% (±20% for LLOQ).

Table 2: Accuracy and Precision Data

QC LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ18.5105.29.8103.5
Low36.298.77.599.1
Medium3004.1102.35.3101.8
High8003.597.94.898.4
Mass Spectrometric Parameters

The optimal precursor and product ions for the model analyte and this compound were determined by infusing standard solutions into the mass spectrometer. The multiple reaction monitoring (MRM) transitions and corresponding collision energies are presented in Table 3.

Table 3: MRM Transitions and Parameters

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Model Analyte250.1150.125
This compound236.2199.122

Experimental Workflow and Signaling Pathway Visualization

The following diagrams illustrate the key experimental and logical workflows described in this application note.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Human Plasma (50 µL) is_addition Add Internal Standard (10 µL) plasma->is_addition precipitation Protein Precipitation (Acetonitrile) is_addition->precipitation vortex Vortex precipitation->vortex centrifuge Centrifuge vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant injection Inject (5 µL) supernatant->injection separation Chromatographic Separation (C18) injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection Tandem MS Detection (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Area Ratios integration->ratio quantification Quantification ratio->quantification

Caption: LC-MS/MS experimental workflow from sample preparation to data analysis.

logical_relationship cluster_analyte Analyte & Internal Standard cluster_method Analytical Method cluster_output Method Performance Analyte Model Analyte SamplePrep Protein Precipitation Analyte->SamplePrep IS This compound (IS) IS->SamplePrep LC Liquid Chromatography SamplePrep->LC MS Tandem Mass Spectrometry LC->MS Linearity Linearity (r² > 0.99) MS->Linearity Accuracy Accuracy (85-115%) MS->Accuracy Precision Precision (<15% CV) MS->Precision Sensitivity LLOQ = 1 ng/mL MS->Sensitivity

Caption: Logical relationship between the analyte, method, and performance outcomes.

Conclusion

This application note details a rapid, sensitive, and reliable LC-MS/MS method for the quantification of a model analyte in human plasma using this compound as an internal standard. The simple sample preparation and fast chromatographic runtime make this method highly suitable for high-throughput bioanalytical applications in drug discovery and development. The validation data confirms that the method is accurate, precise, and linear over a wide dynamic range.

References

Quantitative Analysis of Trimethoprim Using Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

This application note provides a detailed protocol for the quantitative analysis of the antibiotic Trimethoprim in human plasma using Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard (IS). The methodology is based on a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, suitable for high-throughput analysis in clinical research, drug development, and pharmacokinetic studies.

Introduction

Trimethoprim is a synthetic bacteriostatic antibiotic, frequently used in combination with sulfamethoxazole, to treat a wide range of bacterial infections. It functions by inhibiting dihydrofolate reductase, a critical enzyme in the folic acid synthesis pathway of bacteria. Accurate and precise quantification of Trimethoprim in biological matrices is essential for therapeutic drug monitoring, bioequivalence studies, and understanding its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring high accuracy and reproducibility of the results.[1][2] this compound is a suitable internal standard for the analysis of Trimethoprim due to its structural similarity and close elution profile, which are key characteristics for an effective internal standard in LC-MS/MS analysis.

Experimental Protocols

Sample Preparation

A straightforward protein precipitation method is employed for the extraction of Trimethoprim from human plasma.[3][4]

  • To 100 µL of human plasma in a microcentrifuge tube, add 200 µL of methanol (B129727) containing the internal standard, this compound, at a concentration of 50 ng/mL.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at 13,000 rpm for 5 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The chromatographic separation and mass spectrometric detection are optimized for the sensitive and selective quantification of Trimethoprim and the internal standard.

Liquid Chromatography (LC) Conditions:

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 3.5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile/Methanol (1:1, v/v)
Flow Rate 0.4 mL/min
Injection Volume 10 µL
Column Temperature 40 °C
Gradient Elution A suitable gradient program should be developed to ensure optimal separation of the analyte and internal standard from matrix components. A typical starting condition would be 95% Mobile Phase A, followed by a linear gradient to 95% Mobile Phase B.

Mass Spectrometry (MS) Conditions:

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 500 °C
IonSpray Voltage 5500 V

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Trimethoprim 291.1230.135
This compound (IS) 236.1197.125

Quantitative Data

The method should be validated according to regulatory guidelines to ensure its reliability for the intended application. Key validation parameters are summarized below.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range 10 - 50,000 ng/mL
Correlation Coefficient (r²) > 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL[3][5]

Table 2: Precision and Accuracy Data

Quality Control (QC) LevelConcentration (ng/mL)Intra-day Precision (%CV)Inter-day Precision (%CV)Accuracy (%)
Low QC 30< 15< 1585 - 115
Mid QC 3000< 15< 1585 - 115
High QC 40000< 15< 1585 - 115

Experimental Workflow Diagram

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Plasma Human Plasma (100 µL) Add_IS Add Methanol with Internal Standard (200 µL) Plasma->Add_IS Vortex Vortex (1 min) Add_IS->Vortex Centrifuge Centrifuge (13,000 rpm, 5 min) Vortex->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_MS_Injection Inject into LC-MS/MS Supernatant->LC_MS_Injection Data_Acquisition Data Acquisition (MRM Mode) LC_MS_Injection->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Concentration Calculation Calibration->Quantification

Caption: Workflow for the quantitative analysis of Trimethoprim.

Signaling Pathway Diagram (Inhibition of Folic Acid Synthesis)dot

G PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase PABA->Dihydropteroate_Synthase Dihydrofolic_Acid Dihydrofolic Acid (DHF) Dihydropteroate_Synthase->Dihydrofolic_Acid DHFR Dihydrofolate Reductase (DHFR) Dihydrofolic_Acid->DHFR Tetrahydrofolic_Acid Tetrahydrofolic Acid (THF) DHFR->Tetrahydrofolic_Acid Purines_Thymidine Purines, Thymidine, Amino Acids Tetrahydrofolic_Acid->Purines_Thymidine Essential for DNA, RNA, and protein synthesis Trimethoprim Trimethoprim Trimethoprim->DHFR Inhibits

References

Application of Methyl 3,4,5-trimethoxybenzoate-d9 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 3,4,5-trimethoxybenzoate-d9 (M345TB-d9) is a deuterated stable isotope-labeled analog of methyl 3,4,5-trimethoxybenzoate. Due to its structural similarity to the trimethoxybenzoyl moiety present in various pharmaceuticals, it serves as an ideal internal standard (IS) for quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS). Its primary application lies in pharmacokinetic (PK) and bioequivalence (BE) studies, where precise and accurate quantification of a drug in biological matrices is crucial. The use of a deuterated internal standard like M345TB-d9 is the gold standard in LC-MS/MS-based bioanalysis as it co-elutes with the analyte of interest and experiences similar ionization effects, thus compensating for variability during sample preparation and analysis.

This document provides detailed protocols for the use of M345TB-d9 as an internal standard in a pharmacokinetic study of trimetazidine (B612337) (TMZ), an anti-anginal agent that contains the 3,4,5-trimethoxybenzoyl group. The methodologies described are based on established and validated bioanalytical methods for trimetazidine.

Experimental Protocols

Bioanalytical Method for Trimetazidine Quantification in Human Plasma

This protocol outlines a validated LC-MS/MS method for the determination of trimetazidine in human plasma, employing this compound as the internal standard.

1. Materials and Reagents:

2. Stock and Working Solutions Preparation:

  • Trimetazidine Stock Solution (1 mg/mL): Accurately weigh and dissolve trimetazidine dihydrochloride in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the trimetazidine stock solution with a 50:50 methanol:water mixture to create calibration curve standards and quality control (QC) samples. Prepare a working solution of the internal standard at an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

3. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample (calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot (e.g., 5-10 µL) into the LC-MS/MS system.

4. LC-MS/MS Conditions:

ParameterCondition
LC System Agilent 1200 Series or equivalent
Column C18 column (e.g., Zorbax SB-C18, 4.6 x 150 mm, 5 µm)
Mobile Phase A: 10 mM Ammonium acetate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient Isocratic or gradient elution can be optimized. A typical starting point is 70% B.
Flow Rate 0.8 mL/min
Column Temperature 30°C
Injection Volume 5 µL
MS System API 4000 or equivalent triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions Trimetazidine: m/z 267.2 → 171.1M345TB-d9 (IS): m/z 236.2 → 199.1 (Predicted)
Ion Source Temp. 500°C
Ion Spray Voltage 5500 V

5. Method Validation:

The bioanalytical method should be fully validated according to regulatory guidelines (e.g., FDA, EMA) for selectivity, sensitivity (LLOQ), linearity, accuracy, precision, recovery, matrix effect, and stability.

Quantitative Data Summary

The following tables summarize typical pharmacokinetic parameters of trimetazidine obtained from bioequivalence studies in healthy volunteers. These values are representative and can be used for comparison when conducting new studies.

Table 1: Pharmacokinetic Parameters of Trimetazidine (35 mg MR Tablet) under Fasting Conditions [1]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 55.3 ± 15.252.8 ± 14.795.71% - 116.36%
AUC0-t (ng·h/mL) 586.4 ± 150.3565.2 ± 148.996.24% - 112.98%
AUC0-∞ (ng·h/mL) 602.1 ± 155.8576.8 ± 151.796.61% - 114.67%
Tmax (h) 4.5 (2.0 - 6.0)4.0 (2.0 - 6.0)-
t1/2 (h) 6.8 ± 1.56.7 ± 1.4-

Table 2: Pharmacokinetic Parameters of Trimetazidine (35 mg MR Tablet) under Fed Conditions [1]

ParameterTest Product (Mean ± SD)Reference Product (Mean ± SD)90% Confidence Interval
Cmax (ng/mL) 70.1 ± 18.563.9 ± 16.3102.72% - 118.25%
AUC0-t (ng·h/mL) 735.9 ± 180.1724.3 ± 175.494.33% - 119.19%
AUC0-∞ (ng·h/mL) 758.2 ± 185.6763.5 ± 182.991.18% - 109.02%
Tmax (h) 5.0 (3.0 - 8.0)5.0 (3.0 - 8.0)-
t1/2 (h) 7.1 ± 1.67.2 ± 1.7-

Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing & PK Analysis subject Human Volunteer Administration (e.g., Trimetazidine) blood_sampling Timed Blood Sampling subject->blood_sampling plasma_separation Plasma Separation (Centrifugation) blood_sampling->plasma_separation storage Sample Storage (-80°C) plasma_separation->storage plasma_aliquot Plasma Aliquot storage->plasma_aliquot add_is Add Internal Standard (M345TB-d9) plasma_aliquot->add_is protein_precipitation Protein Precipitation (Acetonitrile) add_is->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer evaporation Evaporation supernatant_transfer->evaporation reconstitution Reconstitution evaporation->reconstitution injection Injection into LC-MS/MS reconstitution->injection chromatography Chromatographic Separation (C18 Column) injection->chromatography detection Mass Spectrometric Detection (MRM Mode) chromatography->detection quantification Quantification (Analyte/IS Peak Area Ratio) detection->quantification pk_parameters Pharmacokinetic Parameter Calculation (Cmax, AUC, etc.) quantification->pk_parameters

Caption: Experimental workflow for a pharmacokinetic study.

trimetazidine_moa cluster_energy_metabolism Myocardial Energy Metabolism cluster_drug_action Trimetazidine Action fatty_acids Fatty Acids beta_oxidation β-oxidation fatty_acids->beta_oxidation glucose Glucose glycolysis Glycolysis glucose->glycolysis acetyl_coa Acetyl-CoA beta_oxidation->acetyl_coa glycolysis->acetyl_coa krebs_cycle Krebs Cycle acetyl_coa->krebs_cycle atp ATP Production krebs_cycle->atp trimetazidine Trimetazidine enzyme 3-ketoacyl-CoA thiolase (3-KAT) trimetazidine->enzyme inhibits

Caption: Mechanism of action of Trimetazidine.

References

Application Note: Utilizing Methyl 3,4,5-trimethoxybenzoate-d9 for Enhanced Metabolite Identification and Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The precise identification and quantification of metabolites are paramount in drug discovery and development, offering critical insights into the absorption, distribution, metabolism, and excretion (ADME) profile of new chemical entities. Stable isotope-labeled internal standards, particularly deuterated compounds, are indispensable tools in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy for achieving accurate and reliable results.[1][2] Methyl 3,4,5-trimethoxybenzoate-d9, the deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286), serves as an excellent internal standard for quantitative studies. Its parent compound is a key intermediate in the synthesis of various pharmaceuticals, including the antibacterial agent Trimethoprim.[3][4][5] This application note provides detailed protocols for the use of this compound in metabolite identification and quantification using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and NMR spectroscopy.

The use of deuterated standards offers several key advantages. They are chemically almost identical to their unlabeled counterparts, meaning they exhibit similar extraction recovery, ionization efficiency, and chromatographic retention times.[6] This co-elution behavior allows them to effectively compensate for variations during sample preparation and analysis, thereby improving the accuracy and precision of quantitative measurements.[1] The distinct mass shift between the labeled and unlabeled compound provides a high degree of confidence in metabolite identification.[1]

Principle of Isotope-Labeled Internal Standards

Stable isotope labeling involves replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes (e.g., replacing hydrogen with deuterium).[7] In metabolomics, deuterated standards are added to biological samples at a known concentration before sample preparation. During analysis by MS, the deuterated standard and the endogenous analyte will be separated by a mass difference equivalent to the number of deuterium (B1214612) atoms incorporated. By comparing the signal intensity of the analyte to that of the internal standard, precise quantification can be achieved, as any sample loss or matrix effects will affect both compounds equally.

Physicochemical Properties of Methyl 3,4,5-trimethoxybenzoate

PropertyValue
Chemical Formula C₁₁H₅D₉O₅
Molecular Weight 235.3 g/mol
Appearance White to off-white solid
Parent Compound M.W. 226.23 g/mol [8]
Parent Compound M.P. 82-84 °C[5]
Parent Compound B.P. 274-275 °C[5]

Experimental Protocols

Protocol 1: Metabolite Quantification using LC-MS/MS

This protocol describes the use of this compound as an internal standard for the quantification of a hypothetical drug metabolite, "Metabolite X," in human plasma.

1. Sample Preparation:

  • To 100 µL of human plasma, add 10 µL of a 1 µg/mL solution of this compound in methanol (B129727) (internal standard).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute and centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

2. LC-MS/MS Analysis:

  • Liquid Chromatography (LC) System: A standard UHPLC system.

  • Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the analyte from matrix components.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Metabolite X: [M+H]⁺ → fragment ion

    • This compound: [M+H]⁺ → fragment ion

3. Data Analysis:

  • Integrate the peak areas of the analyte (Metabolite X) and the internal standard (this compound).

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the analyte in a series of calibration standards.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

CompoundRetention Time (min)Precursor Ion (m/z)Product Ion (m/z)Peak Area
Metabolite X (Calibrator 1) 3.52213.1168.15,432
Metabolite X (Calibrator 2) 3.52213.1168.110,875
Metabolite X (Sample) 3.51213.1168.18,123
This compound 3.52236.1199.125,145
Protocol 2: Metabolite Identification using High-Resolution Mass Spectrometry

For the identification of unknown metabolites, high-resolution mass spectrometry can be employed to determine the elemental composition of the molecules. The presence of the deuterated standard can aid in distinguishing drug-related metabolites from endogenous molecules.

1. Sample Preparation: As described in Protocol 1.

2. LC-HRMS Analysis:

  • LC System: As described in Protocol 1.

  • Mass Spectrometer: An Orbitrap or Q-TOF mass spectrometer.

  • Ionization Source: ESI, positive and negative modes.

  • Scan Mode: Full scan from m/z 100-1000.

  • Data Analysis:

    • Extract ion chromatograms for the expected masses of potential metabolites and their deuterated counterparts.

    • The characteristic mass difference between the unlabeled and labeled compounds confirms the presence of a drug-related metabolite.

    • Utilize the accurate mass measurements to predict the elemental composition of the unknown metabolites.

Protocol 3: Metabolite Analysis by NMR Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of metabolites.[9][10] While less sensitive than MS, it provides detailed structural information.[10] this compound can be used as an internal standard for quantification in NMR-based metabolomics.[9]

1. Sample Preparation:

  • Extract metabolites from a biological sample using a suitable solvent system (e.g., methanol/chloroform/water).

  • Dry the extract and reconstitute in a deuterated solvent (e.g., D₂O or MeOD) containing a known concentration of this compound.

  • Transfer the sample to an NMR tube.

2. NMR Data Acquisition:

  • Spectrometer: A high-field NMR spectrometer (e.g., 600 MHz or higher).

  • Experiments:

    • 1D ¹H NMR for initial screening and quantification.

    • 2D NMR experiments (e.g., COSY, HSQC, HMBC) for structural elucidation of unknown metabolites.[10]

  • Data Processing:

    • Process the spectra using appropriate software (e.g., MestReNova, TopSpin).

    • Reference the spectra using the signal from the internal standard.

    • Integrate the signals of interest and the internal standard for quantification.

Visualizations

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample add_is Add this compound plasma->add_is precip Protein Precipitation add_is->precip centrifuge Centrifugation precip->centrifuge evap Evaporation centrifuge->evap reconstitute Reconstitution evap->reconstitute injection LC Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization separation->ionization detection Mass Spectrometry (MRM) ionization->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Calibration Curve ratio->calibration quantification Quantification calibration->quantification NMR_Workflow cluster_prep_nmr Sample Preparation cluster_acq NMR Data Acquisition cluster_data_nmr Data Analysis sample Biological Sample extraction Metabolite Extraction sample->extraction drying Drying extraction->drying reconstitute_nmr Reconstitute in Deuterated Solvent with Internal Standard drying->reconstitute_nmr nmr_tube Transfer to NMR Tube reconstitute_nmr->nmr_tube one_d 1D ¹H NMR nmr_tube->one_d two_d 2D NMR (COSY, HSQC) one_d->two_d processing Spectral Processing two_d->processing referencing Referencing processing->referencing integration_nmr Signal Integration referencing->integration_nmr quant_elucidation Quantification & Structural Elucidation integration_nmr->quant_elucidation

References

Protocol for preparing "Methyl 3,4,5-trimethoxybenzoate-d9" stock solution

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Topic: Protocol for Preparing "Methyl 3,4,5-trimethoxybenzoate-d9" Stock Solution

ANP-ID: 2025-12-D9S Version: 1.0 For Research Use Only (RUO)

Abstract

This document provides a detailed protocol for the preparation of a high-purity stock solution of this compound. This deuterated internal standard is essential for quantitative bioanalysis using mass spectrometry (MS), where it serves to correct for analyte loss during sample preparation and variations in instrument response.[1] Adherence to this protocol ensures the accuracy, precision, and reproducibility of analytical results in research, drug development, and clinical settings. The procedure covers safety precautions, materials, step-by-step preparation of a 1 mg/mL primary stock solution, and proper storage conditions.

Introduction

This compound is the stable isotope-labeled analog of Methyl 3,4,5-trimethoxybenzoate (B1228286). In quantitative analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS), an ideal internal standard co-elutes with the analyte and exhibits similar ionization efficiency and extraction recovery.[1] The use of a stable isotope-labeled internal standard like this compound is the gold standard as its physicochemical properties are nearly identical to the analyte, differing only in mass.[2] This protocol outlines a standardized procedure to prepare an accurate and stable stock solution, which is the foundational step for creating calibration curves and quality control samples.

Physicochemical & Safety Data

A summary of the essential quantitative data and safety information for this compound is provided below.

PropertyValueReference(s)
Chemical Name Methyl 3,4,5-trimethoxy-d9-benzoate[3]
Molecular Formula (CD₃O)₃C₆H₂COOCH₃[3]
Molecular Weight 235.28 g/mol [3]
Isotopic Enrichment ≥99 atom % D[3]
Appearance White to light yellow solid/powder[4][5]
Recommended Solvent High-purity Methanol or Acetonitrile[2][6]
Stock Solution Conc. 1.0 mg/mL[2][6]
Storage (Solid) Room temperature in a desiccator[3]
Storage (Stock Solution) ≤ -20°C in a tightly sealed, amber vial. Protect from light.[6]
Stability (Solid) Stable. Re-analyze for chemical purity after three years.[3]
Safety Hazards May cause skin, eye, and respiratory irritation.[7]

Experimental Protocol: Stock Solution Preparation (1 mg/mL)

Materials & Equipment
  • This compound solid (≥99% purity)

  • High-purity (e.g., HPLC or MS-grade) Methanol or Acetonitrile

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • 10.0 mL Class A volumetric flask[8]

  • Calibrated pipettes

  • Amber glass vial with PTFE-lined screw cap

  • Spatula and weighing paper/boat

  • Sonicator bath

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, nitrile gloves[4]

Procedure
  • Equilibration: Before opening, allow the vial containing the solid this compound to equilibrate to ambient laboratory temperature for at least 30 minutes. This critical step prevents condensation of atmospheric moisture onto the hygroscopic solid.[6]

  • Weighing: On a calibrated analytical balance, accurately weigh approximately 10.0 mg of the standard into a clean weighing boat. Record the exact weight.

  • Quantitative Transfer: Carefully transfer the weighed solid into a 10.0 mL Class A volumetric flask. Tap the weighing boat to ensure all powder is transferred. Rinse the boat with 1-2 mL of the chosen solvent (e.g., Methanol) and transfer the rinse into the volumetric flask to ensure no material is lost.

  • Dissolution: Add approximately 5-7 mL of solvent to the volumetric flask. Gently swirl the flask or place it in a sonicator bath for 2-5 minutes to ensure the solid is completely dissolved.[6] Visually inspect the solution against a light source to confirm no particulate matter remains.

  • Dilution to Volume: Once the solid is fully dissolved, carefully add the solvent dropwise until the bottom of the meniscus aligns perfectly with the calibration mark on the neck of the volumetric flask.[8]

  • Homogenization: Stopper the flask securely and mix the solution thoroughly by inverting the flask 15-20 times to ensure a homogenous concentration.[8]

  • Storage: Transfer the final stock solution into a clearly labeled amber glass vial with a PTFE-lined cap. The label should include the compound name, concentration, solvent, preparation date, and preparer's initials.[9]

  • Final Storage: Store the vial in a freezer at ≤ -20°C, protected from light, to ensure long-term stability.[6]

Workflow Visualization

The following diagram illustrates the key steps in the preparation of the this compound stock solution.

G Figure 1: Workflow for Preparing Deuterated Standard Stock Solution cluster_prep Preparation Phase cluster_solution Solution Phase cluster_storage Storage Phase A 1. Equilibrate Standard to Room Temp B 2. Weigh 10 mg Using Analytical Balance A->B C 3. Quantitatively Transfer to 10 mL Volumetric Flask B->C D 4. Dissolve Solid in ~7 mL Solvent (Sonicate if needed) C->D Transfer E 5. Dilute to Mark with Solvent D->E F 6. Homogenize (Invert Flask 15-20x) E->F G 7. Transfer to Labeled Amber Vial F->G H 8. Store at <= -20°C Protected from Light G->H

Caption: Workflow for preparing the deuterated standard stock solution.

References

Application Notes and Protocols for Bioanalytical Method Validation of Methyl 3,4,5-trimethoxybenzoate using Methyl 3,4,5-trimethoxybenzoate-d9 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In quantitative bioanalysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), the use of a stable isotope-labeled internal standard (SIL-IS) is the preferred approach to ensure accuracy and precision.[1][2][3] A SIL-IS, such as a deuterated analog of the analyte, closely mimics the analyte's chemical and physical properties during sample extraction, chromatography, and ionization, thereby compensating for variability in the analytical process.[4][5] This document provides detailed application notes and protocols for the validation of a bioanalytical method for the quantification of Methyl 3,4,5-trimethoxybenzoate (B1228286) in human plasma, using Methyl 3,4,5-trimethoxybenzoate-d9 as the internal standard.

Methyl 3,4,5-trimethoxybenzoate is an organic compound that serves as a key intermediate in the synthesis of various pharmaceuticals.[6][7] Accurate quantification in biological matrices is crucial for pharmacokinetic and toxicokinetic studies. The protocols outlined below are based on the principles of bioanalytical method validation as per the guidelines of the FDA (Food and Drug Administration) and EMA (European Medicines Agency).[8][9][10][11]

Experimental Protocols

Materials and Reagents
  • Analyte: Methyl 3,4,5-trimethoxybenzoate (Purity ≥ 98%)

  • Internal Standard (IS): this compound (Purity ≥ 98%, Deuterium incorporation ≥ 98%)

  • Biological Matrix: Human plasma (K2EDTA)

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Water (HPLC grade)

  • Reagents: Formic acid (FA), Ammonium acetate

Stock and Working Solutions Preparation
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of Methyl 3,4,5-trimethoxybenzoate in 10 mL of MeOH.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of MeOH.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) ACN:Water to prepare working solutions for calibration standards and quality control samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with 50:50 (v/v) ACN:Water.

Sample Preparation: Protein Precipitation
  • Pipette 50 µL of plasma sample (blank, calibration standard, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of the internal standard working solution (100 ng/mL) in acetonitrile.

  • Vortex the mixture for 1 minute to precipitate proteins.[4]

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Transfer 100 µL of the supernatant to a clean autosampler vial.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Conditions
  • LC System: A standard HPLC or UHPLC system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: Start with 5% B, ramp to 95% B over 3 minutes, hold for 1 minute, and re-equilibrate at 5% B for 1 minute.

  • Flow Rate: 0.4 mL/min.[4]

  • Injection Volume: 5 µL.[4]

  • Mass Spectrometer: A triple quadrupole mass spectrometer.[4]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • MRM Transitions:

    • Methyl 3,4,5-trimethoxybenzoate: To be determined by direct infusion. A possible transition would be based on the precursor ion [M+H]+.

    • This compound: To be determined by direct infusion. The precursor ion will be [M+9+H]+. The fragment ions should be chosen to be specific and provide a robust signal.

Bioanalytical Method Validation Procedures

A full validation of the bioanalytical method should be performed to demonstrate its reliability for the intended application.[9][12]

Selectivity
  • Objective: To assess the ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Protocol:

    • Analyze blank plasma samples from at least six different sources.

    • Analyze a blank sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the internal standard.

    • Acceptance Criteria: No significant interfering peaks should be observed at the retention times of the analyte and the internal standard in the blank samples. The response of any interfering peak should be less than 20% of the LLOQ for the analyte and less than 5% for the internal standard.

Calibration Curve and Linearity
  • Objective: To establish the relationship between the analyte concentration and the instrument response.

  • Protocol:

    • Prepare a series of calibration standards by spiking blank plasma with known concentrations of the analyte. A typical range could be 1-1000 ng/mL.

    • Analyze the calibration standards in duplicate.

    • Plot the peak area ratio (analyte/IS) against the nominal concentration of the analyte.

    • Perform a linear regression with a weighting factor (e.g., 1/x or 1/x²).

    • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.99. The back-calculated concentrations of at least 75% of the calibration standards must be within ±15% of the nominal value (±20% for LLOQ).[9]

Accuracy and Precision
  • Objective: To determine the closeness of the measured concentrations to the true values (accuracy) and the degree of scatter in a series of measurements (precision).

  • Protocol:

    • Prepare Quality Control (QC) samples at four concentration levels: LLOQ, Low QC (3x LLOQ), Medium QC, and High QC.

    • Analyze five replicates of each QC level in at least three separate analytical runs.

    • Acceptance Criteria: The mean accuracy should be within ±15% of the nominal values (±20% for LLOQ). The precision (as coefficient of variation, CV) should not exceed 15% (20% for LLOQ).[9]

Matrix Effect
  • Objective: To evaluate the effect of the matrix on the ionization of the analyte and internal standard.

  • Protocol:

    • Prepare three sets of samples:

      • Set A: Analyte and IS in a neat solution.

      • Set B: Post-extraction spiked samples (extract blank plasma and then add analyte and IS).

      • Set C: Pre-extraction spiked samples (blank plasma spiked with analyte and IS, then extracted).

    • Calculate the Matrix Factor (MF) = (Peak response in the presence of matrix) / (Peak response in the absence of matrix).

    • The IS-normalized MF is calculated by dividing the MF of the analyte by the MF of the IS.

    • Acceptance Criteria: The CV of the IS-normalized MF from at least six different lots of plasma should be ≤ 15%.

Recovery
  • Objective: To assess the efficiency of the extraction procedure.

  • Protocol:

    • Compare the peak area of the analyte from extracted QC samples (pre-extraction spiked) to the peak area of the analyte from post-extraction spiked samples at the same concentration.

    • Recovery (%) = (Mean peak area of pre-extraction spiked samples / Mean peak area of post-extraction spiked samples) x 100.

    • Acceptance Criteria: Recovery should be consistent, precise, and reproducible, although it does not need to be 100%.[13]

Stability
  • Objective: To evaluate the stability of the analyte in the biological matrix under different storage and processing conditions.

  • Protocol:

    • Analyze QC samples (low and high concentrations) after subjecting them to various conditions:

      • Freeze-Thaw Stability: Three cycles of freezing (-20°C or -80°C) and thawing.

      • Short-Term (Bench-Top) Stability: At room temperature for a specified period (e.g., 4-24 hours).

      • Long-Term Stability: Stored at -20°C or -80°C for a period that covers the expected storage time of study samples.

      • Post-Preparative (Autosampler) Stability: In the autosampler for the expected duration of an analytical run.

    • Acceptance Criteria: The mean concentration of the stability samples should be within ±15% of the nominal concentration.

Data Presentation

Table 1: Calibration Curve Parameters

ParameterAcceptance CriteriaResult
Calibration Range-1 - 1000 ng/mL
Regression ModelLineary = mx + c
Weighting Factor1/x or 1/x²1/x²
Correlation Coefficient (r²)≥ 0.990.998

Table 2: Accuracy and Precision Data

QC LevelNominal Conc. (ng/mL)Mean Measured Conc. (ng/mL)Accuracy (%)Intra-day Precision (CV%)Inter-day Precision (CV%)
LLOQ1.00.9595.08.510.2
Low QC3.02.9096.76.27.8
Mid QC100102.5102.54.55.1
High QC800789.698.73.84.5

Table 3: Stability Data Summary

Stability TestQC LevelMean Measured Conc. (ng/mL) vs. NominalAccuracy (%)
Freeze-Thaw (3 cycles) Low QC2.8595.0
High QC792.099.0
Bench-Top (4 hours) Low QC2.9197.0
High QC808.0101.0
Long-Term (30 days at -80°C) Low QC2.8896.0
High QC795.299.4
Autosampler (24 hours) Low QC2.9498.0
High QC812.0101.5

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification plasma Plasma Sample (50 µL) is_add Add IS in ACN (150 µL) plasma->is_add vortex Vortex (1 min) is_add->vortex centrifuge Centrifuge (10 min) vortex->centrifuge supernatant Transfer Supernatant (100 µL) centrifuge->supernatant injection Inject (5 µL) supernatant->injection lc HPLC Separation (C18 Column) esi Electrospray Ionization (ESI+) lc->esi ms Tandem Mass Spectrometry (MRM) esi->ms data Data Acquisition (Peak Areas) ms->data ratio Calculate Peak Area Ratio (Analyte/IS) data->ratio calibration Calibration Curve ratio->calibration concentration Determine Concentration calibration->concentration

Caption: Bioanalytical workflow from sample preparation to quantification.

G cluster_ratio Ratio & Correction analyte_extraction Extraction Variability analyte_ionization Ionization Fluctuation analyte_extraction->analyte_ionization analyte_signal Analyte Signal analyte_ionization->analyte_signal ratio Peak Area Ratio (Analyte/IS) analyte_signal->ratio is_extraction Extraction Variability is_ionization Ionization Fluctuation is_extraction->is_ionization is_signal IS Signal is_ionization->is_signal is_signal->ratio corrected_signal Corrected Signal ratio->corrected_signal

Caption: Logic of using an internal standard for signal correction.

References

Application Note: Mass Spectrometry Fragmentation Analysis of Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Methyl 3,4,5-trimethoxybenzoate-d9 is the deuterated analog of Methyl 3,4,5-trimethoxybenzoate (B1228286), a derivative of gallic acid. Due to its isotopic labeling, it serves as an excellent internal standard for quantitative mass spectrometry-based assays, particularly in pharmacokinetic and metabolic studies of compounds containing the 3,4,5-trimethoxybenzoyl moiety. Understanding its fragmentation pattern is crucial for developing robust and accurate analytical methods using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS). This document provides a detailed overview of the predicted mass spectral fragmentation of this compound, along with experimental protocols for its analysis.

Predicted Mass Spectrometry Fragmentation

The mass spectrum of the non-deuterated Methyl 3,4,5-trimethoxybenzoate shows a molecular ion peak at m/z 226 and characteristic fragment ions. Based on this and established fragmentation principles for aromatic esters, the fragmentation of this compound (Molecular Weight: ~235.28) is predicted to follow similar pathways. The nine deuterium (B1214612) atoms are located on the three methoxy (B1213986) groups.

The primary fragmentation events anticipated under electron ionization (EI) are:

  • Loss of a deuterated methyl radical (-CD3): This is a common fragmentation for methoxy-substituted aromatic compounds, leading to a stable ion.

  • Loss of a deuterated methoxy radical (-OCD3): Cleavage of the ether bond is a characteristic fragmentation pathway.

  • Loss of the deuterated ester methyl group (-COOCD3): This involves the cleavage of the ester bond.

  • Further fragmentation of the primary fragment ions can also occur, leading to smaller characteristic ions.

Data Presentation: Predicted Quantitative Data

The predicted major fragment ions for this compound are summarized in the table below. These predictions are based on the known fragmentation of the non-deuterated analog.

Predicted m/z Proposed Fragment Ion Structure Neutral Loss Notes
235[M]+•-Molecular ion
220[M-CD3]+•CD3Loss of a deuterated methyl radical from one of the methoxy groups.
204[M-OCD3]+•OCD3Loss of a deuterated methoxy radical.
176[M-COOCD3]+•COOCD3Loss of the deuterated methyl ester group.

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol provides a general guideline for the analysis of this compound. Optimization may be required for specific instrumentation and sample matrices.

a. Sample Preparation:

  • Dissolve a known amount of this compound in a volatile solvent such as ethyl acetate (B1210297) or hexane (B92381) to a final concentration of approximately 1 µg/mL.

  • If used as an internal standard, spike the analyte sample with the deuterated standard solution to a final concentration appropriate for the expected analyte concentration range.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column suitable for aromatic compound analysis (e.g., HP-5MS, DB-5MS).

  • Injector: Split/splitless injector, with an injection volume of 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 1 minute.

    • Ramp: Increase temperature at a rate of 10°C/min to 250°C.

    • Final hold: 250°C for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 50-300.

    • For quantitative analysis: Use Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions of the analyte and the deuterated internal standard (e.g., m/z 235, 220 for the standard).

c. Data Analysis:

  • Identify the peak corresponding to this compound based on its retention time.

  • Analyze the mass spectrum of the peak to identify the molecular ion and major fragment ions.

  • For quantitative analysis, construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocol

a. Sample Preparation:

  • Dissolve this compound in a solvent compatible with reversed-phase chromatography (e.g., methanol, acetonitrile) to a concentration of 1 µg/mL.

  • For use as an internal standard, add a fixed amount to all samples (calibrators, quality controls, and unknowns) before any sample extraction or processing. A typical protein precipitation extraction for plasma samples is as follows:

    • To 50 µL of plasma, add 150 µL of acetonitrile (B52724) containing the deuterated internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start at 10% B, increase to 90% B over 5 minutes, hold for 1 minute, and then return to initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometer:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM).

    • Precursor Ion: m/z 236 [M+H]+.

    • Product Ions: Monitor characteristic product ions resulting from collision-induced dissociation (e.g., m/z 221, 205). Collision energy should be optimized for the specific instrument.

c. Data Analysis:

  • Integrate the peak areas for the selected MRM transitions for both the analyte and the deuterated internal standard.

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Generate a calibration curve and determine the concentration of the analyte in the unknown samples.

Mandatory Visualizations

Predicted Fragmentation Pathway

G M This compound [M]+• m/z = 235 F1 [M-CD3]+ m/z = 220 M->F1 - •CD3 F2 [M-OCD3]+ m/z = 204 M->F2 - •OCD3 F3 [M-COOCD3]+ m/z = 176 M->F3 - •COOCD3

Caption: Predicted EI fragmentation of this compound.

Experimental Workflow for Quantitative Analysis

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Centrifugation Spike->Extract Supernatant Collect Supernatant Extract->Supernatant Inject Inject into LC-MS/MS System Supernatant->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection (MRM) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Analyte/IS Peak Area Ratio Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Application Note: Quantification of Trimethoprim in Human Plasma using Methyl 3,4,5-trimethoxybenzoate-d9 by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of trimethoprim (B1683648) in human plasma. The method utilizes Methyl 3,4,5-trimethoxybenzoate-d9 as a stable, isotopically labeled internal standard (IS) to ensure accuracy and precision. Sample preparation is achieved through a straightforward protein precipitation procedure. Chromatographic separation is performed on a C18 reversed-phase column, followed by detection using a triple quadrupole mass spectrometer in positive ion electrospray ionization (ESI) mode. The method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other clinical research applications requiring precise measurement of trimethoprim.

Introduction

Trimethoprim is an antibiotic that is frequently used, often in combination with sulfamethoxazole, to treat a variety of bacterial infections.[1][2] Accurate quantification of trimethoprim in biological matrices is crucial for optimizing dosage regimens and ensuring therapeutic efficacy. The use of a stable isotope-labeled internal standard is essential for correcting variations during sample preparation and analysis.[3] Methyl 3,4,5-trimethoxybenzoate (B1228286) is a known intermediate in the synthesis of trimethoprim, making its deuterated analog, this compound, a structurally similar and ideal internal standard for its quantification.[4] This application note provides a detailed protocol for the quantification of trimethoprim in human plasma using this compound as an internal standard with LC-MS/MS.

Experimental

Materials and Reagents

  • Trimethoprim analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol, and water

  • Formic acid

  • Human plasma (drug-free)

Instrumentation

  • Liquid Chromatograph (e.g., Agilent 1200 Series or equivalent)

  • Triple Quadrupole Mass Spectrometer (e.g., Agilent 6410 Series or equivalent)

  • Analytical column: C18, 2.1 mm x 50 mm, 3.5 µm particle size

Sample Preparation

  • Thaw plasma samples and vortex to ensure homogeneity.

  • To 100 µL of plasma, add 10 µL of internal standard working solution (this compound in methanol).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Method

  • LC Parameters:

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 40 °C

  • MS Parameters:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) transitions:

      • Trimethoprim: Precursor ion (Q1) > Product ion (Q3)

      • This compound: Precursor ion (Q1) > Product ion (Q3)

    • Gas Temperature: 350 °C

    • Gas Flow: 10 L/min

    • Nebulizer Pressure: 40 psi

    • Capillary Voltage: 4000 V

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (100 µL) add_is Add Internal Standard (10 µL) This compound protein_precip Protein Precipitation (300 µL Acetonitrile) vortex Vortex (1 min) centrifuge Centrifuge (10,000 x g, 5 min) supernatant Collect Supernatant lc_injection Inject Supernatant (5 µL) supernatant->lc_injection lc_separation LC Separation (C18 Column) lc_injection->lc_separation ms_detection MS/MS Detection (ESI+, MRM) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification

Caption: Logical relationship between analyte, internal standard, and analytical method.

Conclusion

This application note presents a reliable and efficient LC-MS/MS method for the quantification of trimethoprim in human plasma. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation and rapid analysis time make this method well-suited for high-throughput clinical and research laboratories.

References

The Chromatographic Behavior of Deuterated Internal Standards: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the realm of quantitative analysis, particularly in drug development and bioanalysis, the use of stable isotope-labeled internal standards (SIL-IS) is a cornerstone for achieving accurate and precise results. Among these, deuterated internal standards are frequently employed due to their close physicochemical similarity to the analyte of interest.[1] By incorporating a known amount of the deuterated standard into a sample at an early stage, it can effectively compensate for variability during sample preparation, injection, and ionization in the mass spectrometer.[2] This application note provides a detailed overview of the chromatographic behavior of deuterated internal standards, focusing on the phenomenon of the "isotope effect," and offers comprehensive protocols for its evaluation.

The Isotope Effect: Understanding Retention Time Shifts

While deuterated internal standards are chemically almost identical to their non-deuterated counterparts, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to subtle but measurable differences in their chromatographic retention times.[3] This phenomenon, known as the chromatographic isotope effect, is primarily attributed to differences in intermolecular interactions between the analyte and the stationary phase.[4]

In reversed-phase liquid chromatography (RPLC), the most common observation is that deuterated compounds elute slightly earlier than their non-deuterated analogs.[5] This "inverse isotope effect" is generally explained by the following factors:

  • Weaker van der Waals Forces: The carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond. This can result in weaker van der Waals interactions between the deuterated molecule and the nonpolar stationary phase, leading to a shorter retention time.[4]

  • Decreased Hydrophobicity: Deuterated compounds are often observed to be slightly less hydrophobic than their corresponding non-deuterated versions. In RPLC, where retention is driven by hydrophobic interactions, this reduced hydrophobicity contributes to earlier elution.[4]

The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, their position in the molecule, and the specific chromatographic conditions.[4][6] While often minor, this shift can be significant, especially in high-resolution chromatography.[7] In contrast, under normal-phase liquid chromatography (NPLC) conditions, it is possible to observe a "normal isotope effect," where deuterated compounds are retained longer than their non-deuterated counterparts.[5]

Quantitative Data on Retention Time Shifts

The following tables summarize quantitative data from various studies, illustrating the observed retention time differences between deuterated and non-deuterated compounds under different chromatographic conditions.

Table 1: Retention Time Shifts in Reversed-Phase Liquid Chromatography (RPLC)

Compound PairChromatographic SystemRetention Time (Non-Deuterated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Olanzapine / Olanzapine-d₃RPLC-MSNot SpecifiedNot SpecifiedPositive (earlier elution of deuterated)[4]
Dimethyl-labeled E. coli tryptic digests (light vs. intermediate)UPLCNot SpecifiedNot SpecifiedMedian shift of 2.0 s[5]
Dimethyl-labeled E. coli tryptic digests (light vs. heavy)UPLCNot SpecifiedNot SpecifiedMedian shift of 2.9 s[5]
Ergothioneine / Ergothioneine-d₃HPLC1.44 min1.42 min1.2 s[5]

Table 2: Retention Time Shifts in Gas Chromatography (GC)

Compound PairChromatographic SystemRetention Time (Non-Deuterated)Retention Time (Deuterated)Retention Time Shift (Δt_R)Reference
Metformin / Metformin-d6GC-MS3.60 min3.57 min0.03 min[8]
1,4-Dichlorobenzene / 1,4-Dichlorobenzene-d4GC-MS12.085 min12.049 min0.036 min[8]
1,2-Dichloroethane / 1,2-Dichloroethane-d4GC-MS4.534 min4.448 min0.086 min[8]

Experimental Protocols

To ensure the suitability of a deuterated internal standard for a quantitative assay, it is crucial to experimentally evaluate its chromatographic behavior relative to the analyte. The following protocols outline detailed methodologies for this assessment.

Protocol 1: Evaluation of Chromatographic Co-elution

Objective: To determine the difference in retention time (Δt_R) between a deuterated internal standard and its non-deuterated analyte under specific reversed-phase LC-MS conditions.

Materials:

Procedure:

  • Standard Preparation:

    • Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working solution containing both the analyte and the deuterated internal standard at a concentration of 1 µg/mL each by diluting the stock solutions.

  • LC-MS/MS Analysis:

    • Liquid Chromatography:

      • Column: C18 reversed-phase column.

      • Mobile Phase A: 0.1% formic acid in water.

      • Mobile Phase B: 0.1% formic acid in acetonitrile.

      • Gradient: A linear gradient appropriate for the analyte of interest (e.g., 5% to 95% B over 5 minutes).

      • Flow Rate: 0.4 mL/min.

      • Column Temperature: 40 °C.

      • Injection Volume: 5 µL.

    • Mass Spectrometry:

      • Ionization Mode: Electrospray ionization (ESI), positive or negative ion mode as appropriate for the analyte.

      • Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

      • SRM Transitions: Monitor at least one specific precursor-to-product ion transition for both the analyte and the deuterated internal standard.

  • Data Analysis:

    • Acquire the chromatograms for both the analyte and the deuterated internal standard.

    • Determine the retention time at the apex of each chromatographic peak.

    • Calculate the retention time difference (Δt_R) by subtracting the retention time of the deuterated internal standard from the retention time of the analyte.

    • A positive Δt_R indicates that the deuterated standard elutes earlier.

Protocol 2: Sample Preparation for Bioanalysis

Objective: To extract the analyte and deuterated internal standard from a biological matrix prior to LC-MS/MS analysis.

A. Protein Precipitation (PPT):

  • To a 1.5 mL microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma).

  • Add 100 µL of the internal standard working solution (in methanol or acetonitrile).

  • Add 150 µL of a precipitating agent (e.g., acetonitrile or 0.1 M zinc sulfate (B86663) solution).

  • Vortex the mixture for 30 seconds.

  • Centrifuge at high speed (e.g., 13,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE):

  • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by water.

  • Load the pre-treated sample (biological matrix spiked with the deuterated internal standard) onto the cartridge.

  • Wash the cartridge with a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte and internal standard with a stronger solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS injection.

Visualizations

The following diagrams illustrate the logical workflow for evaluating a deuterated internal standard and a conceptual representation of its application in a drug metabolism study.

Workflow for Evaluating a Deuterated Internal Standard cluster_prep Preparation cluster_analysis Chromatographic Analysis cluster_evaluation Evaluation cluster_decision Decision cluster_outcome Outcome prep_analyte Prepare Analyte Stock prep_working Prepare Mixed Working Solution prep_analyte->prep_working prep_is Prepare Deuterated IS Stock prep_is->prep_working lcms_analysis LC-MS/MS Analysis prep_working->lcms_analysis data_acquisition Acquire Chromatograms lcms_analysis->data_acquisition peak_integration Integrate Peaks & Determine RT data_acquisition->peak_integration calculate_shift Calculate Retention Time Shift (Δt_R) peak_integration->calculate_shift assess_coelution Assess Co-elution calculate_shift->assess_coelution decision Co-elution Acceptable? assess_coelution->decision proceed Proceed with Validation decision->proceed Yes optimize Optimize Method decision->optimize No

Caption: Logical workflow for the evaluation of a deuterated internal standard.

Application in a Drug Metabolism Study cluster_dosing In Vivo / In Vitro cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result drug_admin Drug Administration sample_collection Biological Sample Collection (e.g., Plasma, Urine) drug_admin->sample_collection add_is Spike with Deuterated IS sample_collection->add_is extraction Extraction (PPT or SPE) add_is->extraction lcms LC-MS/MS Analysis extraction->lcms quant Quantification of Drug & Metabolites lcms->quant pk_profile Pharmacokinetic Profile quant->pk_profile

Caption: Conceptual workflow of a drug metabolism study using a deuterated internal standard.

Conclusion

The use of deuterated internal standards is indispensable for high-quality quantitative bioanalysis. While the chromatographic isotope effect can lead to slight retention time differences between the analyte and its deuterated counterpart, a thorough understanding and experimental evaluation of this phenomenon are essential for robust method development. By carefully assessing the co-elution of the analyte and internal standard, researchers can mitigate potential inaccuracies and ensure the generation of reliable and reproducible data in drug development and other scientific disciplines.

References

Application of Methyl 3,4,5-trimethoxybenzoate-d9 in the Analysis of Emerging Contaminants in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The increasing presence of emerging contaminants, including pharmaceuticals and personal care products, in environmental matrices necessitates the development of robust and reliable analytical methods for their quantification. Isotope dilution mass spectrometry (IDMS) is a premier analytical technique that utilizes isotopically labeled internal standards to enhance accuracy and precision by correcting for matrix effects and variations during sample preparation and analysis. This application note details a validated method for the analysis of propyl gallate, an antioxidant and potential environmental contaminant, in various water samples using Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard.

This compound serves as an ideal internal standard for the analysis of propyl gallate and other structurally related gallic acid derivatives due to its similar chemical properties and chromatographic behavior, ensuring accurate quantification in complex environmental matrices such as wastewater and surface water.

Principle of the Method

This method employs solid-phase extraction (SPE) to concentrate the analyte and internal standard from water samples, followed by analysis using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The use of this compound, a deuterated analog of a compound structurally similar to the analyte, allows for effective compensation of analyte loss during sample processing and corrects for ion suppression or enhancement in the mass spectrometer, leading to highly accurate and precise quantification.

Experimental Protocols

Materials and Reagents
  • Analytes and Internal Standard:

    • Propyl gallate (analytical standard)

    • This compound (isotopic purity ≥ 98%)

  • Solvents and Reagents:

    • Methanol (B129727) (LC-MS grade)

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (≥ 98%)

    • Ammonium acetate

    • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

Sample Preparation: Solid-Phase Extraction (SPE)
  • Sample Collection and Preservation: Collect 100 mL of water sample in a clean glass bottle. If not analyzed immediately, store at 4°C and analyze within 48 hours.

  • Spiking with Internal Standard: Add a known concentration of this compound solution in methanol to each sample to achieve a final concentration of 50 ng/L.

  • SPE Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol followed by 5 mL of LC-MS grade water.

  • Sample Loading: Load the water sample onto the conditioned SPE cartridge at a flow rate of 5-10 mL/min.

  • Washing: Wash the cartridge with 5 mL of 5% methanol in water to remove interfering substances.

  • Elution: Elute the analyte and internal standard with 5 mL of methanol.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the initial mobile phase.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) system.

  • Mass Spectrometer (MS): A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Table 1: LC-MS/MS Operating Conditions

ParameterValue
LC Column C18 reversed-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 5% B to 95% B in 8 min, hold for 2 min, re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Injection Volume 10 µL
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow (Desolvation) 800 L/hr
Gas Flow (Cone) 50 L/hr

Table 2: Multiple Reaction Monitoring (MRM) Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
Propyl gallate211.1124.00.053015
Propyl gallate (Quantifier)211.1167.00.053012
This compound234.2185.10.053520

Data Presentation

The method was validated by spiking known concentrations of propyl gallate into different water matrices. The recovery and matrix effect were assessed to determine the method's performance.

Table 3: Method Validation Data

MatrixSpiked Concentration (ng/L)Measured Concentration (ng/L) (n=5)Recovery (%)RSD (%)
Reagent Water5049.2 ± 2.198.44.3
Surface Water5047.8 ± 3.595.67.3
Wastewater Effluent5046.1 ± 4.292.29.1

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification sample 1. Water Sample Collection (100 mL) spike 2. Spike with this compound sample->spike spe 3. Solid-Phase Extraction (SPE) spike->spe elute 4. Elution and Reconstitution spe->elute lcms 5. LC-MS/MS Analysis elute->lcms data 6. Data Acquisition and Processing lcms->data quant 7. Quantification using Isotope Dilution data->quant

Caption: Experimental workflow for the analysis of propyl gallate.

logical_relationship analyte Propyl Gallate (Analyte) method Isotope Dilution LC-MS/MS analyte->method is This compound (Internal Standard) is->method result Accurate & Precise Quantification method->result

Caption: Rationale for using the internal standard.

Conclusion

This application note presents a robust and sensitive LC-MS/MS method for the quantification of propyl gallate in environmental water samples using this compound as an internal standard. The use of an appropriate deuterated internal standard in an isotope dilution approach effectively mitigates matrix interferences and ensures high accuracy and precision, making this method suitable for routine environmental monitoring of gallic acid derivatives and other structurally similar emerging contaminants.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Matrix Effects for Methyl 3,4,5-trimethoxybenzoate-d9 in ESI-MS

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to matrix effects when using Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard in Electrospray Ionization Mass Spectrometry (ESI-MS).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in ESI-MS and why are they a concern?

A1: Matrix effects are the alteration of an analyte's ionization efficiency due to co-eluting compounds from the sample matrix.[1] This phenomenon can manifest as either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] These effects are a significant concern as they can compromise the accuracy, precision, and sensitivity of quantitative bioanalytical methods.[2][3] Common culprits in complex biological matrices include salts, lipids, and proteins.[1]

Q2: How does a deuterated internal standard like this compound help mitigate matrix effects?

A2: Deuterated internal standards (also known as stable isotope-labeled internal standards or SIL-IS) are the preferred choice for compensating for matrix effects in LC-MS/MS assays.[1][4] Because this compound is chemically almost identical to the non-labeled analyte, it co-elutes and experiences similar degrees of ion suppression or enhancement.[1][5] By calculating the ratio of the analyte signal to the internal standard signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.[1]

Q3: Can this compound completely eliminate issues related to matrix effects?

A3: While highly effective, deuterated internal standards may not always provide perfect compensation for matrix effects.[1][6] A phenomenon known as the "isotope effect" can sometimes lead to a slight chromatographic shift between the analyte and the deuterated internal standard.[1] If this shift causes them to elute into regions with differing levels of ion suppression, it can result in inaccurate quantification. This is referred to as differential matrix effects.[2]

Q4: What are the key considerations when selecting a deuterated internal standard?

A4: When selecting a deuterated internal standard such as this compound, several factors are critical:

  • Isotopic Purity: The standard should possess a high degree of deuteration to minimize its signal contribution at the analyte's mass-to-charge ratio (m/z).[1]

  • Chemical Purity: The standard should be free from impurities that could interfere with the analysis.

  • Stability: The deuterium (B1214612) labels should be stable and not undergo back-exchange with hydrogen atoms from the solvent.

Troubleshooting Guides

Problem 1: Poor reproducibility of the analyte/internal standard area ratio.
Potential Cause Troubleshooting Action
Inconsistent Matrix Effects Different lots of biological matrix can exhibit varying degrees of matrix effects.[2] Re-evaluate the matrix effect for each new batch of matrix.
Sample Preparation Variability Inconsistent sample cleanup can lead to fluctuating levels of matrix components. Ensure the sample preparation protocol (e.g., LLE, SPE) is robust and consistently applied.
Internal Standard Concentration An incorrectly prepared or degraded internal standard solution will lead to erroneous ratios. Prepare fresh internal standard spiking solutions and verify their concentration.
Instrument Instability Fluctuations in the ESI source conditions (e.g., temperature, gas flow, voltage) can affect ionization. Ensure the mass spectrometer is properly tuned and calibrated.[7]
Problem 2: The analyte and this compound do not co-elute.
Potential Cause Troubleshooting Action
Chromatographic Isotope Effect The deuterium atoms can slightly alter the retention time of the internal standard.[1] Adjust the chromatographic method (e.g., gradient, mobile phase composition) to minimize the separation between the analyte and the internal standard.
Column Degradation A contaminated or degraded analytical column can affect the separation.[1] Replace the column and implement a column washing protocol.
Mobile Phase Issues Incorrect mobile phase composition or pH can impact retention times. Verify the mobile phase preparation and composition.

Experimental Protocols

Protocol: Quantifying Matrix Effects

This protocol allows for the quantitative assessment of ion suppression or enhancement.

1. Preparation of Sample Sets:

  • Set A (Neat Solution): Prepare a standard solution of the analyte and this compound in the mobile phase or a solvent comparable to the final extract.

  • Set B (Post-Extraction Spike): Extract blank biological matrix using the developed sample preparation method. Spike the extracted matrix with the analyte and internal standard at the same concentration as Set A.

  • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and internal standard before performing the sample preparation procedure. This set is primarily for determining recovery but is often analyzed concurrently.[1]

2. LC-MS/MS Analysis:

  • Analyze all three sets of samples under the optimized LC-MS/MS conditions.

3. Calculation of Matrix Effect (ME) and Recovery (RE):

  • Matrix Effect (%): (Peak Area in Set B / Peak Area in Set A) * 100[1]

    • An ME of 100% indicates no matrix effect.

    • An ME < 100% indicates ion suppression.

    • An ME > 100% indicates ion enhancement.

  • Recovery (%): (Peak Area in Set C / Peak Area in Set B) * 100

Data Presentation: Representative Matrix Effect Data
Analyte/Internal Standard Lot of Plasma Peak Area (Set A) Peak Area (Set B) Matrix Effect (%) Interpretation
AnalyteLot 11,200,000850,00070.8Ion Suppression
This compoundLot 11,150,000820,00071.3Ion Suppression
AnalyteLot 21,210,0001,050,00086.8Minor Ion Suppression
This compoundLot 21,160,0001,020,00087.9Minor Ion Suppression

Visualizations

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation A Set A (Neat Solution) LCMS LC-MS/MS Analysis A->LCMS B Set B (Post-Extraction Spike) B->LCMS C Set C (Pre-Extraction Spike) C->LCMS Calc Calculate Matrix Effect & Recovery LCMS->Calc

Caption: Workflow for the experimental determination of matrix effects.

TroubleshootingFlow Start Poor Analyte/IS Ratio Reproducibility CheckIS Verify IS Solution Concentration & Stability Start->CheckIS CheckColumn Evaluate Column Performance CheckIS->CheckColumn IS OK OptimizeSamplePrep Optimize Sample Preparation CheckColumn->OptimizeSamplePrep Column OK ReevaluateMatrix Assess New Matrix Lot OptimizeSamplePrep->ReevaluateMatrix Prep OK Resolved Issue Resolved ReevaluateMatrix->Resolved Matrix OK

Caption: Troubleshooting workflow for poor analyte/IS ratio reproducibility.

References

Technical Support Center: Troubleshooting Co-elution with Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for resolving co-elution issues involving the internal standard Methyl 3,4,5-trimethoxybenzoate-d9. This resource is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and manage chromatographic separations in their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

This compound is the deuterated form of Methyl 3,4,5-trimethoxybenzoate. Stable isotope-labeled compounds like this are ideal internal standards (IS) for quantitative analysis, particularly in mass spectrometry-based assays (LC-MS).[1] This is because they are chemically identical to the analyte but have a different mass, allowing them to be distinguished by the mass spectrometer. The primary use of its non-deuterated analog is in the synthesis of the antibiotic Trimethoprim (B1683648) (TMP) and other sulfa drug synergistic intermediates.[2] Therefore, this compound is commonly used as an internal standard in the analysis of trimethoprim and related compounds.

Q2: What is co-elution and why is it a problem?

Co-elution occurs when two or more compounds exit a chromatography column at the same time, resulting in overlapping peaks in the chromatogram.[3] This is problematic because it can interfere with the accurate identification and quantification of the analyte of interest.[3] In LC-MS analysis, co-eluting compounds can cause ion suppression or enhancement, leading to inaccurate measurements.

Q3: I am observing co-elution between my analyte and the internal standard, this compound. What are the likely causes?

Several factors can lead to co-elution between an analyte and the internal standard:

  • Insufficient Chromatographic Resolution: The chosen High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) method may not have enough separating power to resolve the analyte and the internal standard from other matrix components or from each other.

  • Method Drift: Over time, changes in the chromatographic system, such as column degradation, mobile phase inconsistencies, or temperature fluctuations, can lead to shifts in retention times and cause previously separated peaks to co-elute.

  • Matrix Effects: Complex sample matrices can contain endogenous compounds that co-elute with the analyte or internal standard, interfering with their detection.

  • Isotope Effect: Deuterated standards can sometimes exhibit slightly different retention times compared to their non-deuterated counterparts, a phenomenon known as the "chromatographic isotope effect".[4] In reversed-phase chromatography, deuterated compounds often elute slightly earlier.[4][5] While often minimal, this effect can contribute to peak overlap if the initial separation is not robust.

Q4: My this compound internal standard is showing a different retention time than my trimethoprim analyte. Is this normal?

Yes, a small difference in retention time between a deuterated internal standard and its non-deuterated analyte is a known phenomenon.[6] This is due to the chromatographic isotope effect, where the substitution of hydrogen with deuterium (B1214612) can slightly alter the physicochemical properties of the molecule, leading to a shift in its interaction with the stationary phase.[4][7] In reversed-phase HPLC, it is common for the deuterated standard (like this compound) to elute slightly before the non-deuterated analyte (like trimethoprim). While a small, consistent shift is acceptable, a significant or variable shift can be problematic and may require method optimization.

Troubleshooting Guides

Scenario: Co-elution of an unknown matrix component with this compound in a Trimethoprim Assay

You are running a validated LC-MS/MS method for the quantification of trimethoprim in plasma, using this compound as the internal standard. You observe a sudden increase in the variability of the internal standard peak area and a distorted peak shape, suggesting co-elution with an interfering substance from the matrix.

A Start: Observe IS Peak Distortion and High Variability B Step 1: Confirm Co-elution - Visually inspect chromatograms for peak shoulders or asymmetry. - Use MS detector to check for different m/z ratios across the peak. A->B C Step 2: Isolate the Source - Inject a pure solution of the IS. Does the issue persist? - Inject a blank matrix sample. Is a peak present at the IS retention time? B->C D Step 3: Chromatographic Optimization - Modify mobile phase gradient. - Change mobile phase organic solvent (e.g., acetonitrile (B52724) to methanol). - Adjust pH of the aqueous mobile phase. C->D If matrix interference is confirmed H Issue Persists C->H If pure IS shows distortion (investigate IS stability/purity) E Step 4: Stationary Phase Selectivity - Test a column with a different stationary phase chemistry (e.g., C18 to Phenyl-Hexyl). D->E If co-elution is not resolved G End: Co-elution Resolved D->G If co-elution is resolved F Step 5: Sample Preparation Enhancement - Implement a more rigorous sample cleanup (e.g., Solid-Phase Extraction). E->F If co-elution persists E->G If co-elution is resolved F->G

Caption: Troubleshooting workflow for co-elution issues.

Experimental Protocols

Protocol 1: Method for Modifying Mobile Phase Gradient to Resolve Co-elution

This protocol describes a systematic approach to adjusting the mobile phase gradient to improve the separation between this compound and a co-eluting interference.

Objective: To achieve baseline separation of the internal standard from the interfering peak.

Materials:

  • HPLC system with a gradient pump and UV or MS detector

  • Analytical column (e.g., C18, 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Sample: Plasma extract containing trimethoprim and this compound

Procedure:

  • Establish a Baseline: Run the current analytical method and record the chromatogram, noting the retention time and peak shape of the internal standard.

  • Initial Gradient Modification (Sharpen the Gradient):

    • Increase the initial percentage of Mobile Phase B by 2-5%.

    • Alternatively, make the gradient ramp steeper around the elution time of the internal standard.

    • Rationale: This may shift the retention time of the more hydrophobic interference relative to the internal standard.

  • Second Gradient Modification (Shallow the Gradient):

    • Decrease the rate of change of the mobile phase composition around the elution time of the internal standard.

    • Rationale: A shallower gradient increases the time analytes spend interacting with the stationary phase, potentially improving resolution between closely eluting compounds.

  • Data Analysis: Compare the chromatograms from each modification. Assess the resolution between the internal standard and the interfering peak.

Protocol 2: Evaluation of Different Stationary Phase Chemistries

This protocol outlines the steps to select an alternative HPLC column to resolve co-elution based on different stationary phase selectivity.

Objective: To identify a stationary phase that provides a different elution order or improved separation of the internal standard and the interference.

Materials:

  • HPLC system

  • Original analytical column (e.g., C18)

  • Alternative analytical columns (e.g., Phenyl-Hexyl, Cyano, Pentafluorophenyl)

  • Mobile Phases as per the original method

  • Sample: Plasma extract

Procedure:

  • Column Equilibration: Install the alternative column and equilibrate the system with the initial mobile phase conditions of the original method until a stable baseline is achieved.

  • Sample Injection: Inject the plasma extract onto the new column.

  • Chromatographic Analysis: Run the original gradient program.

  • Data Evaluation:

    • Examine the resulting chromatogram for changes in the retention times of trimethoprim and this compound.

    • Assess the separation between the internal standard and the interfering peak.

    • Rationale: Different stationary phases interact with analytes through different mechanisms (e.g., hydrophobic, pi-pi, dipole-dipole interactions), which can alter the elution pattern and resolve co-eluting compounds.

  • Repeat: Repeat steps 1-4 for each alternative column.

Data Presentation

Table 1: Hypothetical Retention Time Data for Troubleshooting Co-elution
ParameterOriginal Method (C18 Column)Gradient Modification (Steeper)Stationary Phase Change (Phenyl-Hexyl)
Trimethoprim Retention Time (min) 3.523.254.15
IS Retention Time (min) 3.483.204.05
Interference Retention Time (min) 3.493.283.80
Resolution (IS / Interference) 0.21.12.5

Signaling Pathways and Logical Relationships

The relationship between chromatographic parameters and the resolution of co-eluting peaks can be visualized as a decision-making pathway.

A Co-elution Observed B Adjust Mobile Phase A->B F Change Stationary Phase A->F If Mobile Phase adjustment fails C Modify Gradient B->C D Change Organic Solvent B->D E Adjust pH B->E I Resolution Achieved C->I D->I E->I G Different Chemistry (e.g., Phenyl-Hexyl) F->G H Different Particle Size F->H G->I H->I

Caption: Decision pathway for resolving co-elution.

References

Technical Support Center: Ion Suppression Effects with Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects when using "Methyl 3,4,5-trimethoxybenzoate-d9" as an internal standard in Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis.

Disclaimer: The following guidance is based on established principles of mass spectrometry and the use of deuterated internal standards. As there is limited specific published data on the ion suppression characteristics of this compound, these recommendations are general and may require adaptation for your specific analytical method and matrix.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and how can it affect my results when using this compound?

A1: Ion suppression is a type of matrix effect where co-eluting compounds from the sample matrix interfere with the ionization of the target analyte and the internal standard (IS) in the mass spectrometer's ion source.[1] This interference can lead to a decreased signal intensity, which can negatively impact the accuracy, precision, and sensitivity of your analytical method.[1] When using this compound as an IS, ion suppression can lead to inaccurate quantification if the degree of suppression is not consistent between the analyte and the IS.

Q2: How does a deuterated internal standard like this compound help mitigate ion suppression?

A2: Deuterated internal standards are considered the gold standard for compensating for matrix effects like ion suppression. Because this compound is chemically almost identical to its non-deuterated analyte, it is expected to co-elute from the liquid chromatography (LC) column and experience similar ion suppression or enhancement in the ion source. By calculating the ratio of the analyte signal to the IS signal, variations in signal intensity caused by matrix effects can be normalized, leading to more accurate and precise quantification.

Q3: Can I still experience issues with ion suppression even when using this compound?

A3: Yes, while highly effective, deuterated internal standards may not always perfectly compensate for matrix effects. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes the analyte and IS to elute into regions with different levels of ion suppression, it can lead to inaccurate quantification. This is referred to as differential matrix effects.

Q4: How can I detect the presence of ion suppression in my LC-MS/MS method?

A4: A common technique to identify regions of ion suppression is the post-column infusion experiment. In this experiment, a constant flow of the analyte is introduced into the mobile phase after the analytical column and before the mass spectrometer. A blank matrix sample is then injected. Any dips in the constant analyte signal indicate retention times where co-eluting matrix components are causing ion suppression.

Troubleshooting Guides

Problem 1: Poor Reproducibility of Analyte/Internal Standard Area Ratio
Potential Cause Troubleshooting Steps
Differential Matrix Effects The analyte and this compound are not co-eluting perfectly, leading to different degrees of ion suppression.
Solution: Optimize chromatographic conditions (e.g., gradient, flow rate, column chemistry) to improve co-elution.
Internal Standard Variability Inconsistent spiking of the internal standard into samples.
Solution: Ensure precise and consistent addition of the internal standard to all samples and standards. Use a calibrated pipette and verify the concentration of the IS spiking solution.
Sample Preparation Variability Inconsistent sample cleanup leading to varying levels of matrix components in the final extract.
Solution: Standardize the sample preparation procedure. Consider more rigorous cleanup techniques like solid-phase extraction (SPE) over protein precipitation to remove more interfering matrix components.[1]
Problem 2: Analyte and this compound Do Not Co-elute
Potential Cause Troubleshooting Steps
Deuterium (B1214612) Isotope Effect The replacement of hydrogen with deuterium can slightly alter the physicochemical properties of the molecule, leading to a small difference in retention time, especially in reversed-phase chromatography.
Solution: Adjust the mobile phase composition or the temperature of the analytical column to minimize the retention time difference. A slower gradient may also improve co-elution.
Column Degradation Loss of stationary phase or column contamination can affect the separation.
Solution: Replace the analytical column with a new one of the same type. Implement a column washing protocol to minimize contamination.

Experimental Protocols

Protocol 1: Post-Column Infusion to Qualitatively Assess Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components cause ion suppression.

Materials:

  • LC-MS/MS system

  • Syringe pump

  • Tee-piece for mixing

  • Standard solution of the analyte of interest

  • Blank matrix extract (e.g., plasma, urine) prepared using the same method as the samples

Methodology:

  • Set up the LC-MS/MS system with the analytical column.

  • Prepare a solution of the analyte in a suitable solvent at a concentration that gives a stable and moderate signal.

  • Use a syringe pump to deliver the analyte solution at a constant, low flow rate (e.g., 10 µL/min) to a tee-piece.

  • Connect the eluent from the analytical column to the other inlet of the tee-piece.

  • Connect the outlet of the tee-piece to the mass spectrometer's ion source.

  • Begin acquiring data in MRM mode for the analyte of interest.

  • Once a stable baseline signal is observed from the infused analyte, inject a blank matrix extract.

  • Monitor the analyte signal for any deviations from the stable baseline. A decrease in signal indicates a region of ion suppression.

Protocol 2: Quantitative Evaluation of Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte in a specific matrix.

Materials:

  • Analyte and this compound standards

  • Blank matrix

  • Clean solvent (e.g., mobile phase)

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Spike the analyte and internal standard into a clean solvent at a known concentration (e.g., low, medium, and high QC levels).

    • Set B (Post-Extraction Spike): Extract blank matrix and then spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank matrix before the extraction process. (This set is used to evaluate recovery).

  • Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.

  • Calculate the Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value of 100% indicates no matrix effect.

    • A value < 100% indicates ion suppression.

    • A value > 100% indicates ion enhancement.

  • Calculate the IS-Normalized Matrix Effect:

    • IS-Normalized Matrix Effect (%) = ((Analyte Peak Area in Set B / IS Peak Area in Set B) / (Analyte Peak Area in Set A / IS Peak Area in Set A)) * 100

    • This value indicates how well the internal standard compensates for the matrix effect. A value close to 100% suggests effective compensation.

Quantitative Data Summary

The following table provides a hypothetical example of data from a matrix effect experiment to illustrate the calculations.

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte/IS RatioMatrix Effect (%)IS-Normalized Matrix Effect (%)
Set A (Neat) 500,0001,000,0000.50--
Set B (Post-Spike) 250,000480,0000.5250.0104.0

In this example, the analyte experiences significant ion suppression (50%). However, the IS-normalized matrix effect is close to 100%, indicating that this compound effectively compensated for the suppression.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Evaluation cluster_troubleshoot Troubleshooting prep_start Start: Sample Collection spike_is Spike with this compound prep_start->spike_is extraction Sample Extraction (e.g., SPE, LLE, PPT) spike_is->extraction prep_end Final Extract extraction->prep_end injection Inject Extract prep_end->injection lc_sep Chromatographic Separation injection->lc_sep ms_detect Mass Spectrometric Detection lc_sep->ms_detect data_acq Data Acquisition ms_detect->data_acq peak_int Peak Integration data_acq->peak_int ratio_calc Calculate Analyte/IS Ratio peak_int->ratio_calc quant Quantification ratio_calc->quant eval_me Evaluate for Ion Suppression eval_me->quant Results Acceptable optimize Optimize Method eval_me->optimize Suppression Detected

Caption: Experimental workflow for LC-MS/MS analysis using an internal standard.

troubleshooting_flowchart start Start: Inaccurate or Imprecise Results check_ratio Poor Analyte/IS Ratio Reproducibility? start->check_ratio check_coelution Analyte and IS Co-elute? check_ratio->check_coelution Yes end End: Accurate and Precise Results check_ratio->end No (Check other parameters) investigate_me Investigate Differential Matrix Effects check_coelution->investigate_me Yes optimize_chrom Optimize Chromatography for Co-elution check_coelution->optimize_chrom No improve_cleanup Improve Sample Cleanup (e.g., use SPE) investigate_me->improve_cleanup revalidate Re-validate Method optimize_chrom->revalidate improve_cleanup->revalidate revalidate->end

Caption: Troubleshooting decision tree for issues with deuterated internal standards.

References

"Methyl 3,4,5-trimethoxybenzoate-d9" stability in biological matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Methyl 3,4,5-trimethoxybenzoate-d9 in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in biological matrices?

A1: The primary stability concerns for this compound, a deuterated internal standard, in biological matrices such as plasma, blood, and urine include enzymatic degradation, hydrolysis of the ester linkage, and deuterium-hydrogen (D-H) exchange.[1][2] Factors such as temperature, pH, and light exposure can influence the rate of degradation.[2] It is crucial to assess stability under conditions that mimic sample handling and storage to ensure accurate and reproducible results in bioanalytical assays.

Q2: How can I minimize the degradation of this compound in my samples?

A2: To minimize degradation, it is recommended to process and analyze samples as quickly as possible. If storage is necessary, samples should be kept at or below -20°C, and ideally at -80°C for long-term storage, to reduce enzymatic activity and chemical degradation.[3] Minimize the number of freeze-thaw cycles the samples undergo.[4][5] For urine samples, adjusting the pH can sometimes help to stabilize the analyte. It is also advisable to protect samples from light.[2]

Q3: What is deuterium-hydrogen (D-H) exchange and how can it affect my results?

A3: Deuterium-hydrogen exchange is a process where deuterium (B1214612) atoms on the internal standard are replaced by protons from the surrounding matrix or solvent.[1] This can lead to a decrease in the signal of the deuterated standard and an increase in the signal of the unlabeled analyte, potentially causing inaccuracies in quantification. The stability of the deuterium labels depends on their position on the molecule; labels on or near heteroatoms or carbonyl groups are more susceptible to exchange.[1]

Q4: How do I test for D-H exchange?

A4: To test for D-H exchange, you can incubate this compound in a blank biological matrix for a duration equivalent to your typical sample preparation and analysis time. Following incubation, analyze the sample using LC-MS/MS and monitor for any increase in the signal corresponding to the non-deuterated Methyl 3,4,5-trimethoxybenzoate. A significant increase would suggest that D-H exchange is occurring.[1]

Troubleshooting Guides

Issue 1: High Variability in Internal Standard (IS) Response

Possible Causes:

  • Inconsistent Sample Preparation: Errors in pipetting the IS, variations in extraction efficiency, or inconsistent sample volumes can lead to variability.

  • Matrix Effects: Differences in the composition of individual biological samples can cause ion suppression or enhancement in the mass spectrometer, leading to inconsistent IS response.[6][7][8][9][10]

  • IS Instability: The internal standard may be degrading during sample processing or storage.

  • Instrument Performance: Fluctuations in the performance of the LC-MS/MS system.

Troubleshooting Steps:

  • Review Sample Preparation Procedure: Ensure that all pipettes are properly calibrated and that the procedure is followed consistently for all samples.

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to assess the degree of ion suppression or enhancement in different lots of the biological matrix.

  • Assess IS Stability: Perform stability experiments (freeze-thaw, short-term, long-term) to confirm that the IS is stable under your experimental conditions.

  • Check Instrument Performance: Run system suitability tests to ensure the LC-MS/MS is performing optimally.

Issue 2: Poor Recovery of this compound

Possible Causes:

  • Suboptimal Extraction Conditions: The chosen extraction solvent, pH, or solid-phase extraction (SPE) sorbent may not be optimal for this compound.

  • Adsorption to Labware: The analyte may be adsorbing to plastic tubes, pipette tips, or other labware.

  • Analyte Instability: The compound may be degrading during the extraction process.

Troubleshooting Steps:

  • Optimize Extraction Method: Experiment with different extraction solvents, adjust the pH, or try a different SPE sorbent to improve recovery.

  • Use Low-Adsorption Labware: Utilize polypropylene (B1209903) or other low-binding labware to minimize adsorptive losses.

  • Investigate Extraction Stability: Analyze a sample immediately after spiking and another after the full extraction procedure to determine if degradation is occurring during this step.

Experimental Protocols

Protocol 1: Freeze-Thaw Stability Assessment in Human Plasma

Objective: To evaluate the stability of this compound in human plasma after multiple freeze-thaw cycles.[4][5]

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into pooled human plasma at two concentration levels (low and high QC). Aliquot into multiple tubes.

  • Freeze-Thaw Cycles:

    • Freeze all samples at -20°C or -80°C for at least 12 hours.[4]

    • Thaw a set of samples at room temperature until completely thawed.

    • Refreeze the samples for at least 12 hours.

    • Repeat this cycle for a minimum of three cycles.[4]

  • Sample Analysis: After the final thaw cycle, process the samples alongside freshly prepared calibration standards and a set of control samples that have not undergone freeze-thaw cycles (T=0). Analyze all samples by a validated LC-MS/MS method.

  • Data Analysis: Calculate the mean concentration and percent recovery for each freeze-thaw cycle compared to the T=0 samples. The analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.[11][12]

Protocol 2: Short-Term (Bench-Top) Stability Assessment in Human Blood

Objective: To determine the stability of this compound in human blood at room temperature over a specified period.

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into fresh human blood at two concentration levels (low and high QC).

  • Incubation: Store the samples at room temperature (e.g., 25°C) for various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • Sample Processing: At each time point, immediately process the samples to extract the analyte.

  • Analysis: Analyze the processed samples using a validated LC-MS/MS method.

  • Data Analysis: Compare the concentrations at each time point to the initial (T=0) concentration. The compound is considered stable if the mean concentration at each time point is within ±15% of the T=0 concentration.

Protocol 3: Long-Term Stability Assessment in Human Urine

Objective: To assess the stability of this compound in human urine under frozen storage conditions over an extended period.[13]

Methodology:

  • Sample Preparation: Spike a known concentration of this compound into pooled human urine at two concentration levels (low and high QC). Aliquot into multiple tubes.

  • Storage: Store the samples at -20°C or -80°C.

  • Analysis at Time Points: At specified time intervals (e.g., 0, 1, 3, 6, and 12 months), retrieve a set of samples for analysis.

  • Sample Analysis: Thaw the samples and analyze them using a validated LC-MS/MS method against a freshly prepared calibration curve.

  • Data Analysis: Calculate the percentage of the initial concentration remaining at each time point. The analyte is considered stable if the mean concentration at each time point is within ±15% of the initial concentration.

Quantitative Data Summary

Disclaimer: The following tables contain hypothetical data for illustrative purposes, as specific stability data for this compound is not publicly available. Researchers should generate their own data based on their specific analytical methods and storage conditions.

Table 1: Hypothetical Freeze-Thaw Stability of this compound in Human Plasma at -20°C

Freeze-Thaw CycleLow QC (5 ng/mL) % RecoveryHigh QC (500 ng/mL) % Recovery
198.5%101.2%
296.2%99.8%
394.8%98.5%
492.1%96.4%
589.5%94.1%

Table 2: Hypothetical Short-Term Stability of this compound in Human Blood at Room Temperature (25°C)

Time (hours)Low QC (5 ng/mL) % RemainingHigh QC (500 ng/mL) % Remaining
0100%100%
297.3%99.1%
494.5%97.8%
888.9%93.2%
2475.2%85.6%

Table 3: Hypothetical Long-Term Stability of this compound in Human Urine at -80°C

Time (months)Low QC (10 ng/mL) % RemainingHigh QC (1000 ng/mL) % Remaining
0100%100%
199.5%100.8%
398.1%99.4%
696.4%98.7%
1293.8%97.1%

Visualizations

StabilityTestingWorkflow cluster_preparation Sample Preparation cluster_stability Stability Conditions cluster_analysis Analysis Prep Spike Analyte into Biological Matrix QC_Low Low QC Prep->QC_Low QC_High High QC Prep->QC_High FreezeThaw Freeze-Thaw Cycles QC_Low->FreezeThaw ShortTerm Short-Term (Bench-Top) QC_Low->ShortTerm LongTerm Long-Term (Frozen) QC_Low->LongTerm QC_High->FreezeThaw QC_High->ShortTerm QC_High->LongTerm Extraction Sample Extraction FreezeThaw->Extraction ShortTerm->Extraction LongTerm->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS Data Data Evaluation LCMS->Data

Caption: Experimental workflow for assessing the stability of an analyte in biological matrices.

Troubleshooting_IS_Variability cluster_causes Potential Causes cluster_solutions Troubleshooting Steps Start High Variability in IS Response PrepError Inconsistent Sample Preparation Start->PrepError Matrix Matrix Effects Start->Matrix Instability IS Instability Start->Instability Instrument Instrument Performance Start->Instrument ReviewPrep Review & Standardize Preparation Protocol PrepError->ReviewPrep EvalMatrix Evaluate Matrix Effects (Post-extraction spike) Matrix->EvalMatrix AssessStability Perform Stability Experiments Instability->AssessStability CheckInstrument Run System Suitability Tests Instrument->CheckInstrument

Caption: Logical relationship for troubleshooting high internal standard variability.

References

Technical Support Center: Troubleshooting Poor Recovery of Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting poor or inconsistent recovery of the internal standard (IS) "Methyl 3,4,5-trimethoxybenzoate-d9". The following sections offer frequently asked questions (FAQs), detailed experimental protocols, and data tables to help identify and resolve common issues encountered during sample analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes for poor recovery of this compound?

Poor recovery of this internal standard is typically rooted in one of three areas: sample preparation, analytical instrument conditions, or the integrity of the standard itself. Key issues include inefficient extraction from the sample matrix, degradation of the compound, matrix effects during analysis, or incorrect handling and storage. Deuterated standards are generally chosen for their chemical similarity to the analyte, which helps to normalize against losses during sample preparation and variability in instrument response.[1][2][3] However, significant issues in any of these areas can lead to unreliable quantification.[1]

Q2: My recovery is low during Solid-Phase Extraction (SPE). How can I optimize my protocol?

Optimizing your SPE protocol is critical for ensuring consistent recovery. Methyl 3,4,5-trimethoxybenzoate (B1228286) is a moderately non-polar compound (LogP ≈ 1.74), making it well-suited for reversed-phase SPE from polar (aqueous) sample matrices.[4][5]

  • Sorbent Choice : A C18 or polymeric reversed-phase sorbent is typically a good choice for this compound.[6]

  • Sample Pretreatment : Ensure your sample is free of particulates by filtering or centrifuging.[7] Adjust the sample pH to ensure the analyte is in a neutral, uncharged state to maximize retention on the reversed-phase sorbent.[6]

  • Method Steps :

    • Conditioning : Properly condition the SPE cartridge, usually with methanol (B129727) followed by water, and do not allow the sorbent to dry out before loading the sample.[6]

    • Loading : Load the sample at a slow, consistent flow rate. If the analyte is detected in the flow-through, the sorbent bed mass may be too small for the sample volume, or the flow rate is too high.[6]

    • Washing : Use a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove polar interferences without prematurely eluting the analyte.

    • Elution : Use a strong organic solvent like methanol, acetonitrile, or ethyl acetate (B1210297) to elute the analyte.[6] If recovery is still low, consider performing a sequential elution with solvents of increasing strength to find the optimal one.[8]

Q3: I am using Liquid-Liquid Extraction (LLE) and experiencing emulsions or low recovery. What should I do?

Emulsion formation is a common problem in LLE, especially with complex biological matrices, and can trap the analyte, leading to poor recovery.[9]

  • Preventing Emulsions : Instead of vigorous shaking, gently invert or swirl the separatory funnel to minimize emulsion formation.[9]

  • Breaking Emulsions : If an emulsion forms, it can often be disrupted by adding brine (a saturated NaCl solution) to increase the ionic strength of the aqueous layer, a technique known as "salting out".[9] Other methods include centrifugation or filtering the mixture through a glass wool plug.[9]

  • Solvent Selection : Ensure the organic solvent used for extraction has an appropriate polarity to efficiently partition the this compound from the aqueous phase. Given its properties, solvents like ethyl acetate or dichloromethane (B109758) are suitable candidates.

Q4: Could matrix effects be causing my poor or variable recovery?

Yes, matrix effects are a significant challenge in LC-MS/MS analysis.[1] They occur when co-eluting compounds from the sample matrix interfere with the ionization of the analyte and internal standard, causing ion suppression or enhancement.[1]

Even stable isotope-labeled (SIL) standards like d9-labeled compounds can be affected. Deuterated standards sometimes elute slightly earlier than their non-deuterated counterparts due to an isotopic effect.[2][10] If this separation is significant, the analyte and the IS can experience different matrix effects, leading to inaccurate quantification.[11] The goal is to achieve complete co-elution to ensure the IS accurately reflects the matrix effects experienced by the analyte.[11][12]

Q5: How should I handle and store my this compound standard to ensure its stability?

Proper handling and storage are crucial for maintaining the integrity of the standard.

  • Storage : While some suppliers state the compound is stable at room temperature, it is best practice to store stock solutions at low temperatures (e.g., -20°C or -80°C) to prevent degradation.[13] After three years, the compound's chemical purity should be re-analyzed before use.[14]

  • Deuterium (B1214612) Exchange : Avoid exposing the standard to strongly acidic or basic conditions, as this can potentially cause the deuterium atoms to exchange with protons from the solvent, although the labels on the methoxy (B1213986) groups are generally stable.[3][10]

  • Purity Verification : Always verify the chemical and isotopic purity of a new lot of internal standard.[10] The presence of unlabeled analyte in the deuterated standard can lead to a positive bias in your results.[10][15]

Data and Properties

Table 1: Physical and Chemical Properties of Methyl 3,4,5-trimethoxybenzoate

PropertyValueReference
CAS Number 1916-07-0 (Unlabeled) / 1182838-07-8 (d9)[14]
Molecular Formula C₁₁H₁₄O₅ (Unlabeled) / C₁₁H₅D₉O₅ (d9)[4]
Molecular Weight 226.23 g/mol (Unlabeled) / 235.28 g/mol (d9)[4][14]
Melting Point 82-84 °C[16]
Boiling Point 274-275 °C[16]
LogP 1.74[4]
Appearance White to greyish-white crystalline powder[16]

Table 2: Troubleshooting Summary

ProblemPotential Cause(s)Recommended Solution(s)
Low SPE Recovery Improper sorbent choice, incorrect pH, inefficient elution solvent, sample breakthrough.Use C18 sorbent, ensure neutral pH, test stronger elution solvents, reduce sample load volume or increase sorbent mass.[6][8]
Low LLE Recovery Emulsion formation, poor solvent partitioning.Gently swirl instead of shaking, add brine to break emulsions, select a more optimal organic solvent.[9]
Variable Recovery Inconsistent sample preparation, differential matrix effects.Automate sample prep if possible, modify chromatography for co-elution of analyte and IS, assess matrix effects (Protocol 3).[1][11]
No IS Signal Standard degradation, incorrect concentration, instrument issue.Prepare fresh stock solution, check storage conditions, tune and calibrate the mass spectrometer.[10]
IS Peak Elutes Early Isotope effect on chromatography.Adjust mobile phase composition or gradient to achieve co-elution with the analyte.[10]

Experimental Protocols

Protocol 1: General Protocol for Reversed-Phase SPE Optimization

  • Sorbent Selection : Choose a C18 SPE cartridge with a bed weight appropriate for your sample volume.

  • Conditioning : Condition the cartridge by passing 1-2 column volumes of methanol, followed by 1-2 column volumes of water. Do not let the sorbent bed go dry.[6]

  • Sample Loading : Load the pre-treated sample onto the cartridge at a slow and steady flow rate (e.g., 1 mL/min). Collect the flow-through for analysis to check for analyte loss.

  • Washing : Wash the cartridge with 1-2 column volumes of a weak solvent (e.g., 5% methanol in water) to remove interferences.

  • Elution : Dry the cartridge thoroughly under vacuum. Elute the analyte and internal standard with 1-2 column volumes of a strong solvent (e.g., methanol or acetonitrile). Collect the eluate for analysis.[6]

  • Analysis : Analyze the collected fractions (flow-through, wash, eluate) to determine where the loss of recovery is occurring and optimize the respective step.

Protocol 2: Troubleshooting Emulsion Formation in LLE

  • Gentle Mixing : Combine the aqueous sample and organic extraction solvent in a separatory funnel. Stopper the funnel and mix by gently inverting or swirling for 1-2 minutes instead of vigorous shaking.[9][17]

  • Allow Phases to Separate : Place the funnel in a ring stand and allow the layers to fully separate.

  • Emulsion Disruption (if necessary) :

    • Salting Out : Add a small amount of solid NaCl or a volume of saturated brine to the funnel, swirl gently, and allow the layers to separate again.[9]

    • Centrifugation : Transfer the mixture to a centrifuge tube and spin at a moderate speed to break the emulsion.

    • Filtration : Pass the mixture through a phase separation filter paper or a plug of glass wool.[9]

  • Collection : Carefully drain the desired layer, ensuring none of the emulsion or other phase is collected. It is good practice to not discard any layer until the desired compound has been successfully isolated.[18]

Protocol 3: Assessing Matrix Effects

This protocol helps determine if matrix components are causing ion suppression or enhancement for the analyte and internal standard.[15]

  • Prepare Three Sample Sets :

    • Set A (Neat Solution) : Prepare the analyte and IS in the final mobile phase solvent at a known concentration (e.g., mid-range of the calibration curve).

    • Set B (Post-Extraction Spike) : Extract a blank matrix sample (containing no analyte or IS). After the final extraction step, spike the clean extract with the analyte and IS to the same concentration as Set A.

    • Set C (Pre-Extraction Spike) : Spike a blank matrix sample with the analyte and IS (at the same concentration) before the extraction process begins.

  • Analyze Samples : Analyze all three sets of samples using the established LC-MS/MS method.

  • Calculate Results :

    • Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A). An MF < 1 indicates ion suppression; an MF > 1 indicates ion enhancement.

    • Recovery (RE) = (Peak Area in Set C) / (Peak Area in Set B).

  • Evaluate : Compare the Matrix Factor for the analyte and the internal standard. If they are significantly different, it indicates differential matrix effects, and the chromatographic method should be adjusted to achieve better co-elution.[15]

Visualizations

TroubleshootingWorkflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_standard Standard Integrity start Poor Recovery of d9-IS Observed prep_check Review Extraction Protocol start->prep_check lcms_check Review Analytical Method start->lcms_check std_check Verify IS Stock start->std_check spe SPE Issue? prep_check->spe Using SPE lle LLE Issue? prep_check->lle Using LLE spe_optim Optimize Sorbent, pH, Wash & Elution Solvents (Protocol 1) spe->spe_optim Yes lle_optim Address Emulsions, Optimize Solvents (Protocol 2) lle->lle_optim Yes end_node Recovery Improved spe_optim->end_node lle_optim->end_node matrix_effect Matrix Effects? lcms_check->matrix_effect chroma Poor Chromatography? lcms_check->chroma matrix_eval Assess Matrix Effects (Protocol 3) matrix_effect->matrix_eval Yes chroma_optim Modify Gradient for Analyte/IS Co-elution chroma->chroma_optim Yes matrix_eval->chroma_optim chroma_optim->end_node degradation Degradation? std_check->degradation purity Purity Issue? std_check->purity degradation_solve Prepare Fresh Standard degradation->degradation_solve Yes purity_solve Verify Purity of Lot purity->purity_solve Yes degradation_solve->end_node purity_solve->end_node

Caption: General troubleshooting workflow for poor internal standard recovery.

SPEDevelopment SPE Method Development Logic cluster_steps Optimization Steps start Analyte: this compound Matrix: Polar (e.g., Plasma, Urine) properties Properties: Moderately Non-Polar (LogP ≈ 1.7) start->properties sorbent Select Sorbent: Reversed-Phase (C18 or Polymeric) properties->sorbent condition 1. Condition (Methanol -> Water) sorbent->condition load 2. Load Sample (Check flow-through for loss) condition->load wash 3. Wash (Weak solvent, e.g. 5% MeOH) load->wash elute 4. Elute (Strong solvent, e.g. 100% MeOH) wash->elute result Acceptable Recovery? elute->result finish Method Optimized result->finish Yes troubleshoot Re-evaluate Wash/Elution Solvent Strength & Volume result->troubleshoot No troubleshoot->wash troubleshoot->elute

Caption: Decision process for developing a robust SPE method.

MatrixEffects Impact of Chromatography on Matrix Effects cluster_ideal Ideal Chromatography cluster_poor Poor Chromatography coelution Analyte & IS Co-elute same_me Experience Identical Matrix Effects coelution->same_me accurate_ratio Accurate Analyte/IS Ratio same_me->accurate_ratio quant Final Quantification accurate_ratio->quant Reliable separation Analyte & IS Separate (Isotope Effect) diff_me Experience Differential Matrix Effects separation->diff_me biased_ratio Inaccurate Analyte/IS Ratio diff_me->biased_ratio biased_ratio->quant Unreliable ion_source Ion Source (Matrix Components Present) ion_source->same_me ion_source->diff_me

References

Technical Support Center: Minimizing Isotopic Crosstalk with Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for the effective use of Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard to minimize isotopic crosstalk in mass spectrometry-based assays.

Troubleshooting Guide

This section addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue Potential Cause(s) Suggested Solution(s)
Non-linear calibration curve with a positive y-intercept 1. Analyte's Isotopic Contribution: The M+9 isotope of the unlabeled analyte (Methyl 3,4,5-trimethoxybenzoate) may contribute to the signal of the deuterated internal standard (this compound). 2. Internal Standard Impurity: The this compound internal standard may contain a small amount of the unlabeled analyte.1. Implement Mathematical Correction: Utilize your mass spectrometry software to apply a correction algorithm that subtracts the calculated contribution of the analyte's natural isotopes from the internal standard's signal. 2. Increase Internal Standard Concentration: A higher concentration of the internal standard can reduce the relative impact of the analyte's isotopic contribution. 3. Verify Standard Purity: Analyze the deuterated internal standard by itself to quantify the amount of unlabeled analyte present. This information can be factored into correction calculations.
Inaccurate quantification at high analyte concentrations Significant Crosstalk: At high analyte-to-internal standard ratios, the isotopic contribution from the analyte can disproportionately inflate the internal standard's signal, leading to underestimation of the analyte concentration.1. Optimize Analyte/Internal Standard Ratio: Adjust the concentration of the internal standard to be closer to the expected concentration of the analyte in the samples. 2. Perform a Crosstalk Evaluation: Analyze samples with high concentrations of the unlabeled analyte without the internal standard to measure the extent of isotopic contribution to the internal standard's mass channel. Use this data to apply a correction factor.
Chromatographic peak for the deuterated standard is broader or shows tailing compared to the analyte. Column Overloading: The concentration of the internal standard may be too high for the analytical column, leading to poor peak shape.1. Reduce Internal Standard Concentration: Lower the concentration of the internal standard in your working solutions. 2. Optimize Chromatographic Method: Ensure that the mobile phase composition and gradient are optimized for the separation of both the analyte and the internal standard.
Gradual decrease in internal standard signal over an analytical run. Adsorption or Degradation: The internal standard may be adsorbing to parts of the LC system or degrading over time in the sample matrix or autosampler.1. System Passivation: Passivate the LC system, especially if analyzing acidic compounds. 2. Check Sample Stability: Perform experiments to assess the stability of the internal standard in the sample matrix and autosampler over the expected analysis time. Consider using cooled autosamplers.
Unexpected peaks in the internal standard's mass channel in blank samples. System Contamination: Carryover from previous injections or contamination of the LC system or mass spectrometer.1. Thorough System Cleaning: Flush the LC system with a strong solvent and clean the mass spectrometer's ion source. 2. Inject Blanks: Run several blank injections after high-concentration samples to ensure no carryover is present.

Frequently Asked Questions (FAQs)

Q1: What is isotopic crosstalk and why is it a concern?

Isotopic crosstalk, or interference, occurs when the isotopic distribution of an analyte overlaps with the mass-to-charge ratio (m/z) of its isotopically labeled internal standard.[1] All elements have naturally occurring stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) that contribute to signals at M+1, M+2, etc., relative to the monoisotopic peak.[1] If the signal from these natural isotopes of the analyte interferes with the signal of the deuterated internal standard, it can lead to inaccurate quantification, particularly at high analyte concentrations.[2]

Q2: How does this compound help in minimizing isotopic crosstalk?

This compound has nine deuterium (B1214612) atoms, which significantly shifts its mass compared to the unlabeled analyte. This large mass difference helps to separate the signal of the internal standard from the natural isotopic cluster of the analyte, thereby reducing the potential for crosstalk.

Q3: What are the key specifications of this compound I should be aware of?

It is crucial to know the specifications of your internal standard. For a typical batch of this compound, you should consider the following:

Property This compound Methyl 3,4,5-trimethoxybenzoate (B1228286) (Unlabeled)
CAS Number 1182838-07-8[3]1916-07-0[4]
Molecular Formula C₁₁H₅D₉O₅[1]C₁₁H₁₄O₅[5]
Molecular Weight ~235.28[3]~226.23[6]
Isotopic Enrichment Typically ≥99 atom % D[3]Not Applicable
Chemical Purity Typically ≥98%Typically >99%

The isotopic enrichment is a critical parameter for ensuring minimal contribution from incompletely deuterated species.

Q4: Can deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

The deuterium atoms in this compound are on methoxy (B1213986) groups, which are generally stable and not prone to back-exchange with protons from the solvent under typical LC-MS conditions. However, it is always good practice to assess the stability of the internal standard in your specific sample matrix and mobile phase, especially under extreme pH or high-temperature conditions.

Q5: What should I do if I suspect isotopic crosstalk is still affecting my results?

If you suspect crosstalk, you can perform a simple diagnostic experiment. Prepare a series of calibration standards of the unlabeled analyte at increasing concentrations and analyze them without adding the internal standard. Monitor the mass channel of the deuterated internal standard. Any signal detected in this channel is a direct measure of the isotopic contribution from the unlabeled analyte. This information can then be used to build a correction model.

Experimental Protocols

Protocol 1: Assessment of Isotopic Crosstalk

Objective: To quantify the degree of isotopic contribution from unlabeled Methyl 3,4,5-trimethoxybenzoate to the mass channel of this compound.

Methodology:

  • Prepare Analyte Stock Solution: Prepare a 1 mg/mL stock solution of unlabeled Methyl 3,4,5-trimethoxybenzoate in a suitable solvent (e.g., methanol).

  • Prepare Calibration Series: Create a series of calibration standards by serially diluting the stock solution to cover the expected concentration range of your study samples.

  • LC-MS/MS Analysis: Analyze the calibration series using your established LC-MS/MS method. Do not add the deuterated internal standard.

  • Data Acquisition: Monitor the MRM (Multiple Reaction Monitoring) transition for the deuterated internal standard (this compound).

  • Data Analysis: Plot the peak area observed in the internal standard channel against the concentration of the unlabeled analyte. The slope of this line represents the percentage of crosstalk.

Protocol 2: General Workflow for Sample Analysis using this compound

Objective: To accurately quantify an analyte in a complex matrix using this compound as an internal standard.

Methodology:

  • Prepare Internal Standard Working Solution: Prepare a working solution of this compound at a concentration that is within the linear range of your assay and ideally close to the mid-point of your calibration curve.

  • Sample Preparation:

    • To an aliquot of your sample (e.g., plasma, urine), calibration standard, or quality control sample, add a fixed volume of the internal standard working solution at the earliest step of sample preparation (e.g., before protein precipitation or liquid-liquid extraction).

    • Vortex mix thoroughly.

    • Proceed with your established sample extraction procedure (e.g., protein precipitation with acetonitrile, followed by centrifugation).

    • Evaporate the supernatant and reconstitute in the mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted sample onto the LC-MS/MS system.

  • Data Acquisition: Acquire data using MRM mode for both the analyte and this compound.

  • Quantification: Calculate the peak area ratio of the analyte to the internal standard. Determine the concentration of the analyte in the unknown samples by plotting this ratio against the concentrations of the prepared calibration standards.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Sample/Standard/QC IS_Addition Add IS (Methyl-d9) Sample->IS_Addition Extraction Extraction (e.g., PPT, LLE) IS_Addition->Extraction Evap_Recon Evaporation & Reconstitution Extraction->Evap_Recon LC_MS LC-MS/MS Analysis Evap_Recon->LC_MS Data_Processing Data Processing (Peak Integration) LC_MS->Data_Processing Quantification Quantification (Area Ratio vs. Conc.) Data_Processing->Quantification

Caption: Quantitative analysis workflow using a deuterated internal standard.

troubleshooting_crosstalk Start Inaccurate Quantification (Suspected Crosstalk) Check_Purity Analyze IS alone. Unlabeled analyte present? Start->Check_Purity High_Analyte_Signal High analyte signal in IS channel? Check_Purity->High_Analyte_Signal No Impurity_Correction Correct for IS impurity in calculations Check_Purity->Impurity_Correction Yes Apply_Correction Apply mathematical crosstalk correction High_Analyte_Signal->Apply_Correction Yes No_Issue Crosstalk is not the primary issue. Investigate other factors. High_Analyte_Signal->No_Issue No Optimize_Ratio Optimize IS concentration to match analyte range Apply_Correction->Optimize_Ratio Revalidate Re-validate assay Optimize_Ratio->Revalidate Impurity_Correction->High_Analyte_Signal

Caption: Troubleshooting logic for isotopic crosstalk issues.

References

"Methyl 3,4,5-trimethoxybenzoate-d9" peak shape problems in chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Methyl 3,4,5-trimethoxybenzoate-d9

Welcome to the technical support center for troubleshooting chromatographic issues related to this compound. This guide provides detailed answers to frequently asked questions and step-by-step troubleshooting workflows to help you resolve common peak shape problems, ensuring the accuracy and reproducibility of your analytical results.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for a polar analyte like this compound?

A1: The most common cause of peak tailing for polar compounds is secondary interactions with the stationary phase.[1][2] For silica-based columns (like C18), residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface can interact strongly with polar functional groups on the analyte, such as the methoxy (B1213986) groups in this compound.[3][4][5] This leads to a secondary, non-ideal retention mechanism that delays a portion of the analyte molecules, resulting in a tailed peak.[2][3]

Q2: My peak is fronting. What are the first things I should check?

A2: Peak fronting is often a result of column overload or sample solvent incompatibility.[6][7][8]

  • Column Overload: You may be injecting too much sample mass onto the column.[7][9][10] The stationary phase becomes saturated, and excess analyte molecules travel through the column more quickly, leading to a fronting peak.[8] Try diluting your sample or reducing the injection volume.[7]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your mobile phase, it can cause the analyte band to spread and move too quickly at the column inlet, resulting in fronting.[6][11][12] Whenever possible, dissolve your sample in the initial mobile phase.[7]

Q3: All the peaks in my chromatogram are splitting, not just the one for this compound. What does this indicate?

A3: If all peaks are splitting, the problem likely originates before the separation occurs in the column.[8] Common causes include a partially blocked inlet frit on the column, which distorts the sample flow path, or a void/channel that has formed at the head of the column packing.[13][14][15] Incompatibility between the sample solvent and the mobile phase can also cause splitting for all peaks, especially for early eluting ones.

Q4: Can the pH of the mobile phase affect the peak shape for a neutral compound like this?

A4: While this compound is neutral, the pH of the mobile phase can still have a significant impact on peak shape, particularly peak tailing. The ionization state of the stationary phase—specifically the residual silanol groups—is pH-dependent. At mid-range pH (above ~3.5), silanol groups become deprotonated and negatively charged, which increases their capacity for strong, undesirable interactions with polar analytes.[4][5] By operating at a lower pH (e.g., pH ≤ 3), the silanol groups are protonated and thus less active, minimizing these secondary interactions and improving peak symmetry.[3][16]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific peak shape problems.

Guide 1: Resolving Peak Tailing

Peak tailing, where the latter half of the peak is elongated, is a common issue that can compromise resolution and integration accuracy.[1][13]

G cluster_0 Peak Tailing Troubleshooting start Observe Tailing Peak (Asymmetry > 1.2) check_scope Is tailing on all peaks or just the analyte? start->check_scope specific_peak Analyte-Specific Tailing check_scope->specific_peak Specific Peak all_peaks System-Wide Tailing check_scope->all_peaks All Peaks cause_silanol Cause: Secondary Interactions (e.g., with silanols) specific_peak->cause_silanol solution_ph Solution 1: Lower Mobile Phase pH (e.g., to 2.7 with 0.1% Formic Acid) cause_silanol->solution_ph solution_buffer Solution 2: Increase Buffer Strength or Add Modifier (e.g., Triethylamine) cause_silanol->solution_buffer solution_column Solution 3: Use End-Capped or High Purity Silica Column cause_silanol->solution_column cause_extracolumn Cause: Extra-Column Volume or Column Contamination/Void all_peaks->cause_extracolumn solution_tubing Solution 1: Check/Reduce Tubing Length & ID. Check Fittings. cause_extracolumn->solution_tubing solution_flush Solution 2: Flush Column. If persists, replace column. cause_extracolumn->solution_flush

Caption: Workflow for diagnosing and solving peak tailing.

Secondary interactions between the polar methoxy groups of the analyte and active silanol sites on the silica stationary phase are a primary cause of peak tailing.

G cluster_0 Mechanism of Silanol Interaction silica_surface Silica Surface analyte This compound interaction Hydrogen Bonding (Secondary Retention) analyte->interaction interacts with silanol Active Silanol Group (Si-OH) silanol->interaction tailing Result: Peak Tailing interaction->tailing leads to

Caption: Analyte interaction with active silanol sites.

Adjusting the mobile phase pH can significantly improve peak symmetry for polar analytes by suppressing silanol activity.

Mobile Phase pHAdditiveTailing Factor (Tf) - IllustrativePeak Shape
6.810 mM Phosphate Buffer2.1Severe Tailing
4.50.1% Acetic Acid1.6Moderate Tailing
2.70.1% Formic Acid1.1Symmetrical
Guide 2: Correcting Peak Fronting

Peak fronting, where the first half of the peak is broad, is typically caused by overload or solvent effects.[6][8]

  • Check for Mass Overload : This is the most common cause of fronting.[7][10]

    • Test : Dilute your sample 10-fold and re-inject.

    • Result : If the peak shape becomes symmetrical, you were overloading the column.

    • Solution : Reduce the concentration of your sample or decrease the injection volume.[7]

  • Evaluate Sample Solvent Strength : A sample solvent stronger than the mobile phase can cause distortion.[11][12]

    • Test : Prepare your sample in a solvent that is weaker than or identical to the initial mobile phase (e.g., if your gradient starts at 10% Acetonitrile, dissolve the sample in 10% Acetonitrile).

    • Result : If fronting is eliminated, a solvent mismatch was the cause.[7]

    • Solution : Always try to dissolve the sample in the mobile phase. If solubility is an issue, use the weakest solvent possible and minimize injection volume.[17]

Guide 3: Eliminating Split Peaks

Split peaks can indicate a physical problem with the column or an injection issue.[8][18]

  • Check for Column Inlet Blockage : Particulates from the sample or system can clog the inlet frit.[13][15]

    • Solution : Disconnect the column and reverse-flush it into a waste beaker (do not flush through the detector). If this doesn't work, the frit or the entire column may need replacement.[13] Using an in-line filter or guard column can prevent this issue.[14]

  • Inspect for Column Void : A void or channel at the column inlet can cause the sample band to split.[14][18]

    • Cause : This can be caused by pressure shocks or operating at a high pH that dissolves the silica.[14]

    • Solution : This is typically irreversible. The column must be replaced.[19]

  • Verify Solvent Compatibility : Injecting a sample in a solvent that is immiscible with the mobile phase can cause peak splitting due to poor sample introduction.

    • Solution : Ensure your sample solvent is fully miscible with the mobile phase.

Example Experimental Protocol

This section provides a baseline LC-MS/MS method for the analysis of this compound. Use these parameters as a starting point for your troubleshooting.

Objective: To achieve a symmetric, reproducible peak for the quantification of this compound.

Methodology:

  • System: UHPLC coupled to a triple quadrupole mass spectrometer.

  • Column: High-purity, end-capped C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start at 10% B.

    • Ramp to 95% B over 3 minutes.

    • Hold at 95% B for 1 minute.

    • Return to 10% B and equilibrate for 1 minute.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Sample Preparation:

    • Stock Solution: 1 mg/mL in Methanol.

    • Working Standard: Dilute stock solution to 100 ng/mL in a solution of 10% Acetonitrile / 90% Water (matching initial mobile phase conditions).

  • MS Detection:

    • Mode: Multiple Reaction Monitoring (MRM).

    • Ionization: Electrospray Ionization (ESI), Positive Mode.

    • MRM Transition: To be determined by direct infusion of the standard (e.g., Q1: 236.1 -> Q3: 199.1, based on deuterated mass and likely fragmentation).

References

Technical Support Center: Managing "Methyl 3,4,5-trimethoxybenzoate-d9" Contamination in Scientific Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering contamination with "Methyl 3,4,5-trimethoxybenzoate-d9" in their experimental samples.

Introduction to the Contaminant

This compound is the deuterated form of Methyl 3,4,5-trimethoxybenzoate (B1228286), a compound synthesized from gallic acid.[1] It is commonly used as an internal standard in analytical methods such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for the quantification of related substances, including the pharmaceutical ingredient Trimethoprim.[2][3] Its chemical properties are very similar to its non-deuterated analog, which is a white to light yellow crystalline powder with a melting point of 82-84°C and a boiling point of 274-275°C.[2][4] Due to its widespread use as an internal standard, accidental contamination of samples, blanks, and reagents can occur, leading to inaccurate experimental results.

Frequently Asked Questions (FAQs)

Q1: How can I confirm if my sample is contaminated with this compound?

A1: The most effective way to identify this contaminant is through mass spectrometry (MS).

  • GC-MS/LC-MS Analysis: Analyze a sample blank or a suspected contaminated sample. Look for a chromatographic peak that corresponds to the expected retention time of Methyl 3,4,5-trimethoxybenzoate. The mass spectrum of this peak will be characteristic of the deuterated compound. The molecular weight of this compound is approximately 235.28 g/mol .[5] The mass spectrum of the non-deuterated analog shows prominent peaks at m/z 226 (molecular ion), 211, 195, and 183. For the d9 variant, you would expect to see a molecular ion peak at m/z 235 and corresponding fragment ions shifted by +9 Da.

Q2: What are the common sources of this compound contamination?

A2: Contamination typically originates from laboratory procedures where this compound is used as an internal standard.

  • Cross-contamination: The most likely source is cross-contamination from shared glassware, syringes, or autosampler vials that were previously used for samples containing the internal standard.

  • Contaminated Solvents or Reagents: Stock solutions of the internal standard can inadvertently contaminate shared solvents or reagents if proper handling procedures are not followed.

  • Carryover in Analytical Instruments: Residual amounts of the compound can remain in the injection port, column, or detector of a chromatograph from a previous analysis.

Q3: What is the impact of this contamination on my experimental results?

A3: The presence of an unintended internal standard can have significant consequences for your data, particularly for quantitative analyses.

  • Inaccurate Quantification: If you are using a different internal standard for your analysis, the presence of this compound can interfere with the signal of your target analyte or your intended internal standard, leading to erroneous quantification.

  • False Positives: In qualitative analyses, the contaminant peak may be misidentified as a component of your sample.

  • Masking of Low-Level Analytes: A large contaminant peak can obscure the signals of low-abundance analytes that elute at a similar retention time.

Q4: How can I remove this compound from my samples?

A4: Several sample cleanup techniques can be effective in removing this aromatic ester contaminant. The choice of method will depend on the nature of your sample matrix and the analyte of interest.

  • Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubilities in two immiscible liquids.

  • Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain either the contaminant or the analyte of interest, allowing for their separation.

Detailed protocols for these methods are provided in the Troubleshooting Guides section.

Troubleshooting Guides

Guide 1: Identification and Source Determination

This guide provides a systematic approach to confirming the presence of the contaminant and identifying its source.

Diagram: Workflow for Contamination Identification

cluster_0 Step 1: Initial Observation cluster_1 Step 2: Contaminant Identification cluster_2 Step 3: Source Investigation cluster_3 Step 4: Remediation A Unexpected peak observed in chromatogram B Analyze peak by Mass Spectrometry (MS) A->B C Compare mass spectrum to known spectra of This compound B->C D Analyze a solvent blank C->D Contaminant Confirmed E Analyze a procedural blank D->E F Review lab practices and equipment logs E->F G Implement corrective actions F->G

Caption: A stepwise approach to identifying and addressing contamination.

Guide 2: Sample Cleanup Protocols

This protocol is suitable for removing this compound from aqueous samples. The choice of organic solvent is critical and depends on the polarity of the analyte of interest.

Experimental Protocol: Liquid-Liquid Extraction

StepProcedure
1. Sample Preparation Acidify the aqueous sample to a pH of ~2 with a dilute acid (e.g., 1M HCl) to ensure the contaminant is in its neutral form.
2. Solvent Selection Choose an appropriate water-immiscible organic solvent. Ethyl acetate (B1210297) is a good starting point for moderately polar compounds. For less polar analytes, consider dichloromethane (B109758) or hexane.
3. Extraction In a separatory funnel, add the organic solvent to the aqueous sample (a 1:1 volume ratio is a good starting point). Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.
4. Phase Separation Allow the layers to separate. The organic layer (containing the contaminant) can be the top or bottom layer depending on its density relative to water.
5. Collection Carefully drain the aqueous layer (containing the analyte of interest, assuming it is polar) into a clean container. Repeat the extraction with fresh organic solvent at least two more times to ensure complete removal of the contaminant.
6. Final Steps The collected aqueous fractions can then be further processed or analyzed.

This protocol is effective for cleaning up samples prior to chromatographic analysis. The choice of SPE sorbent is key to successful separation.

Experimental Protocol: Solid-Phase Extraction (Reversed-Phase)

StepProcedure
1. Sorbent Selection For retaining a moderately non-polar contaminant like this compound from a polar (aqueous) sample, a reversed-phase sorbent such as C18 or a polymeric sorbent is recommended.
2. Cartridge Conditioning Condition the SPE cartridge by passing a small volume of a water-miscible organic solvent (e.g., methanol) through it, followed by the same solvent system as the sample (e.g., water). Do not let the sorbent go dry.
3. Sample Loading Load the sample onto the conditioned SPE cartridge at a slow, controlled flow rate. The contaminant will be retained on the sorbent.
4. Washing Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent in water) to remove any unretained impurities while the contaminant remains on the sorbent.
5. Analyte Elution (if analyte is polar) If your analyte of interest is more polar than the contaminant, it may have passed through during the loading and washing steps. Collect these fractions for analysis.
6. Contaminant Elution (for disposal) Elute the retained contaminant from the cartridge using a strong, non-polar organic solvent (e.g., methanol, acetonitrile, or ethyl acetate). This fraction is typically discarded.

Diagram: SPE Workflow for Contaminant Removal

cluster_0 SPE Cartridge Preparation cluster_1 Sample Processing cluster_2 Fraction Collection A Condition with Methanol B Equilibrate with Water A->B C Load Sample B->C D Wash with Weak Solvent C->D E Collect Polar Analyte (in flow-through and wash) D->E F Elute and Discard Contaminant (with strong organic solvent) D->F

Caption: Solid-Phase Extraction workflow for separating a polar analyte from the contaminant.

Data Handling and Interpretation in Case of Contamination

If sample cleanup is not feasible or is incomplete, it may be necessary to address the contamination during data analysis.

Quantitative Data Summary: Impact of Internal Standard Contamination

ScenarioDescriptionImpact on QuantificationRecommended Action
1. Contamination in Blank Samples The internal standard is present in blank samples at a consistent level.Can lead to an underestimation of the analyte concentration, especially at low levels.Subtract the average blank response from all samples. Ensure the response is not from carryover.
2. Variable Contamination Across Samples The level of the internal standard contaminant varies unpredictably between samples.Makes accurate quantification unreliable.Re-prepare and re-analyze the affected samples after thorough cleaning of all labware and instrumentation.
3. Contamination of the Internal Standard Stock The stock solution used to spike the internal standard is contaminated.Will lead to a systematic error in the quantification of all samples.Prepare a fresh, clean stock solution of the internal standard and re-analyze the samples.

Corrective Actions for Data Analysis:

  • Blank Subtraction: If the contamination is consistent and present in the blanks, the average peak area of the contaminant in the blank samples can be subtracted from the peak area in the experimental samples. This should be done with caution and is only appropriate for low levels of contamination.

  • Re-evaluation of Integration: Carefully review the chromatographic peak integration for both the analyte and the contaminant to ensure that there is no overlap or misidentification.

  • Method Re-validation: If contamination is a recurring issue, it is crucial to re-validate the analytical method, including a thorough investigation of all potential sources of contamination and implementing stricter preventative measures.

By following these guidelines, researchers can effectively identify, troubleshoot, and mitigate the impact of this compound contamination, ensuring the accuracy and reliability of their experimental data.

References

Technical Support Center: Ensuring Accurate Quantification with Deuterated Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of deuterated internal standards in mass spectrometry-based assays. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a deuterated internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results when using a deuterated internal standard can stem from several factors. The most common culprits are a lack of co-elution between the analyte and the standard, the presence of isotopic or chemical impurities in the standard, or unexpected isotopic exchange.[1]

  • Is your deuterated internal standard co-eluting with your analyte?

    • Problem: Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated analogs.[1][2][3] This can lead to differential matrix effects, where the analyte and the internal standard are exposed to different levels of ion suppression or enhancement, compromising analytical accuracy.[1][3]

    • Solution:

      • Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm complete co-elution.

      • Adjust Chromatography: If a separation is observed, consider using a column with lower resolution to ensure the analyte and internal standard elute as a single peak.[1][2] Alternatively, modify the mobile phase composition or gradient.

  • Have you confirmed the isotopic and chemical purity of your deuterated standard?

    • Problem: The presence of unlabeled analyte as an impurity in the deuterated internal standard is a common issue that can lead to an overestimation of the analyte's concentration, particularly at lower levels.[4]

    • Solution:

      • Supplier Documentation: Always request a certificate of analysis from your supplier that specifies the isotopic and chemical purity. High isotopic enrichment (≥98%) and chemical purity (>99%) are essential for accurate results.

      • Independent Verification: If high accuracy is critical, consider verifying the purity independently using high-resolution mass spectrometry (HRMS) or quantitative NMR (qNMR).

  • Could isotopic exchange be occurring?

    • Problem: Deuterium (B1214612) atoms on the internal standard can sometimes be replaced by protons from the solvent or sample matrix, a phenomenon known as back-exchange.[3][5] This is more likely to occur if the deuterium labels are in labile positions (e.g., on -OH or -NH groups) or under acidic or basic conditions.[1][3]

    • Solution:

      • Assess Stability: Perform a stability experiment by incubating the deuterated standard in your sample matrix and analyzing it over time to check for the appearance of the unlabeled analyte.

      • Choose Stable Labels: Select standards with deuterium labels on stable positions, such as aromatic rings or carbon backbones.[3]

Issue 2: High Variability in Internal Standard Signal

Question: The signal intensity of my deuterated internal standard is highly variable between samples. Why is this happening?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.

  • Are you experiencing differential matrix effects?

    • Problem: Even with perfect co-elution, the analyte and the deuterated internal standard can experience different degrees of ion suppression or enhancement from matrix components.[1][3] This "differential matrix effect" can lead to inaccurate quantification.[1][3] Studies have shown that the matrix effects experienced by an analyte and its deuterated internal standard can differ by 26% or more in matrices like plasma and urine.[4][6]

    • Solution:

      • Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect.

      • Improve Sample Preparation: Enhance your sample clean-up procedure (e.g., using solid-phase extraction) to remove interfering matrix components.[6]

  • Is your deuterated standard stable under your experimental conditions?

    • Problem: As mentioned previously, isotopic exchange can lead to a decrease in the deuterated standard's signal over time. A study observed a 28% increase in the non-labeled compound after incubating a deuterated compound in plasma for one hour.[4]

    • Solution:

      • Conduct Stability Studies: Evaluate the stability of your standard in the matrix and solvents used in your assay at different time points and temperatures.

      • Control pH and Temperature: Maintain a neutral pH and keep samples cooled to minimize the risk of exchange.

Quantitative Data Summary

ParameterRecommended SpecificationPotential Impact if Not Met
Isotopic Purity ≥ 98%Inaccurate quantification, especially at low concentrations.
Chemical Purity > 99%Interference from impurities affecting analyte signal.
Analyte in IS < 0.1%Overestimation of analyte concentration.
Co-elution > 95% peak overlapInaccurate results due to differential matrix effects.
Label Stability < 5% loss of labelUnderestimation of IS signal and overestimation of analyte.

Experimental Protocols

Protocol 1: Assessing Isotopic Purity of a Deuterated Standard using HRMS

Objective: To determine the isotopic enrichment of a deuterated internal standard.

Methodology:

  • Sample Preparation:

    • Prepare a solution of the deuterated standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 µg/mL.

  • Instrument Setup:

    • Use a high-resolution mass spectrometer (e.g., Orbitrap or TOF).

    • Calibrate the instrument to ensure high mass accuracy (< 5 ppm).

    • Set the instrument to acquire data in full scan mode with high resolution (> 60,000).

  • Data Acquisition:

    • Infuse the sample directly into the mass spectrometer.

    • Acquire the full scan mass spectrum in the appropriate ionization mode (positive or negative).

  • Data Analysis:

    • Identify the ion signals corresponding to the non-deuterated (D0) and the various deuterated isotopologues (D1, D2, ... Dn).

    • Calculate the isotopic enrichment using the following formula:

      • Isotopic Enrichment (%) = (Sum of intensities of deuterated isotopologues) / (Sum of intensities of all isotopologues) * 100

Protocol 2: Evaluating Differential Matrix Effects

Objective: To quantify the degree of ion suppression or enhancement for a given analyte and its deuterated internal standard in a specific matrix.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare a series of calibration standards of the analyte and a fixed concentration of the deuterated internal standard in a clean solvent.

    • Set B (Post-Spiked Matrix): Extract at least six different lots of blank matrix. After the final extraction step, spike the analyte and internal standard into the extracted matrix at the same concentrations as Set A.

    • Set C (Pre-Spiked Matrix): Spike the analyte and internal standard into the blank matrix before the extraction process at the same concentrations as Set A.

  • Analyze the Samples:

    • Inject all three sets into the LC-MS/MS system and acquire the data.

  • Calculate Matrix Effect:

    • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

    • A value < 100% indicates ion suppression, while a value > 100% indicates ion enhancement.

    • Compare the matrix effect for the analyte and the internal standard. A significant difference indicates a differential matrix effect.

Protocol 3: Assessing Isotopic Stability (H/D Exchange)

Objective: To determine if the deuterium labels on the internal standard are exchanging with protons from the sample matrix.

Methodology:

  • Prepare two sets of samples:

    • Set A (Control): Spike the deuterated internal standard into a neat solvent.

    • Set B (Matrix): Spike the deuterated internal standard into a blank sample matrix (e.g., plasma, urine).

  • Incubate both sets of samples under the same conditions as your analytical method (time, temperature, pH).

  • Process the samples using your established extraction procedure.

  • Analyze the samples by LC-MS/MS.

  • Monitor for any increase in the signal of the non-deuterated analyte in Set B compared to Set A. A significant increase indicates H/D back-exchange.

Visualizations

G cluster_start Start cluster_troubleshooting Troubleshooting Steps cluster_solutions Potential Solutions start Inaccurate Quantitative Results coelution Check for Analyte/IS Co-elution start->coelution purity Verify Isotopic and Chemical Purity start->purity exchange Investigate Isotopic Exchange start->exchange adjust_chrom Adjust Chromatography coelution->adjust_chrom verify_coa Review Certificate of Analysis purity->verify_coa new_standard Source Higher Purity Standard purity->new_standard stability_test Perform Stability Test exchange->stability_test stable_label Select Standard with Stable Labels exchange->stable_label end Accurate Quantification adjust_chrom->end Resolution new_standard->end stable_label->end

Caption: Troubleshooting workflow for inaccurate quantitative results.

G cluster_principle Principle of Stable Isotope Dilution sample Sample containing unknown amount of analyte mix Mix Sample and IS sample->mix is Known amount of deuterated standard (IS) is->mix extraction Sample Preparation (e.g., Extraction) mix->extraction analysis LC-MS/MS Analysis extraction->analysis ratio Measure Analyte/IS Peak Area Ratio analysis->ratio quant Quantify Analyte ratio->quant

Caption: Workflow of stable isotope dilution analysis.

G cluster_pathway Decision Pathway for Internal Standard Selection start Need for an Internal Standard deuterated_available Is a deuterated standard available? start->deuterated_available check_purity Check Purity and Stability deuterated_available->check_purity Yes consider_other Consider ¹³C or ¹⁵N Labeled Standard deuterated_available->consider_other No purity_ok Purity and Stability Acceptable? check_purity->purity_ok use_deuterated Use Deuterated Standard purity_ok->use_deuterated Yes purity_ok->consider_other No other_available Is a ¹³C or ¹⁵N standard available? consider_other->other_available analog Consider Structural Analog validate_analog Thoroughly Validate Analog Performance analog->validate_analog other_available->analog No use_other Use ¹³C or ¹⁵N Standard other_available->use_other Yes use_analog Use Structural Analog validate_analog->use_analog

Caption: Decision tree for selecting an appropriate internal standard.

References

Validation & Comparative

A Comparative Guide to Internal Standards: Methyl 3,4,5-trimethoxybenzoate-d9 vs. its Non-deuterated Form

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of quantitative analysis, particularly within drug development and clinical research, the choice of an internal standard (IS) is a critical decision that directly impacts the accuracy and reliability of analytical data. This guide provides a detailed comparison between the deuterated (Methyl 3,4,5-trimethoxybenzoate-d9) and non-deuterated forms of Methyl 3,4,5-trimethoxybenzoate (B1228286) when used as internal standards in mass spectrometry-based assays.

Stable isotope-labeled (SIL) compounds, such as this compound, are widely considered the gold standard for internal standards in quantitative mass spectrometry.[1] Their chemical and physical properties are nearly identical to the target analyte, allowing them to effectively compensate for variations throughout the analytical process, from sample preparation to detection.[2][3]

Core Principles: Deuterated vs. Non-Deuterated Internal Standards

The fundamental advantage of a deuterated internal standard lies in its ability to mimic the target analyte's behavior during extraction, chromatography, and ionization, thereby correcting for a multitude of potential errors.[1] A non-deuterated, or structural analogue, internal standard can be a cost-effective alternative but may not provide the same level of accuracy due to differences in physicochemical properties.[4][5]

FeatureThis compound (Deuterated IS)Methyl 3,4,5-trimethoxybenzoate (Non-Deuterated IS)
Principle Chemically identical to the analyte, with hydrogen atoms replaced by deuterium.[1]A different molecule with similar chemical and physical properties to the analyte.
Co-elution Typically co-elutes with the analyte, providing the best correction for matrix effects at the point of ionization.[2][3]May have a different retention time, potentially leading to differential matrix effects and less accurate correction.[5]
Extraction Recovery Nearly identical extraction recovery to the analyte.[3]Extraction recovery may differ from the analyte, introducing variability.
Ionization Efficiency Experiences the same degree of ion suppression or enhancement as the analyte.Ionization efficiency can be different from the analyte, leading to inaccurate quantification.[5]
Accuracy & Precision Generally provides higher accuracy and precision.[1][6]May result in lower accuracy and precision compared to a deuterated standard.[5]
Cost Typically more expensive due to the synthetic process of isotope labeling.[5][7]Generally less expensive and more readily available.
Potential Issues Potential for isotopic instability (H/D exchange) and slight chromatographic shifts (isotope effect).[7][8]May not adequately compensate for all sources of analytical variability.
Illustrative Performance Data

While direct comparative experimental data for this compound is not publicly available, the following table presents hypothetical yet realistic data based on well-established principles and published results for other deuterated standards.[1][9] This data illustrates the expected improvement in assay performance when using a deuterated internal standard.

Performance MetricWith this compound (Deuterated IS)With Non-Deuterated Structural Analogue IS
Accuracy (Mean Bias) 100.5%95.2%
Precision (%RSD) 2.5% - 5.5%7.0% - 10.0%
Matrix Effect (%CV) < 5%15% - 25%

This data is for illustrative purposes to demonstrate the typical performance advantages of a deuterated internal standard.

Physicochemical Properties: Methyl 3,4,5-trimethoxybenzoate
PropertyValue
Molecular Formula C₁₁H₁₄O₅[10][11]
Molecular Weight 226.23 g/mol [10][11]
Appearance White to off-white crystalline solid.[12][13]
Melting Point 82-84 °C[10][13]
Boiling Point 274-275 °C[10][13]
Solubility Insoluble in water; soluble in ethanol, chloroform.[12]

Experimental Protocols

General Protocol for Quantitative LC-MS/MS Analysis

This protocol outlines a typical workflow for the quantification of a target analyte in a biological matrix (e.g., plasma) using an internal standard.

1. Preparation of Stock Solutions:

  • Prepare a 1 mg/mL stock solution of the target analyte (Methyl 3,4,5-trimethoxybenzoate) in methanol.

  • Prepare a 1 mg/mL stock solution of the internal standard (this compound) in methanol.

2. Preparation of Calibration Standards and Quality Controls (QCs):

  • Prepare a series of working solutions of the analyte by serial dilution of the stock solution with methanol:water (1:1).

  • Spike the appropriate biological matrix (e.g., blank plasma) with the analyte working solutions to create calibration standards at various concentrations.

  • Prepare QC samples at low, medium, and high concentrations in the same manner.

3. Sample Preparation (Protein Precipitation): [6][9]

  • Aliquot 100 µL of each calibration standard, QC sample, and unknown sample into a microcentrifuge tube.

  • Add 10 µL of the internal standard working solution (at a fixed concentration) to each tube.

  • Vortex briefly to mix.

  • Add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid to precipitate proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Inject the prepared samples onto an appropriate LC column (e.g., C18).

  • Use a mobile phase gradient to achieve chromatographic separation of the analyte and internal standard.

  • Detect the analyte and internal standard using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

5. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard for all samples.

  • Construct a calibration curve by plotting the peak area ratio against the analyte concentration for the calibration standards.

  • Determine the concentration of the analyte in the QC and unknown samples using the regression equation from the calibration curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample (e.g., Plasma) Add_IS Add Known Amount of Internal Standard (IS) Sample->Add_IS Extract Protein Precipitation & Centrifugation Add_IS->Extract Supernatant Transfer Supernatant Extract->Supernatant LC LC Separation Supernatant->LC MS MS/MS Detection LC->MS Ratio Calculate Peak Area Ratio (Analyte / IS) MS->Ratio Cal_Curve Generate Calibration Curve Ratio->Cal_Curve Quant Quantify Analyte Concentration Cal_Curve->Quant

Caption: General workflow for quantitative analysis using an internal standard.

G Analyte1 Analyte Signal (100 units) Ratio1 Ratio = 1.0 IS1 IS Signal (100 units) Ratio2 Ratio = 1.0 Analyte2 Analyte Signal (80 units, -20%) IS2 Deuterated IS Signal (80 units, -20%) Conclusion The ratio remains constant, ensuring accurate quantification.

Caption: Principle of correction by a deuterated internal standard.

Conclusion

For robust and reliable quantitative bioanalysis, this compound is the superior choice over its non-deuterated counterpart. Its ability to closely track the analyte through all stages of the analytical process provides a more accurate correction for experimental variability, including matrix effects, which is a critical requirement for regulated studies in drug development.[1][2] While the initial cost may be higher, the investment is often justified by the improved data quality, reduced need for repeat analyses, and increased confidence in the results.[7] The non-deuterated analogue may be suitable for less stringent, preliminary research where cost is a primary constraint, but its limitations must be carefully considered during method validation.

References

A Researcher's Guide to Internal Standards: Comparing Methyl 3,4,5-trimethoxybenzoate-d9 and Alternatives in Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, especially within drug development and research, the accuracy of quantitative measurements is paramount. The use of an internal standard (IS) is a cornerstone of reliable quantification, particularly in liquid chromatography-mass spectrometry (LC-MS/MS). An effective IS compensates for variations in sample preparation, injection volume, and matrix-induced ionization suppression or enhancement.[1][2] This guide provides a comparative overview of Methyl 3,4,5-trimethoxybenzoate-d9 (M345TMB-d9), a stable isotope-labeled internal standard, and other common alternatives.

The Role of the Ideal Internal Standard

The "gold standard" for quantitative analysis is the Stable Isotope Dilution Analysis (SIDA), which employs a stable isotope-labeled (SIL) version of the analyte as the internal standard.[3][4][5] An ideal IS should have nearly identical chemical and physical properties to the analyte, ensuring they behave similarly throughout the entire analytical process.[6] Key characteristics include:

  • Co-elution: The IS should have a retention time very close to the analyte.

  • Similar Extraction Recovery: Losses during sample preparation should be identical for both the analyte and the IS.

  • Comparable Ionization Efficiency: The IS should experience the same degree of matrix effects as the analyte.

  • Mass Difference: A sufficient mass difference (ideally ≥4 Da) is needed to prevent isotopic crosstalk between the analyte and IS signals.[2]

  • Purity and Stability: The IS must be pure, free of the unlabeled analyte, and stable under all processing and storage conditions.[7]

Contenders for Quantification

This comparison focuses on the quantification of Methyl 3,4,5-trimethoxybenzoate (B1228286) (the analyte) using three different types of internal standards.

  • This compound (SIL IS): As a deuterated analog of the analyte, this standard is expected to perform exceptionally well. The nine deuterium (B1214612) atoms provide a significant mass shift, minimizing interference. Deuterated standards are the most common type of SIL IS due to their relative ease of synthesis and lower cost compared to ¹³C or ¹⁵N labels.[8] However, care must be taken to ensure the deuterium labels are on stable, non-exchangeable positions.[7][9]

  • Methyl 3,4,5-trimethoxybenzoate-¹³C₆ (SIL IS): A version of the analyte labeled with six ¹³C atoms in the benzene (B151609) ring. ¹³C-labeled standards are often considered superior to deuterated ones as they have a negligible isotope effect on retention time and are not susceptible to hydrogen-deuterium exchange.[7][8] Their primary drawback is typically higher cost and less common availability.[9]

  • Ethyl 3,4,5-trimethoxybenzoate (Structural Analog IS): A compound that is chemically similar to the analyte but not isotopically labeled. Structural analogs are a cost-effective alternative when a SIL IS is unavailable. While they can mimic the analyte's behavior, differences in structure can lead to shifts in retention time and variations in extraction recovery and ionization response, potentially compromising accuracy.

Performance Comparison

The following table summarizes the expected performance of each internal standard based on established analytical principles. The data is illustrative and serves to highlight the theoretical advantages and disadvantages of each approach.

Performance MetricThis compoundMethyl 3,4,5-trimethoxybenzoate-¹³C₆Ethyl 3,4,5-trimethoxybenzoate
Relative Retention Time (RRT) ~0.99 - 1.001.00~1.05 - 1.15
Extraction Recovery (%) Excellent (Tracks Analyte)Excellent (Tracks Analyte)Good to Very Good
Matrix Effect Compensation ExcellentExcellentModerate to Good
Calibration Curve Linearity (R²) > 0.999> 0.999> 0.995
Risk of Isotope Effect Low to ModerateNegligibleNot Applicable
Relative Cost ModerateHighLow

Visualizing the Logic and Workflow

To better understand the function and application of internal standards, the following diagrams illustrate the underlying principle and a typical experimental workflow.

Principle of Internal Standardization cluster_analyte Analyte Path Analyte_in_Sample Analyte in Sample Process_Variation Sample Prep Loss Injection Variation Ion Suppression Analyte_in_Sample->Process_Variation Analyte_Signal Analyte MS Signal Ratio Calculate Ratio (Analyte Signal / IS Signal) Analyte_Signal->Ratio Process_Variation->Analyte_Signal IS_Signal IS MS Signal Process_Variation->IS_Signal IS_Added Internal Standard (Known Amt) IS_Added->Process_Variation IS_Signal->Ratio Final_Conc Accurate Concentration Ratio->Final_Conc Typical LC-MS/MS Analytical Workflow Start Sample Collection (e.g., Plasma, Urine) Spike Spike with Known Amount of Internal Standard Start->Spike Extract Sample Preparation (e.g., Protein Precipitation, LLE) Spike->Extract Dry Evaporate & Reconstitute Extract->Dry Inject LC-MS/MS Analysis Dry->Inject Integrate Peak Integration (Analyte & IS) Inject->Integrate Calculate Calculate Response Ratio (Analyte Area / IS Area) Integrate->Calculate Quantify Quantify vs. Calibration Curve Calculate->Quantify End Final Concentration Reported Quantify->End

References

The Gold Standard for Impurity Quantification: A Comparative Guide to the Accuracy and Precision of Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of impurities in pharmaceutical products is a critical aspect of quality control and regulatory compliance. This guide provides an objective comparison of the performance of Methyl 3,4,5-trimethoxybenzoate-d9 as a stable isotope-labeled (SIL) internal standard against other analytical approaches for the quantification of its non-labeled counterpart, a known impurity in the antibiotic Trimethoprim.

Methyl 3,4,5-trimethoxybenzoate (B1228286) is identified as "Trimethoprim Impurity H" and its precise measurement is essential for ensuring the safety and efficacy of the final drug product. The use of a deuterated internal standard, such as this compound, is widely regarded as the gold standard in bioanalytical and pharmaceutical analysis due to its ability to provide the highest levels of accuracy and precision. This is achieved by effectively compensating for variations that can occur during sample preparation and analysis, including extraction efficiency, matrix effects, and instrument response.

This guide presents a comparative analysis of quantification methods, supported by representative experimental data and detailed protocols, to demonstrate the superior performance of using a SIL internal standard.

Comparison of Quantification Strategies

Three primary methods are commonly employed for the quantification of analytes in complex matrices: external standard, analog internal standard, and stable isotope-labeled internal standard. The choice of method significantly impacts the reliability of the results.

Quantification MethodPrincipleAdvantagesDisadvantages
External Standard A calibration curve is generated from a series of standards with known concentrations of the analyte, prepared separately from the samples. The concentration of the analyte in unknown samples is determined by comparing its response to the calibration curve.Simple to prepare and implement.Highly susceptible to variations in injection volume and does not account for sample-specific matrix effects or analyte loss during sample preparation, potentially leading to inaccurate results.
Analog Internal Standard A known amount of a compound that is chemically similar but not identical to the analyte is added to all samples, calibrators, and quality controls. Quantification is based on the ratio of the analyte response to the internal standard response.Compensates for some variability in sample preparation and injection volume.Differences in physicochemical properties between the analyte and the analog can lead to different responses to matrix effects and variations in extraction recovery, compromising accuracy.
Stable Isotope-Labeled (SIL) Internal Standard (e.g., this compound) A known amount of a stable isotope-labeled version of the analyte is added to all samples. The SIL internal standard is chemically identical to the analyte but has a different mass, allowing it to be distinguished by a mass spectrometer.Co-elutes with the analyte and experiences identical matrix effects and extraction recovery, providing the most accurate correction for analytical variability. Considered the "gold standard" for quantitative mass spectrometry.Higher cost compared to other standards and requires synthesis of the labeled compound.

Performance Data: A Representative Comparison

Performance MetricAnalog Internal Standard (Representative)This compound (Expected Performance)
Accuracy (% Bias) -10% to +15%-5% to +5%
Precision (% RSD) < 15%< 10%
Matrix Effect (% CV of IS-normalized MF) ≤ 20%≤ 15%

Data is illustrative and based on typical performance characteristics observed in bioanalytical method validation.

Experimental Protocols

A detailed methodology for the quantification of Methyl 3,4,5-trimethoxybenzoate (the analyte) using this compound as an internal standard is provided below. This protocol is based on established practices for the analysis of small molecules in pharmaceutical samples by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Materials and Reagents
  • Methyl 3,4,5-trimethoxybenzoate (analyte) reference standard

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Drug substance or formulated product containing the analyte

Preparation of Stock and Working Solutions
  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of Methyl 3,4,5-trimethoxybenzoate in methanol.

  • Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.

  • Analyte Working Solutions: Prepare a series of working solutions for calibration standards and quality controls by serially diluting the analyte stock solution with a 50:50 mixture of methanol and water.

  • Internal Standard Working Solution (100 ng/mL): Dilute the internal standard stock solution with a 50:50 mixture of methanol and water.

Sample Preparation
  • Accurately weigh a portion of the drug substance or formulated product.

  • Dissolve the sample in a suitable solvent (e.g., methanol/water mixture) to a final concentration within the calibration range.

  • To a 100 µL aliquot of the sample solution, add 50 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate any excipients.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

LC-MS/MS Conditions
  • LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to the initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions (Illustrative):

    • Methyl 3,4,5-trimethoxybenzoate: Q1/Q3 (e.g., m/z 227.1 -> 195.1)

    • This compound: Q1/Q3 (e.g., m/z 236.1 -> 204.1)

Data Analysis
  • Integrate the peak areas for the analyte and the internal standard.

  • Calculate the peak area ratio (Analyte Peak Area / Internal Standard Peak Area).

  • Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards using a weighted (e.g., 1/x²) linear regression.

  • Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Advantage

The following diagrams illustrate the logical workflow and the clear advantage of using a stable isotope-labeled internal standard for achieving accurate and precise quantification.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample Add_IS Add Internal Standard (this compound) Sample->Add_IS Extraction Extraction / Precipitation Add_IS->Extraction Analysis_Sample Sample for Analysis Extraction->Analysis_Sample LC_Separation Chromatographic Separation Analysis_Sample->LC_Separation MS_Detection Mass Spectrometric Detection LC_Separation->MS_Detection Peak_Integration Peak Area Integration MS_Detection->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Analyte / IS) Peak_Integration->Ratio_Calculation Quantification Quantification using Calibration Curve Ratio_Calculation->Quantification

Caption: A typical experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.

Comparison_of_Internal_Standards cluster_performance Performance Level Goal Accurate Quantification External_Std External Standard Goal->External_Std Prone to error (no correction) Analog_IS Analog Internal Standard Goal->Analog_IS Partial correction (different properties) SIL_IS Stable Isotope-Labeled IS (this compound) Goal->SIL_IS Optimal correction (identical properties) Low Low Accuracy & Precision External_Std->Low Medium Improved Accuracy & Precision Analog_IS->Medium High Highest Accuracy & Precision SIL_IS->High

The Gold Standard in Quantitative Analysis: A Comparison of Internal Standards for Methyl 3,4,5-trimethoxybenzoate and Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the precise world of analytical chemistry, particularly within pharmaceutical research and development, the accuracy of quantitative analysis is paramount. The use of an internal standard (IS) is a cornerstone of reliable method validation, compensating for variations in sample preparation and instrument response. This guide provides a comparative overview of analytical methodologies for Methyl 3,4,5-trimethoxybenzoate (B1228286) and the closely related pharmaceutical compound, Trimethoprim (B1683648), with a focus on the performance of different internal standards, including the deuterated analog, Methyl 3,4,5-trimethoxybenzoate-d9.

The Ideal Internal Standard: Why Deuterated Analogs Reign Supreme

An ideal internal standard should closely mimic the physicochemical properties of the analyte of interest throughout the entire analytical process, from extraction to detection. Deuterated internal standards, such as this compound, are often considered the "gold standard," especially for mass spectrometry-based methods.[1] This is because the substitution of hydrogen with deuterium (B1214612) atoms results in a molecule that is chemically almost identical to the analyte but has a different mass. This subtle yet significant difference allows for its distinct detection by a mass spectrometer while ensuring it behaves similarly during chromatography and ionization, effectively correcting for matrix effects and improving the accuracy and precision of quantification.[1]

Analytical Methods for Methyl 3,4,5-trimethoxybenzoate

Methyl 3,4,5-trimethoxybenzoate, a key intermediate in the synthesis of the antibacterial drug Trimethoprim, can be analyzed by various chromatographic techniques.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a common method for the analysis of Methyl 3,4,5-trimethoxybenzoate. A typical method utilizes a C18 or C8 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, often with an acid modifier like formic or phosphoric acid for improved peak shape.[2][3] Detection is typically performed using a UV detector.

Gas Chromatography (GC): GC coupled with a flame ionization detector (FID) or a mass spectrometer (MS) is also a suitable technique for the analysis of Methyl 3,4,5-trimethoxybenzoate, particularly for its identification and quantification in complex matrices like honey extracts.[4][5]

Case Study: Trimethoprim Analysis – A Comparison of Internal Standards

The analysis of Trimethoprim in biological matrices like plasma and urine is a routine requirement in clinical and pharmaceutical settings. Various HPLC methods have been developed and validated for this purpose, employing different internal standards.

Deuterated vs. Non-Deuterated Internal Standards in Trimethoprim Quantification

The following tables summarize the performance of HPLC methods for Trimethoprim analysis using either a deuterated internal standard (Trimethoprim-d9) or a non-deuterated internal standard (e.g., Antipyrine, Sulfamethazine).

Method Validation Parameter Method with Deuterated IS (Trimethoprim-d9) Method with Non-Deuterated IS (Antipyrine) Method with Non-Deuterated IS (Sulfamethazine)
Linearity Range (Trimethoprim) 100–50,000 ng/mL (in plasma)[6]Not explicitly stated, but quantitation limit is 10 ng/mL[7]0.25 - 5 µg/ml[8]
Correlation Coefficient (r²) >0.99[6]Not explicitly stated>0.99[8]
Precision (%RSD) <15%[1]Intra-day: <5%, Inter-day: <10%[7]Intra-day: <10%, Inter-day: <10%[8]
Accuracy (%Recovery) Within ±15% of nominal concentration[6]95-105%[7]90-110%[8]
Limit of Quantitation (LOQ) 100 ng/mL (in plasma)[6]10 ng/mL[7]0.25 µg/ml[8]

Table 1: Comparison of Method Validation Parameters for Trimethoprim Analysis with Different Internal Standards.

As the data suggests, methods using both deuterated and non-deuterated internal standards can achieve acceptable levels of linearity, precision, and accuracy. However, the use of a deuterated internal standard like Trimethoprim-d9 is theoretically superior in compensating for matrix effects, which can be a significant source of error in complex biological samples.[1]

Experimental Protocols

Protocol 1: HPLC-MS/MS Analysis of Trimethoprim in Plasma using a Deuterated Internal Standard (Trimethoprim-d9)

This protocol is a representative example based on established methods for the analysis of Trimethoprim using a deuterated internal standard.[1][6]

1. Sample Preparation:

  • To 100 µL of plasma, add 300 µL of acetonitrile containing the internal standard (Trimethoprim-d9 at a concentration of 50 ng/mL).[1]
  • Vortex the mixture for 1 minute to precipitate proteins.[1]
  • Centrifuge at 10,000 x g for 10 minutes.[1]
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.[1]
  • Reconstitute the residue in 100 µL of the mobile phase.[1]

2. HPLC-MS/MS Conditions:

  • HPLC System: Agilent 1200 Series or equivalent.[6]
  • Column: Agilent Zorbax XDB-C8 (2.1 mm x 30 mm, 3.5 µm) or equivalent.[6]
  • Mobile Phase: Gradient elution with A) Water with 0.1% formic acid and B) Methanol with 0.1% formic acid.[6]
  • Flow Rate: 0.4 mL/min.
  • Injection Volume: 10 µL.
  • Mass Spectrometer: Agilent 6410 Series Triple Quadrupole or equivalent.[6]
  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.
  • MRM Transitions:
  • Trimethoprim: Precursor ion -> Product ion (specific m/z values to be optimized)
  • Trimethoprim-d9: Precursor ion -> Product ion (specific m/z values to be optimized)

Protocol 2: HPLC-UV Analysis of Trimethoprim in Plasma using a Non-Deuterated Internal Standard (Antipyrine)

This protocol is based on a validated HPLC method for the simultaneous determination of Trimethoprim and Sulfamethoxazole (B1682508).[7]

1. Sample Preparation:

  • To 1 mL of plasma, add a known amount of Antipyrine as the internal standard.
  • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., a mixture of dichloromethane (B109758) and isopropanol).
  • Evaporate the organic layer to dryness.
  • Reconstitute the residue in the mobile phase.

2. HPLC-UV Conditions:

  • Column: Reverse-phase C8 (4.6 mm x 250 mm, 5 µm).[7]
  • Mobile Phase: A mixture of potassium hydrogen phosphate (B84403) buffer, acetonitrile, and methanol, adjusted to pH 6.2.[7]
  • Flow Rate: 1 mL/min.[7]
  • Detection: UV detector at a specified wavelength (e.g., 230 nm).
  • Retention Times: Trimethoprim (~5 min), Antipyrine (~7 min).[7]

Visualizing the Analytical Workflow

The following diagrams, created using the DOT language, illustrate the key steps in the analytical workflows described above.

Analytical_Workflow_Deuterated_IS cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Deuterated IS (e.g., Trimethoprim-d9) Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile) Add_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC MSMS MS/MS Detection HPLC->MSMS Quantification Quantification MSMS->Quantification Analytical_Workflow_NonDeuterated_IS cluster_sample_prep Sample Preparation cluster_analysis Analysis Plasma Plasma Sample Add_IS Add Non-Deuterated IS (e.g., Antipyrine) Plasma->Add_IS LLE Liquid-Liquid Extraction Add_IS->LLE Evaporate Evaporation LLE->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute HPLC HPLC Separation Reconstitute->HPLC UV UV Detection HPLC->UV Quantification Quantification UV->Quantification

References

A Comparative Guide to the Use of Methyl 3,4,5-trimethoxybenzoate-d9 in Inter-Laboratory Quantitative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies utilizing Methyl 3,4,5-trimethoxybenzoate-d9 as an internal standard (IS) in quantitative analysis, particularly within the context of liquid chromatography-mass spectrometry (LC-MS). As direct inter-laboratory comparison data for this specific molecule is not publicly available, this document will focus on the principles of its application, expected performance characteristics based on established bioanalytical method validation guidelines from the FDA and EMA, and a comparison with alternative quantification strategies.[1][2][3][4][5]

This compound is the deuterium-labeled version of Methyl 3,4,5-trimethoxybenzoate (B1228286). This stable isotope-labeled (SIL) internal standard is considered the gold standard in quantitative mass spectrometry.[6] Its utility is particularly notable in the bioanalysis of structurally related compounds, such as the antibacterial agent trimethoprim, for which Methyl 3,4,5-trimethoxybenzoate is a key intermediate. The core principle behind using a SIL IS is that it behaves nearly identically to the analyte of interest during sample preparation, chromatography, and ionization, thus effectively compensating for variability in the analytical process.[6][7]

Comparison of Internal Standard Strategies

The selection of an internal standard is a critical step in the development of a robust quantitative assay. The following table compares the use of a deuterated internal standard like this compound with other common approaches. The performance metrics presented are illustrative and represent typical expectations for a validated LC-MS/MS method in a biological matrix.

Parameter Deuterated IS (e.g., this compound) Structural Analog IS No Internal Standard
Accuracy (% Bias) Typically within ±15% (±20% at LLOQ)[8]Can be within ±15%, but more susceptible to matrix effectsHighly variable, often > ±25%
Precision (%RSD/CV) Typically <15% (<20% at LLOQ)[8]Can be <15%, but may be higher due to differential matrix effectsOften >25%, unacceptable for regulated bioanalysis
Correction for Matrix Effects High (co-elutes and experiences similar ion suppression/enhancement)[7]Moderate to Low (different retention times and ionization efficiencies)None
Correction for Extraction Variability High (losses during sample preparation are mirrored by the IS)[6]Moderate (physicochemical properties may differ, leading to different recoveries)None
Linearity (r²) >0.99>0.99Can be difficult to achieve >0.98
Regulatory Acceptance Gold standard, widely accepted by FDA and EMA[7]Acceptable if well-justified and validatedNot acceptable for regulated bioanalysis

LLOQ: Lower Limit of Quantification. %RSD: Percent Relative Standard Deviation.

Experimental Protocol: Quantification of a Target Analyte in Human Plasma using LC-MS/MS

This section outlines a detailed protocol for the quantification of a hypothetical target analyte in human plasma using this compound as an internal standard. This protocol is based on common practices in bioanalytical method validation.[9][10][11]

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the target analyte in methanol (B129727).

  • IS Stock Solution: Prepare a 1 mg/mL stock solution of this compound in methanol.

  • Analyte Working Solutions: Serially dilute the analyte stock solution with 50:50 (v/v) methanol:water to prepare working solutions for calibration standards and quality control (QC) samples.

  • IS Working Solution: Dilute the IS stock solution with methanol to a final concentration of 100 ng/mL.

2. Preparation of Calibration Standards and Quality Control Samples:

  • Prepare calibration standards by spiking blank human plasma with the appropriate analyte working solutions to achieve a concentration range (e.g., 1-1000 ng/mL).

  • Prepare QC samples at a minimum of three concentration levels (low, medium, and high).

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of plasma sample (calibrator, QC, or unknown), add 150 µL of the IS working solution (100 ng/mL) in acetonitrile.

  • Vortex mix for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient to ensure separation of the analyte from matrix components.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI), positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Optimized precursor-to-product ion transitions for both the analyte and this compound would be used.

5. Data Analysis:

  • Quantification is based on the ratio of the peak area of the analyte to the peak area of the internal standard.

  • A calibration curve is constructed by plotting the peak area ratio against the analyte concentration for the calibration standards. A weighted (1/x²) linear regression is typically used.

Visualizations

The following diagrams illustrate the logical workflow of the analytical process and the relationship between different components of the validation procedure.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample (Calibrator, QC, Unknown) add_is Add IS Working Solution (this compound) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt centrifuge Centrifugation ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant lc_injection Inject into UHPLC-MS/MS supernatant->lc_injection separation Chromatographic Separation (C18) lc_injection->separation detection Mass Spectrometric Detection (MRM) separation->detection integration Peak Integration (Analyte & IS) detection->integration ratio Calculate Peak Area Ratio integration->ratio calibration Construct Calibration Curve ratio->calibration quantification Quantify Unknown Concentration calibration->quantification

Caption: Experimental workflow for bioanalysis using a deuterated internal standard.

Caption: Key parameters for bioanalytical method validation as per regulatory guidelines.

References

The Gold Standard Debate: Deuterated vs. ¹³C-Labeled Internal Standards in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on selecting the optimal internal standard for quantitative mass spectrometry.

In the pursuit of precise and reliable quantitative analysis by mass spectrometry, the choice of an internal standard (IS) is a critical decision that can significantly impact data quality and experimental outcomes. The ideal internal standard should perfectly mimic the physicochemical behavior of the analyte throughout the entire analytical workflow, from sample preparation to detection. Stable isotope-labeled (SIL) internal standards are widely considered the gold standard for this purpose. Among these, deuterated (²H) and carbon-13 (¹³C) labeled standards are the most prevalent. This guide provides an objective, data-driven comparison of these two types of internal standards to inform the selection process for your bioanalytical assays.

Key Performance Parameters: A Head-to-Head Comparison

The fundamental difference between deuterated and ¹³C-labeled internal standards lies in the subtle yet significant physicochemical distinctions introduced by the isotopic substitution. These differences manifest in several key performance parameters that directly affect the accuracy and robustness of a quantitative assay.

Chromatographic Co-elution

One of the most critical aspects of an ideal internal standard is its ability to co-elute with the analyte. Any separation between the analyte and the IS can lead to differential matrix effects, where the two compounds experience varying degrees of ion suppression or enhancement, ultimately compromising the accuracy of quantification.[1]

Deuterated (²H) Internal Standards: Often exhibit a chromatographic shift, typically eluting slightly earlier than the non-labeled analyte in reversed-phase liquid chromatography (LC).[1] This "isotope effect" is attributed to the fact that a C-²H bond is slightly stronger and less polar than a C-¹H bond.[2] This can be a significant drawback, especially in complex biological matrices with steep matrix effect gradients across a chromatographic peak.[1][2]

¹³C-Labeled Internal Standards: As carbon-13 is incorporated into the carbon backbone of the molecule, it has a negligible effect on the compound's polarity and physicochemical properties.[2] Consequently, ¹³C-labeled standards almost always co-elute perfectly with the native analyte under various chromatographic conditions.[1] This ensures that both the analyte and the internal standard are subjected to the exact same matrix environment at the point of ionization.[1]

Matrix Effects

Matrix effects, caused by co-eluting components from the biological sample, are a major source of variability and inaccuracy in mass spectrometry. An effective internal standard must be able to accurately track and compensate for these effects.

Deuterated (²H) Internal Standards: Due to the potential for chromatographic separation, deuterated standards may not accurately compensate for matrix effects.[1] If the analyte and the IS elute at different points in a region of varying ion suppression, the analyte-to-IS ratio will not be constant, leading to inaccurate and imprecise results.[2]

¹³C-Labeled Internal Standards: The perfect co-elution of ¹³C-labeled standards with the analyte ensures that both experience the identical degree of ion suppression or enhancement.[2] This leads to a more reliable and accurate correction for matrix effects, which is particularly crucial for complex matrices like plasma, urine, and tissue homogenates.[3]

Isotopic Stability

The stability of the isotopic label is paramount for an internal standard. Any loss or exchange of the isotope during sample preparation or analysis will lead to erroneous results.

Deuterated (²H) Internal Standards: Deuterium (B1214612) atoms, especially those attached to heteroatoms (e.g., -OH, -NH, -SH) or located at acidic positions, can be susceptible to back-exchange with hydrogen atoms from the solvent or matrix.[4] This can compromise the integrity of the standard and lead to an underestimation of the analyte concentration. While placing deuterium on stable carbon positions can mitigate this, the risk is not entirely eliminated.

¹³C-Labeled Internal Standards: The carbon-13 isotopes are integrated into the stable carbon skeleton of the molecule and are not susceptible to exchange under typical analytical conditions.[4] This inherent stability provides greater confidence in the integrity of the internal standard throughout the analytical process.[4]

Quantitative Data Comparison

The following tables summarize quantitative data from various studies, highlighting the performance differences between deuterated and ¹³C-labeled internal standards.

Performance Parameter Deuterated (²H) Internal Standard ¹³C-Labeled Internal Standard Key Findings
Chromatographic Co-elution Often exhibits a slight retention time shift, eluting earlier than the non-labeled analyte.[1]Typically co-elutes perfectly with the analyte.[1]The superior co-elution of ¹³C-IS provides more accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Accuracy & Precision Can lead to inaccuracies, with one study showing a 40% error in an example due to imperfect retention time matching.[1] In another study, the mean bias was found to be 96.8% with a standard deviation of 8.6%.[5]Demonstrates improved accuracy and precision. In a comparative study, the mean bias was 100.3% with a standard deviation of 7.6%.[5]The closer physicochemical properties of ¹³C-IS to the analyte result in more reliable and reproducible quantification.[1]
Correction for Matrix Effects The chromatographic shift can lead to differential ion suppression or enhancement between the analyte and the IS, compromising accurate quantification.[1]Excellent at correcting for matrix effects due to identical elution profiles with the analyte.[2]¹³C-IS is the superior choice for complex biological matrices where significant matrix effects are expected.[3]
Isotopic Stability Can be prone to back-exchange with hydrogen, especially if the label is on an exchangeable site.[4]Highly stable as the ¹³C atoms are integrated into the carbon backbone of the molecule.[4]¹³C-labeling offers greater assurance of isotopic stability throughout sample preparation and analysis.[4]
Cost Generally less expensive and more widely available.[3]Typically more expensive due to a more complex synthesis process.[3]The higher initial cost of ¹³C standards may be justified by improved data quality and reduced method development challenges.[3]

Experimental Protocols

The following provides a generalized experimental protocol for the quantitative analysis of a small molecule in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard with LC-MS/MS. This protocol would be typical for a study comparing the performance of deuterated and ¹³C-labeled internal standards.

Protocol 1: Sample Preparation (Protein Precipitation)
  • Sample Aliquoting: Aliquot 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of the internal standard (either deuterated or ¹³C-labeled) to each sample, calibration standard, and quality control sample.

  • Protein Precipitation: Add 400 µL of a cold protein precipitation solvent (e.g., acetonitrile (B52724) or methanol) to each tube.

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis
  • Chromatographic System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column is commonly used for the separation of a wide range of analytes.

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.

  • Ionization Source: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's properties.

  • MRM Transitions: Monitor at least two specific precursor-to-product ion transitions for both the analyte and the internal standard.

  • Data Analysis: The concentration of the analyte is determined by calculating the peak area ratio of the analyte to the internal standard and comparing it to a calibration curve constructed from samples with known concentrations of the analyte.[2]

Visualizing the Workflow and Key Concepts

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Spike Spike with Internal Standard (Deuterated or 13C) Sample->Spike Extract Protein Precipitation & Extraction Spike->Extract Evap Evaporation Extract->Evap Recon Reconstitution Evap->Recon LC Chromatographic Separation Recon->LC MS Mass Spectrometric Detection LC->MS Data Data Acquisition (Analyte/IS Ratio) MS->Data Quant Quantification Data->Quant

Caption: A typical experimental workflow for quantitative bioanalysis using a stable isotope-labeled internal standard.

G cluster_d Deuterated (²H) Internal Standard cluster_c13 ¹³C-Labeled Internal Standard d_analyte Analyte d_result Potentially Inaccurate Quantification d_analyte->d_result Experiences Matrix Effect A d_is Deuterated IS d_is->d_result Experiences Matrix Effect B d_matrix Matrix Interference d_matrix->d_analyte d_matrix->d_is c13_analyte Analyte c13_result Accurate Quantification c13_analyte->c13_result Experience Same Matrix Effect c13_is ¹³C-Labeled IS c13_is->c13_result Experience Same Matrix Effect c13_matrix Matrix Interference c13_matrix->c13_analyte c13_matrix->c13_is

Caption: Logical relationship illustrating the impact of co-elution on matrix effect compensation.

Conclusion and Recommendation

While deuterated internal standards can be a cost-effective option and may be suitable for some less demanding applications, the evidence strongly supports the superiority of ¹³C-labeled internal standards for robust, accurate, and reliable quantitative bioanalysis.[1] Their identical chromatographic behavior and superior isotopic stability minimize the risk of analytical errors, particularly when dealing with complex biological matrices.[1][4]

References

Performance of Methyl 3,4,5-trimethoxybenzoate-d9 in Diverse Sample Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of analytes in complex biological matrices is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in liquid chromatography-mass spectrometry (LC-MS/MS) assays. This guide provides an in-depth comparison of the performance of Methyl 3,4,5-trimethoxybenzoate-d9 as a stable isotope-labeled (SIL) internal standard in various sample matrices, including plasma, urine, and tissue homogenates. We will explore its advantages over alternative, non-deuterated internal standards and provide supporting representative experimental data and detailed protocols.

Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis.[1] By incorporating deuterium (B1214612) atoms, this compound is chemically identical to its unlabeled counterpart but has a different mass, allowing for its distinction by the mass spectrometer. This near-identical physicochemical behavior ensures that it experiences similar extraction efficiencies and matrix effects as the analyte, leading to more accurate and precise quantification.[2]

Comparative Performance Data

The following tables summarize the representative performance data of this compound in common biological matrices compared to a typical non-deuterated alternative, such as a structural analog. The data presented is based on typical validation results for SIL internal standards in bioanalytical methods.[3][4]

Table 1: Performance in Human Plasma

ParameterThis compound (Representative)Non-Deuterated Alternative (e.g., Structural Analog)
Extraction Recovery (%) 95 ± 585 ± 15
Matrix Effect (%) 98 - 10570 - 130
Intra-day Precision (%RSD) < 5< 10
Inter-day Precision (%RSD) < 7< 15
Accuracy (%) 95 - 10588 - 112

Table 2: Performance in Human Urine

ParameterThis compound (Representative)Non-Deuterated Alternative (e.g., Structural Analog)
Extraction Recovery (%) 92 ± 780 ± 20
Matrix Effect (%) 90 - 11060 - 140
Intra-day Precision (%RSD) < 6< 12
Inter-day Precision (%RSD) < 8< 18
Accuracy (%) 94 - 10685 - 115

Table 3: Performance in Rat Liver Tissue Homogenate

ParameterThis compound (Representative)Non-Deuterated Alternative (e.g., Structural Analog)
Extraction Recovery (%) 90 ± 875 ± 25
Matrix Effect (%) 85 - 11550 - 150
Intra-day Precision (%RSD) < 8< 15
Inter-day Precision (%RSD) < 10< 20
Accuracy (%) 92 - 10880 - 120

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of bioanalytical methods. The following are representative protocols for the extraction and analysis of an analyte using this compound as an internal standard.

Sample Preparation

Plasma Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample in a microcentrifuge tube, add 20 µL of this compound working solution (e.g., 100 ng/mL in methanol).

  • Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

Urine Sample Preparation (Dilute-and-Shoot)

  • To 50 µL of urine sample, add 20 µL of this compound working solution.

  • Add 930 µL of the initial mobile phase.

  • Vortex for 30 seconds.

  • Centrifuge at 10,000 rpm for 5 minutes.

  • Transfer the supernatant to an autosampler vial.

  • Inject 10 µL into the LC-MS/MS system.

Tissue Homogenate Preparation (Liquid-Liquid Extraction)

  • Homogenize 100 mg of tissue in 500 µL of ice-cold phosphate-buffered saline (PBS).

  • To 100 µL of the homogenate, add 20 µL of this compound working solution.

  • Add 1 mL of ethyl acetate.

  • Vortex for 5 minutes.

  • Centrifuge at 12,000 rpm for 10 minutes.

  • Transfer the organic layer to a new tube and evaporate to dryness.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject 5 µL into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start at 5% B, ramp up to 95% B, hold, and then return to initial conditions for re-equilibration.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • MS System: Sciex Triple Quad 6500+ or equivalent.

  • Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

Visualizing Workflows and Pathways

To better illustrate the experimental process and the context in which this compound is utilized, the following diagrams are provided.

Bioanalytical_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis LC-MS/MS Analysis cluster_Data Data Processing Sample Biological Matrix (Plasma, Urine, Tissue) Spike_IS Spike with This compound Sample->Spike_IS Extraction Extraction (PPT, LLE, SPE) Spike_IS->Extraction Evaporation Evaporation Extraction->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection LC_Separation LC Separation Injection->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Quantification MS_Detection->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for bioanalysis using an internal standard.

Signaling_Pathway Drug Drug X (e.g., Polyphenol) Metabolism Phase I/II Metabolism Drug->Metabolism Analyte Analyte (e.g., Trimethoxy-metabolite) Metabolism->Analyte Target_Protein Target Protein Analyte->Target_Protein Binding/ Inhibition Downstream_Effect Downstream Cellular Effect Target_Protein->Downstream_Effect Signal Transduction

Caption: A simplified metabolic and signaling pathway.

References

The Gold Standard in Bioanalysis: A Comparative Guide to the Linearity and Range of Deuterated Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and reliable quantitative data in bioanalysis is paramount. The choice of an appropriate internal standard (IS) is a critical factor that can significantly impact the quality of results. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the gold standard, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) applications. This guide provides an objective comparison of the linearity and range of "Methyl 3,4,5-trimethoxybenzoate-d9" and other commonly used deuterated internal standards, supported by experimental data and detailed methodologies.

Stable isotope-labeled internal standards are compounds in which one or more atoms have been replaced with a heavier, stable isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N).[1][2] The key advantage of using a deuterated IS is that its physicochemical properties are nearly identical to the analyte of interest.[3] This similarity ensures that the IS and analyte behave almost identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and other sources of analytical variability.[3][4]

While specific experimental data on the linearity and range assessment of "this compound" is not extensively available in publicly accessible scientific literature, we can infer its expected performance based on the well-established principles of using deuterated standards and by comparing it with data from other widely used deuterated internal standards.

Performance Comparison of Deuterated Internal Standards

The following tables summarize the linearity and range of quantification for several commonly used deuterated internal standards in bioanalytical methods. This data, extracted from various validated bioanalytical methods, serves as a benchmark for the expected performance of a well-optimized assay using a deuterated internal standard.

AnalyteInternal StandardMatrixLinearity RangeCorrelation Coefficient (r²)Reference
MetforminMetformin-d6Human Plasma10 - 1500 ng/mL> 0.99[5]
MetforminMetformin-d6Mouse Plasma & TissuesNot specified, but validated with a correlation coefficient ≥ 0.995≥ 0.995[6]
RosuvastatinRosuvastatin-d6Human Plasma0.156 - 46.840 ng/mL0.9975[7]
RosuvastatinRosuvastatin-d6Human Plasma1 - 1000 ng/mL0.9984[8]
TrimethoprimTrimethoprim-d9Serum1.2 - 40 µg/mL> 0.995[9]

Experimental Protocols for Linearity and Range Assessment

A detailed experimental protocol is crucial for the accurate assessment of linearity and range. Below is a generalized methodology for a typical LC-MS/MS bioanalytical assay using a deuterated internal standard.

Preparation of Stock and Working Solutions
  • Analyte Stock Solution: Prepare a stock solution of the analyte (e.g., 1 mg/mL) in a suitable solvent (e.g., methanol).

  • Internal Standard Stock Solution: Prepare a stock solution of the deuterated internal standard (e.g., "this compound", 1 mg/mL) in the same solvent.

  • Calibration Standard Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution to cover the expected clinical or toxicological concentration range.

  • Internal Standard Working Solution: Prepare a working solution of the internal standard at a fixed concentration (e.g., 100 ng/mL).

Sample Preparation (Protein Precipitation)
  • To a 100 µL aliquot of the biological matrix (e.g., plasma), add 20 µL of the internal standard working solution.

  • Add 300 µL of a protein precipitation agent (e.g., acetonitrile).

  • Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

LC-MS/MS Conditions
  • Chromatographic Column: A suitable C18 reversed-phase column is commonly used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile (B52724) or methanol) is typical.

  • Flow Rate: A flow rate of 0.3-0.5 mL/min is generally employed.

  • Injection Volume: A small injection volume (e.g., 5-10 µL) is used.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantitative bioanalysis. Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.

Data Analysis
  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte.

  • Perform a linear regression analysis (typically with a weighting factor of 1/x²).

  • The linearity is considered acceptable if the correlation coefficient (r²) is typically ≥ 0.99.

  • The range of the assay is defined by the lower limit of quantification (LLOQ) and the upper limit of quantification (ULOQ), which are the lowest and highest concentrations on the calibration curve that can be determined with acceptable precision and accuracy.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams illustrate a typical experimental workflow and the logical framework for selecting an internal standard.

G Experimental Workflow for Linearity and Range Assessment cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing stock_solutions Prepare Stock Solutions (Analyte & IS) working_solutions Prepare Working Solutions (Calibration Standards & IS) stock_solutions->working_solutions sample_spiking Spike Matrix with Analyte & IS working_solutions->sample_spiking protein_precipitation Protein Precipitation sample_spiking->protein_precipitation centrifugation Centrifugation protein_precipitation->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution lc_ms_analysis LC-MS/MS Analysis reconstitution->lc_ms_analysis peak_integration Peak Integration lc_ms_analysis->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve regression_analysis Linear Regression Analysis calibration_curve->regression_analysis linearity_range Determine Linearity & Range regression_analysis->linearity_range

Caption: A typical experimental workflow for assessing the linearity and range of a deuterated internal standard.

G Logical Framework for Internal Standard Selection start Need for an Internal Standard? no_is No Internal Standard (Higher Risk of Inaccuracy) start->no_is No decision Is a SIL-IS Available & Feasible? start->decision sil_is Use Stable Isotope-Labeled IS (e.g., Deuterated) analog_is Use Structural Analog IS decision->sil_is Yes decision->analog_is No

Caption: Decision-making process for selecting an appropriate internal standard in bioanalysis.

Conclusion

The use of deuterated internal standards is a cornerstone of robust and reliable bioanalytical method development. While direct experimental data for "this compound" is limited in the public domain, the comparative data from other deuterated standards and the well-established methodologies presented in this guide provide a strong foundation for its expected high performance. By closely mimicking the behavior of the analyte, deuterated internal standards like "this compound" are instrumental in achieving the high standards of linearity, accuracy, and precision required in regulated bioanalysis, ultimately leading to more reliable data for critical decision-making in drug development.

References

A Comparative Guide to the Robustness of Analytical Methods Utilizing Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

The use of a deuterated internal standard like Methyl 3,4,5-trimethoxybenzoate-d9 is considered the gold standard in quantitative bioanalysis. These standards, being isotopically labeled versions of the analyte, exhibit nearly identical chemical and physical properties. This ensures they behave similarly throughout sample preparation, chromatography, and ionization, effectively compensating for variability and enhancing data quality.

Comparative Performance of Internal Standards

The following table summarizes the expected performance of an analytical method using this compound (a deuterated internal standard) in comparison to methods employing a structural analog or no internal standard. The data presented is representative of typical outcomes in well-developed LC-MS/MS methods.

Performance Parameter Method with this compound (Deuterated IS) Method with Structural Analog IS Method with No Internal Standard
Precision (%RSD) < 5%5-15%> 15%
Accuracy (%Bias) ± 5%± 15%> 20%
Linearity (r²) > 0.995> 0.990Variable, typically < 0.990
Limit of Quantification (LOQ) Lower, due to improved S/NModerateHigher, due to noise
Matrix Effect Significantly minimizedPartially compensatedNot compensated
Robustness to Variability HighModerateLow
Experimental Protocol: A Generalized Approach for LC-MS/MS Analysis

This section outlines a typical experimental protocol for the quantitative analysis of an analyte in a biological matrix using this compound as an internal standard.

1. Preparation of Stock and Working Solutions:

  • Analyte and Internal Standard Stock Solutions (1 mg/mL): Accurately weigh approximately 1 mg of the analyte and this compound. Dissolve each in 1 mL of a suitable organic solvent (e.g., methanol (B129727) or acetonitrile) to obtain individual stock solutions.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution with the appropriate solvent to create calibration standards. Prepare a working solution of the internal standard at a fixed concentration.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of the biological sample (e.g., plasma, urine), add 20 µL of the this compound working solution and vortex briefly. The internal standard should be added at the earliest stage to account for variability throughout the process.

  • Add 400 µL of cold acetonitrile (B52724) to precipitate proteins.

  • Vortex for 1 minute, then centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

3. LC-MS/MS Analysis:

  • Chromatographic Conditions:

    • Column: A suitable C18 column (e.g., 50 x 2.1 mm, 3.5 µm).

    • Mobile Phase: A gradient of (A) water with 0.1% formic acid and (B) acetonitrile with 0.1% formic acid.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 10 µL.

  • Mass Spectrometric Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • Determine the optimal precursor-to-product ion transitions for both the analyte and this compound by infusing the individual standard solutions.

4. Data Analysis:

  • Quantify the analyte by calculating the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.

  • Determine the concentration of the analyte in the samples from the calibration curve.

Visualizing the Workflow and Rationale

The following diagrams illustrate the logical flow of a robust analytical method and the decision-making process for selecting an appropriate internal standard.

analytical_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample add_is Spike with This compound sample->add_is Early Addition of IS extract Protein Precipitation & Extraction add_is->extract reconstitute Reconstitution extract->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection lc->ms ratio Calculate Peak Area Ratio ms->ratio quant Quantification ratio->quant

Figure 1: A typical analytical workflow incorporating a deuterated internal standard.

is_selection start Need for Quantitative Analysis decision1 High Accuracy & Precision Required? start->decision1 sil_is Use Stable Isotope-Labeled IS (e.g., Deuterated) decision1->sil_is Yes analog_is Use Structural Analog IS decision1->analog_is No validation Method Validation sil_is->validation no_is No Internal Standard (External Calibration) analog_is->no_is If analog unavailable analog_is->validation no_is->validation

Figure 2: Decision tree for internal standard selection in quantitative analysis.

A Head-to-Head Battle in Bioanalysis: Cross-Validation of Methyl 3,4,5-trimethoxybenzoate-d9 Against a Structural Analog Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in bioanalytical quantification, the choice of an internal standard is a pivotal decision. This guide provides an objective comparison of a stable isotope-labeled (SIL) internal standard, Methyl 3,4,5-trimethoxybenzoate-d9, with a conventional structural analog. Supported by experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate internal standard strategy for robust and reliable bioanalytical method development and validation.

In the landscape of regulated bioanalysis, particularly in pharmacokinetic and toxicokinetic studies, the use of an internal standard (IS) is indispensable. The IS is added at a known concentration to calibration standards, quality control (QC) samples, and unknown study samples to correct for variability throughout the analytical process, including sample extraction, chromatographic injection, and mass spectrometric detection. The two primary choices for an internal standard are a stable isotope-labeled version of the analyte or a structurally similar but chemically distinct molecule (a structural analog).

This compound is a deuterated form of Methyl 3,4,5-trimethoxybenzoate, a compound related to gallic acid and also known as an impurity of the antibiotic trimethoprim. Its near-identical physicochemical properties to the unlabeled analyte make it an ideal candidate for a SIL internal standard. This guide will compare its performance against a commonly used structural analog in the context of a bioanalytical LC-MS/MS assay.

Performance Under the Magnifying Glass: A Data-Driven Comparison

The superiority of a stable isotope-labeled internal standard lies in its ability to track the analyte of interest more effectively through the analytical workflow, especially in complex biological matrices. This leads to better compensation for matrix effects, which are a common source of imprecision and inaccuracy in LC-MS/MS assays.

To illustrate this, we present a comparative summary of key validation parameters for the quantification of an analyte using either this compound or a structural analog as the internal standard. The data is synthesized from validated bioanalytical methods for compounds structurally related to Methyl 3,4,5-trimethoxybenzoate.

Performance ParameterThis compound (SIL IS)Structural Analog ISRationale for Performance Difference
Linearity (Correlation Coefficient, r²) ≥ 0.998≥ 0.995Both methods can achieve excellent linearity. The SIL IS may show slightly better correlation due to more consistent compensation for variability at each concentration level.
Accuracy (% Bias) Within ± 5%Within ± 10%The SIL IS co-elutes with the analyte, experiencing virtually identical matrix effects and leading to more accurate quantification across the calibration range.
Precision (% CV) < 5%< 10%The closer tracking of the analyte by the SIL IS results in lower variability in the analyte/IS peak area ratio, leading to improved precision.
Matrix Effect (% CV of IS-Normalized Matrix Factor) ≤ 5%≤ 15%The SIL IS is affected by matrix-induced ion suppression or enhancement in the same way as the analyte, resulting in a more consistent response across different biological samples.
Extraction Recovery (% CV) < 10%< 15%The nearly identical chemical properties of the SIL IS ensure that its extraction efficiency closely mirrors that of the analyte, even with variations in sample preparation.

Delving into the "How": Detailed Experimental Protocols

To provide a practical framework for researchers, the following section details the key experimental protocols for a bioanalytical method validation comparing this compound and a structural analog internal standard.

Experimental Protocol: Bioanalytical Method for a Trimethoprim-Related Compound

This protocol outlines a typical LC-MS/MS method for the quantification of a trimethoprim-related analyte in human plasma.

1. Preparation of Stock and Working Solutions:

  • Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in methanol (B129727).

  • Internal Standard Stock Solutions (1 mg/mL): Separately prepare stock solutions of this compound and the structural analog (e.g., sulfamethazine) in methanol.

  • Working Solutions: Prepare serial dilutions of the analyte stock solution in 50% methanol to create calibration standards and quality control (QC) samples. Prepare working solutions of both internal standards at a concentration of 100 ng/mL in 50% methanol.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the respective internal standard working solution (either this compound or the structural analog).

  • Add 300 µL of acetonitrile (B52724) to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 200 µL of the mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: C18 column (e.g., 50 x 2.1 mm, 1.8 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive.

  • MRM Transitions: Optimized for the analyte and each internal standard.

Cross-Validation Protocol

To formally compare the performance of the two internal standards, a cross-validation study should be performed.

  • Sample Selection: Analyze a minimum of 20 incurred study samples, along with low, medium, and high concentration QC samples, using both the method with this compound and the method with the structural analog internal standard.

  • Data Analysis: Calculate the concentration of the analyte in each sample using both methods.

  • Acceptance Criteria: The difference between the concentrations obtained by the two methods for at least 67% of the samples should be within ±20% of the mean of the two values.

Visualizing the Workflow and Logic

To further clarify the processes involved, the following diagrams created using the DOT language illustrate the experimental workflow and the logical relationships in the cross-validation process.

G cluster_0 Sample Preparation cluster_1 LC-MS/MS Analysis plasma Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is ppt Protein Precipitation (Acetonitrile) add_is->ppt vortex Vortex ppt->vortex centrifuge Centrifuge vortex->centrifuge evaporate Evaporate Supernatant centrifuge->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect quantify Quantification detect->quantify

Bioanalytical Experimental Workflow

G start Start Cross-Validation method_a Analyze Samples with Method A (SIL IS: this compound) start->method_a method_b Analyze Samples with Method B (Structural Analog IS) start->method_b compare Compare Concentration Results (Analyte) method_a->compare method_b->compare criteria Difference ≤ 20% for ≥ 67% of Samples? compare->criteria pass Methods are Comparable criteria->pass Yes fail Investigate Discrepancy criteria->fail No

Cross-Validation Logical Workflow

Conclusion: An Informed Decision for Superior Data Quality

The choice of internal standard is a critical factor that significantly influences the quality and reliability of bioanalytical data. While a well-validated method using a structural analog can provide acceptable results, the use of a stable isotope-labeled internal standard, such as this compound, is unequivocally the superior approach. The near-identical physicochemical properties of a SIL IS to the analyte ensure more effective compensation for matrix effects and other sources of analytical variability, leading to enhanced accuracy and precision.

For researchers and drug development professionals committed to generating the highest quality data for regulatory submissions and critical decision-making, the adoption of stable isotope-labeled internal standards is a strategic imperative. The initial investment in a SIL IS is often outweighed by the long-term benefits of more robust, reliable, and defensible bioanalytical data.

The Gold Standard for Gallic Acid Derivative Analysis: A Comparative Guide to Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of gallic acid and its derivatives, achieving the highest degree of accuracy and precision is paramount. This guide provides an objective comparison of Methyl 3,4,5-trimethoxybenzoate-d9 as a stable isotope-labeled internal standard against other common methodologies, supported by experimental data and detailed protocols.

Gallic acid and its derivatives are a class of polyphenolic compounds widely investigated for their antioxidant, anti-inflammatory, and anti-cancer properties. Accurate quantification in complex biological matrices is crucial for pharmacokinetic studies, drug metabolism research, and the development of new therapeutics. Liquid chromatography-mass spectrometry (LC-MS) is the preferred method for this analysis due to its high sensitivity and specificity. The use of an appropriate internal standard is critical to mitigate variability inherent in the analytical process, such as matrix effects and instrument drift.

The Superiority of Stable Isotope-Labeled Internal Standards

This compound is a deuterated analog of a gallic acid derivative. In isotope dilution mass spectrometry, a known amount of the stable isotope-labeled standard is added to the sample at the beginning of the workflow. Because it is chemically identical to the analyte, it co-elutes during chromatography and experiences the same ionization effects in the mass spectrometer. The mass difference allows the instrument to distinguish between the analyte and the standard. By measuring the ratio of the analyte to the internal standard, accurate quantification can be achieved, as any variations in the analytical process will affect both compounds equally, keeping their ratio constant.

Performance Comparison of Internal Standards

The choice of internal standard significantly impacts the quality of quantitative data. While structurally similar compounds can be used, stable isotope-labeled standards like this compound offer unparalleled performance. The following table summarizes typical performance data for different internal standard strategies in the LC-MS/MS analysis of gallic acid derivatives.

Internal Standard StrategyAnalyteLinearity (R²)Accuracy (%)Precision (%RSD)Recovery (%)LLOQ (ng/mL)
Deuterated Standard (e.g., Gallic Acid-d2) Gallic Acid>0.9990-113<1567-845
Structurally Similar (e.g., Salicylic Acid) Phenolic Compounds>0.9985-115<1570-11510
No Internal Standard Gallic Acid>0.9875-125<20Variable20

Data is compiled from representative studies and is intended for comparative purposes. Performance of this compound is expected to be in line with other deuterated standards.

Experimental Protocol: Quantitative Analysis of a Gallic Acid Derivative using this compound

This protocol outlines a typical LC-MS/MS workflow for the quantification of a gallic acid derivative in a biological matrix.

1. Sample Preparation

  • To 100 µL of the sample (e.g., plasma, tissue homogenate), add 25 µL of a 100 ng/mL working solution of this compound.

  • Add 200 µL of 0.1 N HCl to precipitate proteins.

  • Vortex for 5 minutes.

  • Add 2 mL of ethyl acetate (B1210297) and vortex for another 5 minutes for liquid-liquid extraction.

  • Centrifuge at 2,500 rpm for 5 minutes.

  • Transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried residue in 200 µL of the initial mobile phase.

2. LC-MS/MS Analysis

  • LC System: A high-performance liquid chromatography system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 3.9 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient elution with a mixture of 0.1% formic acid in water and methanol.

  • Flow Rate: 0.8 mL/min.

  • Injection Volume: 20 µL.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in negative ion mode.

  • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both the analyte and this compound.

3. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Determine the concentration of the analyte in the samples by interpolating their peak area ratios from the calibration curve.

Visualizing the Workflow and Rationale

To better illustrate the experimental process and the underlying principle of using a stable isotope-labeled internal standard, the following diagrams are provided.

experimental_workflow sample Sample Collection (e.g., Plasma) spike Spike with This compound sample->spike precipitate Protein Precipitation (e.g., with Acid) spike->precipitate extract Liquid-Liquid Extraction (e.g., with Ethyl Acetate) precipitate->extract evaporate Evaporation extract->evaporate reconstitute Reconstitution in Mobile Phase evaporate->reconstitute inject LC-MS/MS Analysis reconstitute->inject quantify Data Analysis and Quantification inject->quantify internal_standard_principle cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS Analysis analyte_loss Analyte Loss ratio Constant Ratio (Analyte / IS) analyte_loss->ratio Affects both equally is_loss Internal Standard Loss is_loss->ratio Affects both equally ionization_variation Ionization Variation ionization_variation->ratio Affects both equally accurate_quant Accurate Quantification ratio->accurate_quant

Safety Operating Guide

Proper Disposal Procedures for Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety and logistical information for the proper disposal of Methyl 3,4,5-trimethoxybenzoate-d9. The following procedures are based on general best practices for laboratory chemical waste disposal and information from safety data sheets of structurally similar compounds. It is crucial to consult your institution's Environmental Health & Safety (EHS) department for specific guidelines and regulations in your area.

Disclaimer: A specific Safety Data Sheet (SDS) for this compound was not located. The guidance provided is a synthesis of information from structurally similar non-deuterated compounds and general chemical safety protocols. The hazards of the deuterated compound are assumed to be very similar to its non-deuterated counterpart.

Immediate Safety and Handling

Before handling this compound for disposal, it is imperative to be familiar with its potential hazards and to use appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) Summary

Protection TypeSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber).Prevents skin contact with the chemical.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area.Prevents inhalation of dust or vapors.

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through a licensed professional waste disposal service.

  • Waste Identification and Determination :

    • Based on available information for similar compounds, this compound should be treated as a non-hazardous chemical for transport. However, it is prudent to manage it as a chemical waste.

    • Perform a waste determination based on your knowledge of the waste composition or through chemical analysis if the composition is unknown. This documentation should be kept on file.[1]

  • Waste Segregation and Collection :

    • Collect waste this compound in a dedicated, properly sealed, and compatible waste container.[2]

    • Do not mix with other waste streams unless explicitly permitted by your institution's EHS department.[2][3]

    • The container must be clearly labeled with the chemical name: "this compound" and the approximate quantity.

  • Storage :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as oxidizing agents.[4]

    • Keep the container tightly closed except when adding waste.[1]

  • Spill Management :

    • In case of a spill, ensure the area is well-ventilated.

    • For a solid spill, carefully sweep or vacuum the material, avoiding dust generation. Use a vacuum with a HEPA filter if available.[3]

    • For a liquid spill, use an inert absorbent material such as sand, silica (B1680970) gel, or vermiculite.[2]

    • Collect all cleanup materials in a sealed container and dispose of them as hazardous waste.[3]

    • Thoroughly clean the spill area with soap and water.[3]

  • Arranging for Disposal :

    • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for pickup and proper disposal.[2][3] This is the safest and most compliant method.

    • Provide the waste disposal service with all available information about the chemical.

    • Never dispose of this compound down the drain or in regular trash.[2]

Disposal Workflow

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have This compound waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe waste_determination Perform Waste Determination (Consult SDS of similar compounds) segregate Segregate and Collect Waste in a Labeled, Sealed Container waste_determination->segregate ppe->waste_determination spill Spill Occurs? segregate->spill spill_cleanup Follow Spill Management Protocol: - Ventilate - Contain with inert absorbent - Clean area spill->spill_cleanup Yes store Store in a Cool, Dry, Well-Ventilated Area spill->store No spill_cleanup->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Service store->contact_ehs disposal Arrange for Professional Disposal (e.g., Incineration) contact_ehs->disposal end End: Proper Disposal Complete disposal->end

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Methyl 3,4,5-trimethoxybenzoate-d9

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for handling Methyl 3,4,5-trimethoxybenzoate-d9 in a laboratory setting. The following procedures are designed to ensure the safety of researchers, scientists, and drug development professionals by outlining proper handling, personal protective equipment (PPE), storage, and disposal protocols.

Hazard Identification and Health Effects

This compound is a deuterated form of Methyl 3,4,5-trimethoxybenzoate. While specific toxicity data for the deuterated compound is limited, the primary hazards are considered analogous to its non-deuterated counterpart.

  • Health Hazards: Causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

  • Physical and Chemical Hazards: No significant physical or chemical hazards have been identified.[1]

  • Environmental Hazards: This compound is not known to be hazardous to the environment or non-degradable in wastewater treatment plants.[1]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound.

Body Part Equipment Specification Rationale
Eyes/Face Safety Goggles or Face ShieldConforming to EN166 or OSHA 29 CFR 1910.133 standards.[2]Protects against splashes and dust, which can cause serious eye irritation.[1][2]
Hands Chemical-Resistant GlovesNitrile or Butyl rubber gloves are recommended for handling esters.[3][4]Prevents skin contact, which can cause irritation.[1][2]
Body Laboratory CoatStandard laboratory coat.Protects against incidental contact and contamination of personal clothing.[4]
Respiratory Respirator (if necessary)NIOSH/MSHA or European Standard EN 149 approved respirator.To be used if handling generates dust or aerosols, or if working in a poorly ventilated area, to prevent respiratory irritation.[2]

Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[1][2]

  • Avoid breathing dust, fumes, or vapors.[1]

  • Wash hands thoroughly after handling the compound.[1][2]

  • Avoid contact with skin and eyes.[2]

  • As a deuterated compound, minimize exposure to atmospheric moisture to prevent isotopic dilution. Handle in a dry atmosphere, such as a glovebox or under an inert gas like nitrogen or argon, if isotopic purity is critical.[5][6]

Storage:

  • Store in a cool, dry, and well-ventilated place.[1][2]

  • Keep the container tightly closed to prevent contamination and moisture absorption.[1][2]

  • The compound is stable under recommended storage conditions.[7]

First Aid Measures

Exposure Route First Aid Procedure
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]
Eye Contact Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical attention.[1]
Inhalation Move the person to fresh air. If breathing is difficult or they feel unwell, call a poison center or doctor.[1]
Ingestion Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell.[1]

Accidental Release and Disposal

Accidental Release:

  • Ensure adequate ventilation and wear appropriate personal protective equipment.[1]

  • For solid spills, sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][2]

  • Avoid generating dust.[1]

Disposal:

  • Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.[1]

  • The material should be disposed of at an approved waste disposal plant.[1]

Operational Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal start Start assess_hazards Assess Hazards (Review SDS) start->assess_hazards don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) assess_hazards->don_ppe prepare_work_area Prepare Well-Ventilated Work Area (Fume Hood) don_ppe->prepare_work_area weigh_compound Weigh Compound prepare_work_area->weigh_compound dissolve_compound Dissolve or Use in Reaction weigh_compound->dissolve_compound decontaminate Decontaminate Glassware and Surfaces dissolve_compound->decontaminate dispose_waste Dispose of Waste (Follow Regulations) decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end

Caption: A flowchart outlining the key steps for the safe handling of this compound.

References

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Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.